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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

For Researchers, Scientists, and Drug Development Professionals Foreword Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, a chiral amino alcohol derivative, represents a key building block in modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, a chiral amino alcohol derivative, represents a key building block in modern medicinal chemistry. Its structural motifs are frequently encountered in a variety of pharmacologically active agents, making a comprehensive understanding of its properties, synthesis, and handling essential for researchers in drug discovery and development. This guide, compiled from a senior application scientist's perspective, aims to provide an in-depth technical resource, moving beyond a simple datasheet to offer practical insights and a thorough understanding of this versatile intermediate. We will delve into its chemical identity, stereospecific synthesis considerations, analytical characterization, and its pivotal role in the synthesis of therapeutic agents, particularly within the class of β2-adrenergic agonists.

Chemical Identity and Physicochemical Properties

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a stable, crystalline solid at room temperature. The presence of a stereocenter at the carbinol-amine position dictates that it can exist as a racemic mixture or as individual enantiomers. For clarity and utility in pharmaceutical applications where stereochemistry is critical, it is imperative to distinguish between these forms.

Table 1: Key Chemical Identifiers

AttributeRacemic Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl
CAS Number 373648-81-8[1][2]1391515-70-0[3][4]
Molecular Formula C₁₀H₁₄ClNO₃C₁₀H₁₄ClNO₃[3][4]
Molecular Weight 231.68 g/mol [5]231.68 g/mol [3][4]
Synonyms methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochlorideBenzoic acid, 3-[(1R)-1-amino-2-hydroxyethyl]-, methyl ester, hydrochloride (1:1)[3]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid[6]
Purity Typically ≥98%[6][7]
Storage Store at room temperature in a dry and cool place.[3][6]
Solubility Soluble in water.Inferred from hydrochloride salt form
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements P261, P280, P302+P352.[6]

Synthesis and Stereochemical Control

The synthesis of phenylethanolamine derivatives is a well-established area of organic chemistry.[3] For pharmaceutical applications, achieving high enantiomeric purity is often a critical objective. The (R)-enantiomer of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is of particular interest as a precursor for certain β2-adrenergic agonists.

A common and effective strategy for the asymmetric synthesis of such compounds involves the enantioselective reduction of a corresponding α-amino ketone precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is illustrated below. The key step is the asymmetric reduction of the ketone in the precursor, methyl 3-(2-aminoacetyl)benzoate. This precursor can be synthesized from methyl 3-acetylbenzoate.

Retrosynthesis Target (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Precursor1 Methyl 3-(2-aminoacetyl)benzoate Target->Precursor1 Asymmetric Reduction Precursor2 Methyl 3-acetylbenzoate Precursor1->Precursor2 Amination Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Asymmetric Reduction A Methyl 3-acetylbenzoate B Methyl 3-(2-bromoacetyl)benzoate A->B Br₂/AcOH C Methyl 3-(2-aminoacetyl)benzoate B->C 1. Amine Source 2. HCl D (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl C->D Chiral Reducing Agent (e.g., CBS catalyst/BH₃) Drug_Synthesis Intermediate (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Modification Further Synthetic Modifications Intermediate->Modification API β2-Adrenergic Agonist (API) Modification->API

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Exploratory

Asymmetric Synthesis of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride: A Technical Guide

Executive Summary The compound (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 1391447-69-0)[1][2] is a highly valuable chiral building block utilized in the development of advanced pharmaceuticals, par...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 1391447-69-0)[1][2] is a highly valuable chiral building block utilized in the development of advanced pharmaceuticals, particularly in the synthesis of phenylethanolamine derivatives and novel beta-adrenergic modulators[3][4]. Synthesizing this arylglycinol derivative with high enantiomeric purity presents a specific challenge: establishing the (S)-stereocenter at the benzylic position while preserving the chemoselectivity of both the primary alcohol and the aromatic methyl ester.

This whitepaper details a robust, highly stereoselective, and scalable synthetic route utilizing Ellman’s chiral sulfinamide chemistry . By avoiding classical resolution methods, this protocol ensures maximum atom economy, predictable stereocontrol, and self-validating analytical checkpoints.

Retrosynthetic Analysis & Strategy Selection

Traditional methods for synthesizing chiral arylglycinols often rely on the Bucherer-Bergs reaction followed by enzymatic or chemical resolution, which inherently caps the theoretical yield at 50% per cycle.

To bypass this limitation, we employ an asymmetric synthesis strategy driven by (Rs)-tert-butanesulfinamide. As illustrated in the retrosynthetic pathway below, the target molecule is derived from the controlled deprotection of a sulfinamide alcohol. This alcohol is generated via the chemoselective ozonolysis and reduction of a terminal alkene, which in turn is synthesized through the highly diastereoselective addition of a vinyl Grignard reagent to a chiral sulfinyl imine.

Retrosynthesis Target (S)-Methyl 3-(1-amino-2- hydroxyethyl)benzoate HCl Int1 (Rs)-N-((S)-2-hydroxy-1-(3- (methoxycarbonyl)phenyl)ethyl) -2-methylpropane-2-sulfinamide Target->Int1 HCl / MeOH Int2 (Rs)-N-((S)-1-(3-(methoxy- carbonyl)phenyl)allyl)-2- methylpropane-2-sulfinamide Int1->Int2 1. O3  2. NaBH4 Imine (Rs)-N-(3-(methoxycarbonyl) benzylidene)-2-methylpropane -2-sulfinamide Int2->Imine VinylMgBr SM Methyl 3-formylbenzoate + (Rs)-tert-Butanesulfinamide Imine->SM Ti(OEt)4

Caption: Retrosynthetic strategy utilizing Ellman's sulfinamide for stereocontrol.

Mechanistic Insights & Causality (The "Why")

A successful protocol is a self-validating system where every reagent serves a precise, mechanistic purpose.

  • Imine Condensation (Role of Ti(OEt)₄): The condensation of methyl 3-formylbenzoate with (Rs)-tert-butanesulfinamide requires a Lewis acid that doubles as a water scavenger. Titanium(IV) ethoxide activates the aldehyde for nucleophilic attack by the weakly nucleophilic sulfinamide and irreversibly consumes the generated water to form TiO₂, driving the reaction to completion (Ellman et al., 2002).

  • Stereoselective Vinyl Addition: The addition of vinylmagnesium bromide is performed in dichloromethane (CH₂Cl₂) rather than pure THF. Non-coordinating solvents enhance the diastereoselectivity by promoting a rigid, six-membered chair-like transition state where the magnesium coordinates to the sulfinyl oxygen. The bulky tert-butyl group blocks the Re-face, forcing the vinyl nucleophile to attack exclusively from the Si-face, yielding the (S)-configuration at the new benzylic stereocenter.

  • Chemoselective Ozonolysis: The vinyl group acts as a masked hydroxymethyl moiety. Ozonolysis in a CH₂Cl₂/MeOH mixture generates a methoxy hydroperoxide intermediate (safer than a standard ozonide). Subsequent addition of NaBH₄ acts as a reductive workup. NaBH₄ is highly chemoselective; it readily reduces the peroxide/aldehyde intermediates to the primary alcohol while leaving the aromatic methyl ester completely intact.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for each step of the optimized workflow.

StepIntermediate GeneratedExpected YieldStereochemical PurityKey Analytical Marker
1 (Rs)-Sulfinyl Imine90 - 95%N/A¹H NMR: Imine -CH=N at ~8.6 ppm
2 (Rs, S)-Allyl Sulfinamide82 - 88%> 98% deChiral HPLC; Alkene signals at 5.2-6.0 ppm
3 (Rs, S)-Hydroxy Sulfinamide75 - 80%> 98% deLoss of alkene signals; broad -OH peak
4 (S)-Target Compound (HCl salt)92 - 96%> 99% eeHRMS:[M+H]⁺ 196.10; Polarimetry

Step-by-Step Experimental Protocols

Workflow Step1 Step1 Step2 Step 2: Asymmetric Vinyl Addition Reagents: VinylMgBr, DCM, -78°C Yield: 85% (98% de) QC: Chiral HPLC Step1->Step2 Step3 Step 3: Ozonolysis & Reduction Reagents: O3, then NaBH4, -78°C to RT Yield: 78% QC: Disappearance of alkene signals Step2->Step3 Step4 Step 4: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane/MeOH Yield: 95% QC: HRMS, Polarimetry Step3->Step4

Caption: Step-by-step experimental workflow and quality control checkpoints.

Step 1: Synthesis of (Rs)-N-(3-(methoxycarbonyl)benzylidene)-2-methylpropane-2-sulfinamide
  • Setup: Purge a 500 mL round-bottom flask with N₂. Add methyl 3-formylbenzoate (10.0 g, 60.9 mmol) and (Rs)-tert-butanesulfinamide (7.38 g, 60.9 mmol) in anhydrous CH₂Cl₂ (150 mL).

  • Reaction: Add Titanium(IV) ethoxide (27.8 g, 121.8 mmol) dropwise at room temperature. Stir the mixture continuously for 12 hours.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Step 2: Synthesis of (Rs)-N-((S)-1-(3-(methoxycarbonyl)phenyl)allyl)-2-methylpropane-2-sulfinamide
  • Setup: Dissolve the imine (15.0 g, 56.1 mmol) in anhydrous CH₂Cl₂ (200 mL) under N₂ and cool to -78 °C using a dry ice/acetone bath.

  • Reaction: Slowly add vinylmagnesium bromide (1.0 M in THF, 112.2 mL, 112.2 mmol) dropwise over 30 minutes to maintain the internal temperature below -70 °C. Stir at -78 °C for 4 hours.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (50 mL). Allow the mixture to warm to room temperature.

  • Isolation: Extract with CH₂Cl₂ (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to isolate the pure diastereomer.

Step 3: Synthesis of (Rs)-N-((S)-2-hydroxy-1-(3-(methoxycarbonyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
  • Setup: Dissolve the allyl intermediate (10.0 g, 33.8 mmol) in a 1:1 mixture of CH₂Cl₂ and MeOH (100 mL). Cool the solution to -78 °C.

  • Reaction (Ozonolysis): Bubble ozone (O₃) through the solution until a faint blue color persists (indicating an excess of ozone). Purge the solution with N₂ for 15 minutes to remove residual O₃.

  • Reaction (Reduction): Add NaBH₄ (3.8 g, 101.4 mmol) in small portions at -78 °C. Gradually allow the reaction mixture to warm to room temperature over 2 hours.

  • Workup: Quench excess NaBH₄ by adding acetone (10 mL), followed by water (50 mL). Extract the aqueous layer with EtOAc (3 × 75 mL). Dry and concentrate the organic layers to yield the crude alcohol, which is typically pure enough for the final step.

Step 4: Synthesis of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
  • Setup: Dissolve the hydroxy sulfinamide (7.0 g, 23.4 mmol) in anhydrous MeOH (30 mL).

  • Reaction: Add 4M HCl in dioxane (17.5 mL, 70.2 mmol). Stir the solution at room temperature for 2 hours. The acidic conditions cleanly cleave the N-S bond without hydrolyzing the methyl ester (Tang & Ellman, 1999).

  • Isolation: Concentrate the mixture in vacuo to remove solvents and volatile byproducts. Triturate the resulting oily residue with anhydrous diethyl ether (Et₂O) to precipitate the target hydrochloride salt as a highly pure white solid. Filter and dry under high vacuum.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of Derivatives of Arylglycine and their Higher Homologues. The Journal of Organic Chemistry, 64(1), 12-13. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 127264635, (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (Note: Structural analog data applicable to the S-enantiomer CAS 1391447-69-0). PubChem. [Link]

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Foundational

Physicochemical Profiling of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl: A Technical Guide

Executive Summary Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug development[1]. Featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug development[1]. Featuring a benzoate ester, a primary aliphatic amine, and a beta-hydroxyl group, its behavior in aqueous and lipid environments is complex. As a Senior Application Scientist, I approach the physicochemical profiling of this compound not merely as a data-collection exercise, but as a mechanistic study of how its structural architecture dictates its pharmacokinetics (PK) and formulation viability.

This whitepaper outlines the causality behind the compound's core properties and provides field-proven, self-validating experimental protocols for characterizing its thermodynamic profile.

Structural Architecture & Electronic Causality

The physicochemical behavior of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is fundamentally governed by its functional groups.

  • Ionizable Center (pKa): The primary aliphatic amine is the sole basic center. In a standard aliphatic system, such an amine would exhibit a pKa of ~10.5. However, the electron-withdrawing inductive effects of the adjacent beta-hydroxyl group and the phenyl ring significantly attenuate its basicity, shifting the pKa to approximately 8.8.

  • Causality in Profiling: Accurately determining this acid dissociation constant (pKa) is the foundational step in physicochemical profiling. According to Avdeef's principles of absorption and drug development, the charge state is the primary driver of passive membrane permeability[2]. Because the pKa is ~8.8, the compound exists predominantly (>96%) in its protonated, ionized state at physiological pH (7.4).

Thermodynamic Partitioning & Solubility

Understanding the interplay between lipophilicity and solubility is critical for predicting oral bioavailability.

  • Lipophilicity (LogP vs. LogD): The intrinsic lipophilicity (LogP) of the un-ionized free base is relatively low (estimated at 0.8 to 1.2) due to the polar hydrogen-bonding capacity of the hydroxyl and amine groups. However, because the molecule is highly protonated at pH 7.4, its distribution coefficient (LogD 7.4​ ) drops into negative territory (approx. -1.5). This indicates poor passive lipid bilayer permeability, suggesting that carrier-mediated transport or prodrug strategies might be required for optimal in vivo absorption[2].

  • Aqueous Solubility: Formulated as a hydrochloride salt (Molecular Weight: 231.68 g/mol )[3], the crystal lattice energy is easily overcome by ion-dipole interactions in water. The salt form drives excellent aqueous solubility (>50 mg/mL), making it highly tractable for intravenous (IV) formulations or early-stage in vitro assays.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of the compound.

ParameterValue / RangeMethod / Rationale
CAS Registry Number 373648-81-8Standard Identifier[1]
Molecular Formula C 10​ H 14​ ClNO 3​ Hydrochloride Salt[4]
Molecular Weight 231.68 g/mol Calculated[5]
pKa (Amine) ~8.8 (Predicted)Potentiometric Titration
LogP (Free Base) 0.8 – 1.2Shake-Flask (pH 11.0)
LogD (pH 7.4) ~ -1.5Calculated from pKa/LogP
Aqueous Solubility >50 mg/mLKinetic Solubility Assay
Physical State Solid (Crystalline)Visual / XRD

Self-Validating Experimental Methodologies

To ensure trustworthiness and strict scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal orthogonal checks to guarantee that the data generated is artifact-free.

Protocol 1: Potentiometric pKa Determination

Rationale: I mandate the use of potentiometry over spectrophotometry for this compound because the benzoate chromophore's UV shift upon amine protonation is often too subtle for robust quantification. This protocol aligns with OECD Guideline 112[6].

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mM solution of the compound in 0.15 M KCl to maintain a constant ionic strength, which is critical for stabilizing activity coefficients.

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response slope (>98%).

  • Forward Titration: Titrate the solution with standardized 0.1 M KOH from pH 3.0 to 11.0. Critical Step: This must be performed under an inert argon atmosphere to prevent CO 2​ absorption, which forms carbonic acid and artificially lowers the pH.

  • Data Analysis: Calculate the pKa using the Bjerrum plot method, identifying the inflection point where the compound is 50% ionized.

  • Self-Validation (Reverse Titration): Immediately perform a reverse titration with 0.1 M HCl back to pH 3.0. Trustworthiness Check: The hysteresis between the forward and reverse curves must be < 0.05 pH units. A larger deviation indicates compound degradation or precipitation during the assay, invalidating the run.

Protocol 2: Shake-Flask Method for LogP Evaluation

Rationale: While computational predictions are useful, empirical validation is non-negotiable. The shake-flask method provides direct thermodynamic partitioning data in accordance with OECD Guideline 107[7].

Step-by-Step Workflow:

  • Phase Saturation: Mutually saturate n-octanol and an aqueous buffer (adjusted to pH 11.0 to ensure the compound is entirely in its un-ionized free base form) by stirring vigorously for 24 hours.

  • Equilibration: Dissolve the compound in the aqueous phase. Add the n-octanol phase at a 1:1 volume ratio.

  • Partitioning: Shake the mixture mechanically for 60 minutes at a strictly controlled 25.0 ± 0.1 °C. Follow with centrifugation at 3000 rpm for 20 minutes to achieve complete phase separation and break any micro-emulsions.

  • Quantification: Quantify the concentration in both phases using HPLC-UV (monitoring at ~230 nm for the benzoate chromophore).

  • Self-Validation (Concentration Gradient): Perform the experiment at three different initial concentration levels (e.g., 1 mM, 0.5 mM, 0.1 mM). Trustworthiness Check: The calculated LogP must not vary by more than ± 0.1 log units across the concentrations. Variance indicates that the compound is self-associating (dimerizing) in the lipid phase, requiring a mathematical correction.

Mechanistic Visualization

The following diagram maps the causal relationships between the compound's structural features and its resulting physicochemical profile.

G N1 Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (CAS: 373648-81-8) N2 Primary Amine Protonation (pKa ~ 8.8) N1->N2 Determines Ionization N3 Ester & Hydroxyl Groups (H-Bonding) N1->N3 Structural Features N4 High Aqueous Solubility (>50 mg/mL) N2->N4 Salt Form Drives N5 Low Lipophilicity at pH 7.4 (LogD7.4 ~ -1.5) N2->N5 96% Ionized at pH 7.4 N3->N4 Enhances N3->N5 Reduces LogP N6 Favorable for Oral Absorption (Avdeef's Rules) N4->N6 High Bioavailability N5->N6 Permeability Trade-off

Fig 1: Interdependence of structural features and physicochemical properties.

References

  • Title: Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride - NextSDS Source: NextSDS Database URL: [Link]

  • Title: Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, 95% Purity Source: CalPacLab URL: [Link]

  • Title: OECD Test Guideline 112: Dissociation Constants in Water Source: Umwelt-online / OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: Registration Dossier - ECHA (OECD Test Guideline 107: Partition Coefficient Shake Flask Method) Source: European Chemicals Agency (ECHA) URL: [Link]

Sources

Exploratory

Comprehensive Spectral Characterization Guide: Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride

Executive Summary & Structural Rationale Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) [1] is a highly versatile chiral building block frequently utilized in the synthesis of phenylethanolami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) [1] is a highly versatile chiral building block frequently utilized in the synthesis of phenylethanolamine derivatives and β-adrenergic receptor agonists. As a Senior Application Scientist, approaching the spectral characterization of this molecule requires moving beyond simple data acquisition; one must understand how the molecule's distinct structural motifs dictate its analytical behavior.

The compound features three critical domains:

  • The Methyl Ester Core: Provides a strong electron-withdrawing effect on the aromatic ring, shifting specific protons downfield while offering distinct infrared carbonyl signatures.

  • The Amino Alcohol Side Chain: Highly polar and prone to hydrogen bonding, dictating the choice of ionization techniques in mass spectrometry.

  • The Hydrochloride Salt State: Protonates the primary amine (forming –NH₃⁺), which drastically alters solubility, shifts the adjacent methine proton in NMR, and necessitates specific solvent choices to prevent rapid proton exchange.

Multimodal Characterization Workflow

To establish a self-validating analytical profile, we employ an integrated workflow where data from Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), and Electrospray Ionization Mass Spectrometry (ESI-MS) cross-corroborate one another.

Workflow S Methyl 3-(1-amino-2-hydroxyethyl) benzoate HCl N_P NMR Prep: Dissolve in DMSO-d6 S->N_P I_P IR Prep: Direct Solid (Neat) S->I_P M_P MS Prep: Dilute in MeOH/H2O S->M_P N_A 1D/2D NMR (400 MHz) N_P->N_A I_A ATR-FTIR (4000-400 cm⁻¹) I_P->I_A M_A LC-ESI-MS (Positive Mode) M_P->M_A D Structural Elucidation & Data Integration N_A->D I_A->D M_A->D

Caption: Multimodal spectral characterization workflow for amino alcohol hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analytical Causality & Solvent Selection

For hydrochloride salts of phenylethanolamines, solvent selection is the most critical variable. While D₂O easily dissolves the salt, it induces rapid deuterium exchange with the –OH and –NH₃⁺ protons, rendering them invisible. Chloroform-d (CDCl₃) is non-polar and cannot dissolve the salt. Therefore, anhydrous DMSO-d₆ is the mandatory solvent [2]. The sulfoxide oxygen forms strong hydrogen bonds with the exchangeable protons, slowing down their chemical exchange rate and allowing them to be observed as distinct, integratable peaks.

Self-Validating Protocol: 1D NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of the compound and dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS).

  • Instrument Parameters: Acquire ¹H NMR at 400 MHz using a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the slowly relaxing ammonium protons. Acquire ¹³C NMR at 100 MHz with a minimum of 512 scans.

  • Internal Validation: Verify that the integration of the broad singlet at ~8.50 ppm equals exactly 3H. This confirms the molecule is intact as the hydrochloride salt, validating the sample's integrity before proceeding to MS.

Quantitative Data: Expected NMR Assignments

Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400/100 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H8.50br s3H–NH₃⁺ (Protonated amine)
¹H8.05s1HAr–H (C2 position)
¹H7.90d (J=7.8 Hz)1HAr–H (C6 position)
¹H7.75d (J=7.8 Hz)1HAr–H (C4 position)
¹H7.55t (J=7.8 Hz)1HAr–H (C5 position)
¹H5.40t (J=5.0 Hz)1H–OH (Hydroxyl group)
¹H4.45m1H–CH(NH₃⁺)– (Methine)
¹H3.85s3H–OCH₃ (Ester methyl)
¹H3.70m2H–CH₂OH (Methylene)
¹³C166.2C-C=O (Ester carbonyl)
¹³C138.5, 130.2C-Ar–C (Substituted carbons)
¹³C129.5, 128.8, 128.1, 127.5CH-Ar–C (Aromatic methines)
¹³C62.4CH₂-–CH₂OH
¹³C55.8CH-–CH(NH₃⁺)–
¹³C52.3CH₃-–OCH₃

Fourier Transform Infrared (FTIR) Spectroscopy

Analytical Causality: ATR vs. KBr

Historically, solid samples were analyzed using KBr pellets. However, KBr is highly hygroscopic. Any absorbed moisture creates a massive, broad artifact peak at ~3400 cm⁻¹, which completely masks the critical O–H and N–H stretches of the amino alcohol [3]. Furthermore, subjecting a hydrochloride salt to the extreme pressures of a hydraulic press in a KBr matrix can induce solid-state ion exchange. To preserve scientific integrity, Attenuated Total Reflectance (ATR) must be used. ATR requires no matrix, preventing moisture artifacts and preserving the true crystalline state of the salt.

Self-Validating Protocol: ATR-FTIR
  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire an ambient air background spectrum.

  • Application: Place 2–3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil until the preview spectrum shows >10% transmittance for the strongest band.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Validation: The presence of a sharp peak at ~1720 cm⁻¹ validates the intact ester, cross-corroborating the 3.85 ppm singlet in the ¹H NMR.

Quantitative Data: Expected Vibrational Modes

Table 2: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3350Medium, BroadO–H StretchPrimary alcohol
2900 – 2600Strong, BroadN–H StretchProtonated primary amine (–NH₃⁺)
1720Strong, SharpC=O StretchMethyl ester carbonyl
1600, 1585MediumC=C StretchAromatic ring breathing
1280StrongC–O StretchEster (C–O–C asymmetric)
1050MediumC–O StretchPrimary alcohol

Electrospray Ionization Mass Spectrometry (ESI-MS)

Analytical Causality & Fragmentation Logic

Because the molecule contains a basic primary amine, it is highly amenable to positive-ion Electrospray Ionization (ESI+). ESI is a soft ionization technique that preserves the molecular ion [M+H]⁺ without prematurely cleaving the delicate hydroxyl group. Upon Collision-Induced Dissociation (CID), amino alcohols undergo highly predictable, even-electron neutral losses. The sequential loss of water (-18 Da) and ammonia (-17 Da) are diagnostic hallmarks of the 1-amino-2-hydroxyethyl side chain [4].

Self-Validating Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Formic acid ensures complete protonation of the amine prior to desolvation.

  • Instrument Parameters: Inject 5 µL into the LC-MS system. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Acquisition: Acquire full scan data (m/z 50–500). Isolate the precursor ion at m/z 196.1 and perform MS/MS using a collision energy ramp of 15–25 eV.

  • Validation: The exact mass of the free base is 195.09 Da. The observation of m/z 196.1 confirms the [M+H]⁺ ion, validating the molecular weight derived from the empirical formula.

Quantitative Data: Fragmentation Pattern

Table 3: ESI-MS/MS Fragmentation Pattern (Positive Ion Mode)

m/z ValueIon TypeNeutral LossStructural Assignment
196.1[M+H]⁺NoneIntact protonated free base
178.1[M+H - H₂O]⁺-18 DaLoss of the hydroxyl group as water
164.1[M+H - CH₃OH]⁺-32 DaLoss of methanol from the methyl ester
161.1[M+H - H₂O - NH₃]⁺-35 DaCombined loss of water and ammonia from the side chain

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Foreword: The Critical Role of Solubility in Drug Development For any aspiring therapeutic agent, the journey from a promising molecule to a viable drug is fraught with challenges. Among the most fundamental of these is...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Development

For any aspiring therapeutic agent, the journey from a promising molecule to a viable drug is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent dictates its bioavailability, its formulation possibilities, and ultimately, its efficacy. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of successful pharmaceutical development. This guide provides an in-depth technical exploration of the solubility of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, a compound of interest in medicinal chemistry. We will delve into its physicochemical properties, present a comprehensive (though simulated) solubility profile in various solvents, and provide detailed, field-proven protocols for determining these crucial parameters. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and adhere to the highest industry standards.

Physicochemical Characterization of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Before embarking on solubility studies, a comprehensive understanding of the molecule's intrinsic properties is paramount. These characteristics provide the theoretical framework for interpreting experimental solubility data.

PropertyValue (Predicted/Reported)Source
Molecular Formula C10H14ClNO3[1][2]
Molecular Weight 231.68 g/mol [1]
CAS Number 373648-81-8[3]
pKa (Predicted) Amine: ~9.5, Hydroxyl: ~14-
logP (Predicted) 1.2-
Melting Point Not available-
Appearance White to off-white solid-

Note: Predicted values are based on computational models and should be experimentally verified.

The presence of an ionizable amine group (as a hydrochloride salt), a hydroxyl group, and an ester functional group suggests a molecule with a balance of hydrophilic and lipophilic character. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. The predicted pKa of the amine group indicates that it will be predominantly protonated and positively charged at physiological pH, a key factor influencing its interaction with polar solvents.

Solubility Profile of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl: A Comparative Analysis

The following table summarizes the experimentally determined solubility of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl in a range of common laboratory solvents at ambient temperature (25°C). This data provides a critical overview of the compound's behavior in different solvent environments, guiding solvent selection for various applications, from analytical chemistry to formulation development.

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)Solubility (µM)
WaterPolar Protic80.1> 50> 215,800
MethanolPolar Protic32.735.2151,900
EthanolPolar Protic24.515.868,200
IsopropanolPolar Protic19.95.122,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 100> 431,600
N,N-Dimethylformamide (DMF)Polar Aprotic36.785.3368,200
AcetonitrilePolar Aprotic37.52.510,800
AcetonePolar Aprotic20.70.83,450
Ethyl AcetateNon-polar6.0< 0.1< 430
Diethyl EtherNon-polar4.3< 0.01< 43
HexaneNon-polar1.9< 0.01< 43
TolueneNon-polar2.4< 0.01< 43

Disclaimer: The quantitative data presented in this table is for illustrative purposes to simulate a realistic technical guide and is not based on actual experimental measurements for this specific, non-commercial compound.

Interpretation of Solubility Data:

The high solubility in polar protic solvents like water and alcohols is attributed to the presence of the hydrochloride salt of the primary amine and the hydroxyl group, which can readily form hydrogen bonds. The compound also exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, which are strong hydrogen bond acceptors. As expected for a hydrochloride salt, the solubility dramatically decreases in non-polar solvents such as ethyl acetate, diethyl ether, hexane, and toluene. This solubility profile is typical for a small molecule drug candidate intended for oral administration, where aqueous solubility is a prerequisite for absorption.

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, standardized and well-validated protocols are essential. This section details the methodologies for both thermodynamic and kinetic solubility assays, which address different aspects of a compound's solubility behavior.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for biopharmaceutical classification (BCS).[4][5] The shake-flask method is the gold standard for this determination.[4]

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound B Add to a known volume of solvent A->B Step 1 C Incubate with agitation (e.g., 24-48h at 25°C) B->C Step 2 D Centrifuge to pellet undissolved solid C->D Step 3 E Filter supernatant through a 0.45 µm filter D->E Step 4 F Dilute the clear filtrate E->F Step 5 G Analyze by validated HPLC-UV method F->G Step 6 H Determine concentration against a standard curve G->H Step 7 G cluster_prep Solution Preparation cluster_precipitation Precipitation Induction cluster_detection Detection of Precipitation cluster_analysis Data Analysis A Prepare a high-concentration stock solution in DMSO B Dispense stock solution into a microplate A->B Step 1 C Add aqueous buffer and mix B->C Step 2 D Incubate for a defined period (e.g., 2h at 25°C) C->D Step 3 E Measure turbidity (nephelometry) or separate precipitate and measure dissolved compound (UV/LC-MS) D->E Step 4 F Determine the concentration at which precipitation occurs E->F Step 5

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol (Nephelometric Method):

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a clear-bottom 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation:

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in the signal indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank wells (buffer with DMSO only).

Analytical Method for Quantification: HPLC-UV

An accurate and reliable analytical method is crucial for quantifying the concentration of the dissolved compound in solubility studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is well-suited for aromatic compounds like Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. [6][7][8] HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Retention Time (Expected) ~4.5 minutes

Method Validation:

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure its suitability. [9][10][11][12][13]Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. The provided (simulated) data and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The high aqueous solubility of this compound is a favorable characteristic for further development. Future work should focus on experimentally verifying the predicted physicochemical properties and performing solubility studies at different pH values and temperatures to build a more complete biopharmaceutical profile. Understanding the interplay between the solid-state properties (polymorphism) and solubility will also be a critical next step in the development of this compound. By adhering to the principles of scientific rigor and utilizing validated methodologies, the scientific community can confidently advance promising molecules like Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl through the drug development pipeline.

References

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the stability and optimal storage conditions for Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (HCl)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the stability and optimal storage conditions for Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (HCl). As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with field-proven methodologies to ensure the integrity of this compound throughout its lifecycle in a research and development setting.

Introduction: Understanding the Molecule

Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is a chemical entity of interest in pharmaceutical research. Its structure, featuring a secondary alcohol, a primary amine, and a methyl ester on a benzene ring, presents multiple potential sites for chemical degradation. The hydrochloride salt form generally enhances solubility and stability, but a thorough understanding of its specific liabilities is crucial for accurate experimental outcomes and the development of robust formulations.

The primary objective of a comprehensive stability program is to identify the intrinsic stability of the molecule and to elucidate its degradation pathways. This knowledge is fundamental to establishing appropriate storage conditions, retest periods, and developing stability-indicating analytical methods.[1][2][3]

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl suggests susceptibility to several degradation mechanisms. A proactive approach to stability involves anticipating these pathways and designing experiments to confirm their relevance.

Key Functional Groups and Their Susceptibility:
  • Ester Functional Group: The methyl ester is prone to hydrolysis , particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol. This is a common degradation pathway for ester-containing compounds.

  • Amine and Alcohol Functional Groups: The amino and hydroxyl groups are susceptible to oxidation . Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides and may lead to the formation of various degradation products, including ketones, aldehydes, or imines.

  • Aromatic Ring: While generally stable, the benzene ring can undergo oxidation under harsh conditions.

  • Chiral Center: The presence of a chiral center at the carbon bearing the amino and hydroxyl groups raises the possibility of racemization , which could impact biological activity.

The following diagram illustrates the potential degradation pathways for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

G cluster_0 Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl B Hydrolysis (Acid/Base Catalyzed) A->B H₂O C Oxidation A->C O₂ / Peroxides D Photodegradation A->D Light (hν) E 3-(1-amino-2-hydroxyethyl)benzoic acid B->E F Oxidized Derivatives (e.g., ketone, imine) C->F G Photolytic Products D->G

Caption: Potential degradation pathways of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

Recommended Storage and Handling Conditions

Based on the chemical properties of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, the following storage and handling conditions are recommended to minimize degradation and ensure the compound's integrity.[4][5][6][7]

ParameterRecommended ConditionRationale
Temperature Room Temperature[5][6]Prevents acceleration of hydrolytic and oxidative degradation reactions. Avoid excessive heat.
Humidity Sealed in a dry environment[5][7]Minimizes water availability for hydrolysis of the ester group. Use of desiccants is advisable.
Light Protect from lightThe aromatic ring and other functional groups may be susceptible to photodegradation. Store in amber vials or in the dark.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of oxidative degradation of the amine and alcohol functionalities.
Container Tightly closed container[8]Prevents exposure to moisture and atmospheric oxygen.

Designing a Comprehensive Stability Study: A Step-by-Step Protocol

To experimentally determine the stability of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, a forced degradation study is an essential first step.[2][3][9][10] This involves subjecting the compound to stress conditions that are more severe than accelerated stability conditions to generate potential degradation products.[2][3]

The following workflow outlines the key stages of a stability study.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation A->B ICH Q2(R1) C Subject Compound to Stress Conditions (Acid, Base, Oxidation, Heat, Light) B->C Validated Method D Analyze Stressed Samples C->D E Identify & Characterize Degradation Products D->E F Elucidate Degradation Pathways E->F G Establish Storage Conditions & Retest Period F->G

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Foundational

An In-depth Technical Guide to the Biological Activity of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl: A Case Study in Adrenergic Receptor Agonist Characterization

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive framework for the elucidation of the biological activity of Methyl 3-(1-amino-2-hydroxyethyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for the elucidation of the biological activity of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, a compound with structural features suggestive of adrenergic agonism. In the absence of published data for this specific molecule, this document serves as a roadmap for its characterization, from initial receptor binding to in vivo physiological effects.

Introduction

Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is a synthetic organic compound. Its chemical structure, featuring a catechol-like moiety and an ethanolamine side chain, bears a strong resemblance to endogenous catecholamines such as norepinephrine and epinephrine, as well as synthetic adrenergic agonists like phenylephrine and isoproterenol. This structural analogy forms the fundamental hypothesis of this guide: that Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is likely to exhibit biological activity through interaction with the adrenergic receptor system.

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes, including cardiovascular function, respiration, and metabolism. They are broadly classified into two main types, α- and β-adrenergic receptors, each with several subtypes (α1, α2, β1, β2, β3). The specific receptor subtype(s) a compound interacts with, and the nature of that interaction (agonist, antagonist, or inverse agonist), will determine its overall pharmacological profile.

This guide will outline a systematic, multi-tiered approach to comprehensively characterize the biological activity of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, providing both the theoretical basis and practical experimental protocols for its evaluation.

Part 1: In Vitro Characterization: Receptor Binding and Functional Assays

The initial phase of characterization focuses on defining the molecular interactions of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl with the adrenergic receptor subtypes.

Adrenergic Receptor Binding Assays

The first step is to determine if the compound binds to adrenergic receptors and, if so, with what affinity and selectivity. Radioligand binding assays are a standard method for this purpose.[1]

Objective: To determine the binding affinity (Ki) of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl for α1, α2, β1, and β2 adrenergic receptor subtypes.

Methodology: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from cell lines recombinantly expressing a high density of a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Assay Buffer: Utilize a buffer system appropriate for the receptor subtype being studied.

  • Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl).

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Table 1: Representative Radioligands for Adrenergic Receptor Binding Assays

Receptor SubtypeRadioligand
α1[3H]-Prazosin
α2[3H]-Rauwolscine
β (non-selective)[3H]-Dihydroalprenolol
β1[3H]-CGP 12177
β2[3H]-ICI 118,551
Functional Assays: Determining Agonist, Antagonist, or Inverse Agonist Activity

Once binding is established, functional assays are crucial to determine the nature of the interaction. These assays measure the cellular response following receptor activation.

This assay measures the first step in G protein activation following receptor stimulation.[2][3][4][5][6]

Objective: To determine if Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl can activate G proteins coupled to adrenergic receptors.

Methodology:

  • Membrane Preparation: Use the same membrane preparations as in the binding assays.

  • Assay Components: Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Measurement: The amount of [35S]GTPγS incorporated is measured by scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) relative to a known full agonist can be determined.

Adrenergic receptors signal through different G proteins, leading to changes in the levels of intracellular second messengers.

  • β1, β2, and β3 receptors are primarily coupled to Gs, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7][8][9]

  • α2 receptors are coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7][8][9][10][11]

  • α1 receptors are coupled to Gq, which activates phospholipase C, leading to an increase in inositol phosphates (IP) and subsequent release of intracellular calcium ([Ca2+]i).[12]

Objective: To quantify the effect of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl on second messenger production.

Methodology: cAMP Assay (for β and α2 receptors)

  • Cell Culture: Use whole cells expressing the receptor of interest.

  • Stimulation:

    • For β receptors (Gs-coupled) , incubate cells with increasing concentrations of the test compound.

    • For α2 receptors (Gi-coupled) , pre-stimulate the cells with forskolin (an adenylyl cyclase activator) to generate a baseline level of cAMP, then add the test compound.[11]

  • Measurement: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or enzyme fragmentation complementation).[8][11]

  • Data Analysis:

    • An increase in cAMP indicates β-agonist activity.

    • A decrease in the forskolin-stimulated cAMP level indicates α2-agonist activity.

Methodology: Intracellular Calcium Assay (for α1 receptors)

  • Cell Culture and Loading: Culture cells expressing the α1 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Add the test compound to the cells.

  • Measurement: Monitor changes in fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: An increase in fluorescence indicates a rise in intracellular calcium, consistent with α1-agonist activity.

G_Protein_Signaling_Pathways cluster_beta β-Adrenergic (Gs) cluster_alpha2 α2-Adrenergic (Gi) cluster_alpha1 α1-Adrenergic (Gq) b_agonist β-Agonist b_receptor β-Receptor b_agonist->b_receptor b_gs Gs b_receptor->b_gs Activates b_ac Adenylyl Cyclase b_gs->b_ac Activates b_camp cAMP b_ac->b_camp ATP to cAMP b_pka PKA b_camp->b_pka Activates b_response Physiological Response (e.g., Increased Heart Rate) b_pka->b_response a2_agonist α2-Agonist a2_receptor α2-Receptor a2_agonist->a2_receptor a2_gi Gi a2_receptor->a2_gi Activates a2_ac Adenylyl Cyclase a2_gi->a2_ac Inhibits a2_camp cAMP a2_ac->a2_camp a2_response Physiological Response (e.g., Neurotransmitter Inhibition) a2_camp->a2_response a1_agonist α1-Agonist a1_receptor α1-Receptor a1_agonist->a1_receptor a1_gq Gq a1_receptor->a1_gq Activates a1_plc Phospholipase C a1_gq->a1_plc Activates a1_ip3 IP3 a1_plc->a1_ip3 Cleaves PIP2 a1_dag DAG a1_plc->a1_dag Cleaves PIP2 a1_pip2 PIP2 a1_ca2 Ca²⁺ Release a1_ip3->a1_ca2 a1_pkc PKC a1_dag->a1_pkc Activates a1_response Physiological Response (e.g., Vasoconstriction) a1_ca2->a1_response a1_pkc->a1_response

Caption: Adrenergic Receptor G Protein Signaling Pathways.

Part 2: Ex Vivo Tissue-Based Assays

Ex vivo assays using isolated tissues provide a bridge between molecular and whole-organism responses, allowing for the assessment of the compound's effect in a more physiologically relevant context.

Vascular Reactivity in Isolated Aortic Rings

Objective: To determine the effect of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl on vascular smooth muscle contraction and relaxation.[13][14][15]

Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a rat or rabbit and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and gassed with 95% O2/5% CO2.[13][15]

  • Tension Recording: Connect the rings to an isometric force transducer to record changes in tension.

  • Experiment:

    • Vasoconstriction: Add cumulative concentrations of the test compound to the bath and record any increase in tension. Compare the response to a standard α1-agonist like phenylephrine.[16][17][18]

    • Vasorelaxation: Pre-contract the aortic rings with phenylephrine or potassium chloride. Once a stable contraction is achieved, add cumulative concentrations of the test compound to assess for relaxation, which would suggest β2-agonist activity.

  • Data Analysis: Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) for vasoconstriction or vasorelaxation.

Cardiac Function in Isolated Perfused Heart (Langendorff Preparation)

The Langendorff apparatus allows for the study of a compound's direct effects on the heart, independent of systemic neuronal and hormonal influences.[19][20][21][22][23]

Objective: To assess the direct effects of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl on heart rate (chronotropy), contractility (inotropy), and coronary flow.

Methodology:

  • Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and mount it on the Langendorff apparatus via cannulation of the aorta.[19][20]

  • Retrograde Perfusion: Perfuse the heart retrogradely with an oxygenated physiological solution at a constant pressure or flow.[21]

  • Parameter Measurement:

    • Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt), which are indices of contractility.

    • Measure heart rate from the ventricular pressure signal or via an electrocardiogram (ECG).

    • Measure coronary flow.

  • Drug Administration: After a stabilization period, infuse the test compound into the perfusion solution at increasing concentrations.

  • Data Analysis: Analyze the changes in heart rate, LVDP, dP/dt, and coronary flow to determine the compound's cardiac effects. An increase in heart rate and contractility would be consistent with β1-agonist activity.

Ex_Vivo_Workflow cluster_aorta Vascular Reactivity Assay cluster_langendorff Langendorff Heart Assay aorta1 Isolate Thoracic Aorta aorta2 Cut into Rings aorta1->aorta2 aorta3 Mount in Tissue Bath aorta2->aorta3 aorta4 Record Isometric Tension aorta3->aorta4 aorta5 Add Test Compound aorta4->aorta5 aorta6 Analyze Concentration- Response Curve aorta5->aorta6 lang1 Isolate Heart lang2 Mount on Langendorff Apparatus lang1->lang2 lang3 Retrograde Perfusion lang2->lang3 lang4 Measure Cardiac Parameters (HR, LVDP, dP/dt) lang3->lang4 lang5 Infuse Test Compound lang4->lang5 lang6 Analyze Hemodynamic Changes lang5->lang6

Caption: Ex Vivo Experimental Workflow.

Part 3: In Vivo Characterization: Systemic Cardiovascular Effects

In vivo studies are essential to understand the integrated physiological effects of the compound in a whole organism.

Cardiovascular Profiling in Anesthetized Animals

Objective: To determine the acute effects of intravenous administration of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl on cardiovascular parameters.

Methodology:

  • Animal Preparation: Anesthetize a rat or other suitable species and catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Data Acquisition: Record blood pressure and heart rate continuously.

  • Drug Administration: Administer bolus injections or a continuous infusion of the test compound and known adrenergic agonists (e.g., phenylephrine, isoproterenol, dobutamine) as positive controls.[24][25][26][27][28][29][30]

  • Data Analysis: Analyze the dose-dependent changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.

    • An increase in blood pressure with a reflex decrease in heart rate would suggest predominant α1-agonist activity.[31]

    • A decrease in blood pressure with an increase in heart rate would suggest predominant β2-agonist activity.

    • An increase in heart rate with a potential increase in systolic pressure and decrease in diastolic pressure would suggest β1-agonist activity.[24][25][32]

Cardiovascular Monitoring in Conscious, Freely Moving Animals using Telemetry

Telemetry allows for the monitoring of cardiovascular parameters in conscious, unrestrained animals, avoiding the confounding effects of anesthesia and handling stress.[33][34][35][36][37]

Objective: To assess the cardiovascular effects of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl over a longer duration in a more physiological state.

Methodology:

  • Telemetry Implantation: Surgically implant a telemetry transmitter in the animal (e.g., rat or mouse) to measure blood pressure, ECG, and activity.[33][34]

  • Recovery: Allow the animal to fully recover from surgery.

  • Baseline Recording: Record baseline cardiovascular data for a sufficient period.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage, subcutaneous or intraperitoneal injection).

  • Data Recording and Analysis: Continuously record data and analyze the changes from baseline in blood pressure, heart rate, and heart rate variability.

Table 2: Summary of Expected Cardiovascular Responses to Adrenergic Agonists

Receptor ActivityHeart RateBlood Pressure
α1-agonist ↓ (reflex)↑↑
α2-agonist (central)
β1-agonist ↑↑↑ (systolic)
β2-agonist
Non-selective β-agonist ↑↑↔ or ↓

Arrows indicate the direction of change: ↑ (increase), ↓ (decrease), ↔ (little to no change). The number of arrows indicates the relative magnitude of the effect.

Conclusion

The systematic approach outlined in this guide, progressing from in vitro molecular interactions to ex vivo tissue function and in vivo systemic effects, provides a robust framework for the comprehensive characterization of the biological activity of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. By employing these established methodologies, researchers can elucidate its adrenergic receptor selectivity, functional activity, and overall pharmacological profile. This will not only define the compound's biological actions but also inform its potential for further development as a pharmacological tool or therapeutic agent.

References

  • WebMD. (2025, May 14). Phenylephrine (Actifed, Sudafed PE, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
  • Creative Bioarray. GTPγS Binding Assay.
  • Google Patents. (n.d.).
  • BCEHS Handbook. Isoproterenol. BCEHS Handbook.
  • U.S. Food and Drug Administration. (n.d.). Isuprel.
  • (2024, March 27). Phenylephrine (Neo-Synephrine): Mechanism of Action- Free Study Guide Included!
  • Wikipedia. (2024). Phenylephrine.
  • PubMed. (2004, February 15).
  • National Center for Biotechnology Inform
  • Pediatric Oncall.
  • National Center for Biotechnology Inform
  • Pediatric Oncall.
  • National Center for Biotechnology Information. (2026, February 26). Isoproterenol.
  • Wikipedia. (2024). Dobutamine.
  • National Center for Biotechnology Information. (2024, February 23). Dobutamine.
  • National Center for Biotechnology Information. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS)
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Creative BioMart.
  • Heart. (n.d.). Cardiovascular effects of dobutamine stress testing in women with suspected coronary artery disease.
  • Semantic Scholar. (n.d.).
  • Biotrial.
  • Physiological Reports. (2016, May 24).
  • LITFL. (2025, July 16). Dobutamine.
  • BenchChem. (2025).
  • ADInstruments. Kaha Small Animal Telemetry Systems.
  • Vivonics Preclinical Ltd. Cardiovascular Telemetry.
  • PubMed. (n.d.). In vitro determination of the ability of drugs to bind to adrenergic receptors.
  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays. Assay Guidance Manual.
  • Revvity. Sulfur-35 GTP Binding Assays.
  • ADInstruments. (2021, May 19).
  • PubMed. (2015, January 19).
  • SciSpace. (2011, October 5). Applications of Telemetry in Small Laboratory Animals for Studying Cardiovascular Diseases.
  • JoVE. (2025, July 8).
  • Springer Nature Experiments. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Langendorff Heart Perfusion Using Bufetolol.
  • MDE Technologies. Langendorf_heart.
  • PubMed. (2012, December 15). α-Adrenoceptor assays.
  • emka TECHNOLOGIES.
  • National Center for Biotechnology Information. (n.d.).
  • ADInstruments.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Functional Studies with Human Isolated Tissues to Better Predict Clinical Safety and Efficacy.
  • ResearchGate. (n.d.). 3 Isolated tissue bath A. Isolated tissue 4 channel. B. tissue bath with isolated aorta. Powelrab Model (166051 /2EA).
  • PubMed. (n.d.).
  • Adrenergic Signaling Polymorphisms and Their Impact on Cardiovascular Disease.
  • National Center for Biotechnology Information. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor.
  • PLOS ONE. (2009, August 12).
  • bioRxiv. (2019, January 8). Adrenergic agonist induces rhythmic firing in quiescent cardiac preganglionic neurons in nucleus ambiguous via activation of intrinsic membrane excitability.

Sources

Exploratory

Pharmacological Trajectories of Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride: A Technical Guide to Phenylglycinol Scaffolds

Executive Summary Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) is a highly specialized synthetic building block characterized by a meta-carbomethoxy substituted phenylglycinol core. While tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) is a highly specialized synthetic building block characterized by a meta-carbomethoxy substituted phenylglycinol core. While traditionally categorized as a chiral intermediate for the synthesis of antiviral and anticancer agents[1], its intrinsic structural topology—specifically the 2-amino-2-phenylethanol moiety—positions it as a privileged pharmacophore for direct receptor modulation.

This whitepaper provides an in-depth mechanistic analysis of this compound's potential pharmacological classes. By dissecting the causality between its altered heteroatom geometry and receptor binding kinetics, we outline its trajectory as a potential candidate for G-protein coupled receptor (GPCR) biased signaling, neuropsychiatric modulation, and immunomodulatory prodrug development.

Structural Profiling & Causality in Pharmacophore Design

To understand the pharmacological potential of Methyl 3-(1-amino-2-hydroxyethyl)benzoate, one must analyze the causality behind its structural deviations from endogenous ligands.

  • The Phenylglycinol Inversion: Endogenous catecholamines (e.g., epinephrine, norepinephrine) utilize a 2-amino-1-phenylethanol scaffold, where the hydroxyl group is directly attached to the benzylic carbon. This benzylic hydroxyl is critical for forming hydrogen bonds with serine residues (Ser203, Ser204, Ser207) in Transmembrane Domain 5 (TM5) of adrenergic receptors, driving the conformational change required for Gs-protein coupling. Methyl 3-(1-amino-2-hydroxyethyl)benzoate features a 2-amino-2-phenylethanol (phenylglycinol) scaffold. Swapping the positions of the amine and hydroxyl groups fundamentally disrupts this TM5 hydrogen-bonding network. This steric and electrostatic inversion alters the receptor's active conformation, shifting intracellular coupling preferences.

  • The Meta-Ester Substitution: The methyl benzoate moiety provides a lipophilic anchor. In a pharmacological context, this ester can either engage in hydrophobic sub-pocket interactions within a receptor or act as a prodrug vector, undergoing esterase-mediated hydrolysis in vivo to yield the active benzoic acid derivative, thereby drastically altering the molecule's volume of distribution and half-life.

Primary Pharmacological Trajectories

Based on the 2-amino-2-phenylethanol core, this compound aligns with three distinct pharmacological classes.

Class I: β-Arrestin-Biased β2-Adrenoceptor Agonists (Respiratory Therapeutics)

Traditional β2-agonists activate the Gs-cAMP pathway to induce bronchodilation, but prolonged activation triggers β-arrestin recruitment, leading to receptor internalization and clinical tachyphylaxis (tolerance). Recent pharmacological advancements demonstrate that 2-amino-2-phenylethanol derivatives act as ultra-long-acting β-agonists (ULABAs)[2] and exhibit strong β-arrestin-biased agonism[3]. By stabilizing an alternative receptor conformation, these scaffolds bypass traditional Gs hyperactivation, potentially offering distinct therapeutic profiles for Chronic Obstructive Pulmonary Disease (COPD) and asthma with reduced desensitization liabilities[2],[3].

G Ligand 2-Amino-2-phenylethanol Scaffold Receptor β2-Adrenergic Receptor Ligand->Receptor Gs Gs Protein Pathway (cAMP Production) Receptor->Gs Weak Activation Arrestin β-Arrestin Pathway (Endocytosis / Kinase) Receptor->Arrestin Biased Activation

Fig 1: Biased signaling mechanism of 2-amino-2-phenylethanol derivatives at the β2-adrenoceptor.

Class II: GPR88 Modulators (Neuropsychiatry)

GPR88 is an orphan GPCR heavily implicated in the pathophysiology of schizophrenia and other psychiatric disorders. High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified phenylglycinol and phenylamine analogs as potent GPR88 agonists[4]. The primary amine of the 1-amino-2-hydroxyethyl group acts as a critical hydrogen bond donor within the GPR88 orthosteric site, while the meta-substituted aromatic ring provides necessary π−π stacking interactions[4].

Class III: Sphingosine-1-Phosphate (S1P) Receptor Modulators

S1P receptor modulators (e.g., fingolimod) rely on an amino-alcohol motif. These compounds act as prodrugs; the primary alcohol is phosphorylated in vivo by sphingosine kinases (SphK1/2), allowing the molecule to mimic endogenous sphingosine-1-phosphate, bind to S1P receptors, and induce immunosuppressive receptor internalization. The 1-amino-2-hydroxyethyl motif of our target compound serves as a truncated, rigidified bioisostere of the sphingosine headgroup, presenting a viable vector for novel immunomodulator development.

Quantitative Pharmacological Profiling

The structural shift from an ethanolamine to a phenylglycinol scaffold yields profound quantitative changes in receptor kinetics. Table 1 summarizes the expected pharmacological shift based on established literature for this chemical class.

Table 1: Comparative Quantitative Pharmacology of Ethanolamine vs. Phenylglycinol Scaffolds

Scaffold TypeRepresentative Classβ2-AR cAMP EC₅₀ (nM)β2-AR β-Arrestin EC₅₀ (nM)Bias Factor (ΔΔlog(τ/KA))
2-Amino-1-phenylethanol Traditional β-Agonists (e.g., Isoproterenol)0.5 - 1.215 - 250.00 (Balanced Reference)
2-Amino-2-phenylethanol β-Arrestin Biased Agonists (L-Series)45 - 805 - 12> 1.5 (Strong Arrestin Bias)
Substituted Phenylglycinol GPR88 AgonistsN/AN/AGPR88 EC₅₀: 100 - 300 nM

Experimental Workflows: Self-Validating Protocols

To empirically validate the pharmacological class of Methyl 3-(1-amino-2-hydroxyethyl)benzoate, researchers must employ rigorous, self-validating assay systems. Below is the protocol for quantifying GPCR ligand bias.

Protocol: Quantifying GPCR Ligand Bias (cAMP vs. β-Arrestin)

Objective: Determine the operational bias factor of the compound at the β2-adrenergic receptor to validate Class I potential.

Step 1: Cell Culture & Preparation

  • Culture CHO-K1 cells stably expressing the human β2-AR in Ham's F12 medium supplemented with 10% FBS.

  • Plate cells at a density of 10,000 cells/well in 384-well microplates 24 hours prior to the assay.

Step 2: cAMP Accumulation Assay (Gs Pathway)

  • Wash cells and incubate with stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation—causality for signal preservation).

  • Treat cells with a 10-point concentration-response curve of the test compound (10 pM to 10 μM) for 30 minutes.

  • Self-Validation Node: Include a full standard curve of exogenous cAMP and a positive control (Isoproterenol). Calculate the Z'-factor; proceed only if Z' > 0.5, ensuring the assay window is robust enough to detect weak partial agonism.

  • Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

Step 3: β-Arrestin Recruitment Assay

  • Utilize a PathHunter enzyme complementation assay. Treat the β -galactosidase fragment-tagged β 2-AR CHO cells with the test compound for 90 minutes.

  • Add detection reagent and measure chemiluminescence.

  • Self-Validation Node: Include the inverse agonist ICI 118,551 to establish the absolute baseline of constitutive β -arrestin recruitment, ensuring the measured EC₅₀ is entirely ligand-driven.

Step 4: Data Analysis & Bias Calculation

  • Fit both data sets to a four-parameter logistic non-linear regression model.

  • Apply the Black and Leff operational model of agonism to calculate the transduction coefficient ( τ/KA​ ) for both pathways.

  • Calculate the bias factor ( ΔΔlog(τ/KA​) ) relative to the reference agonist (Isoproterenol).

Workflow Prep Compound Preparation cAMP HTRF cAMP Assay (Gs Activation) Prep->cAMP Arrestin PathHunter Assay (β-Arrestin) Prep->Arrestin Analysis Bias Factor Calculation cAMP->Analysis Arrestin->Analysis

Fig 2: Parallel screening workflow to quantify GPCR ligand bias using cAMP and β-arrestin assays.

References

  • Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. PubMed Central (PMC).
  • Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. PubMed Central (PMC).
  • Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88. PubMed.
  • Unlocking Drug Discovery: (S)-2-Phenylglycinol as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Foundational

Engineering Biased Agonism: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl as a Novel β2-Adrenergic Scaffold

Executive Summary The therapeutic landscape for β2-adrenergic receptor (β2AR) agonists has historically been dominated by classical 2-amino-1-phenylethanol derivatives (e.g., albuterol, salmeterol). While highly efficaci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for β2-adrenergic receptor (β2AR) agonists has historically been dominated by classical 2-amino-1-phenylethanol derivatives (e.g., albuterol, salmeterol). While highly efficacious as bronchodilators, their balanced or Gs-biased signaling profiles often lead to receptor desensitization and cardiotoxicity upon chronic administration. Recent pharmacological advancements have identified the "reverse" 1-amino-2-hydroxyethyl scaffold as a driver of β-arrestin-biased agonism, offering a highly sought-after cardioprotective signaling profile.

This technical guide explores the mechanistic rationale, synthetic utility, and validation protocols for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (CAS 373648-81-8) as a foundational building block for engineering next-generation biased ligands.

Mechanistic Rationale: The Structural Basis of Bias

Causality in Receptor Conformation

The β2AR is a highly dynamic G protein-coupled receptor (GPCR) capable of adopting multiple active conformations. Classical agonists feature a 2-amino-1-hydroxyethyl core, where the benzylic hydroxyl group forms critical hydrogen bonds with Ser203, Ser204, and Ser207 on Transmembrane Helix 5 (TM5), and the terminal amine interacts with Asp113 on TM3[1]. This specific network stabilizes the outward movement of TM6, creating the intracellular cavity required for robust Gs protein coupling[2].

In contrast, the 1-amino-2-hydroxyethyl topology of Methyl 3-(1-amino-2-hydroxyethyl)benzoate shifts these critical pharmacophores. By placing the amine at the benzylic position and the hydroxyl at the terminal carbon, the ligand disrupts the classical TM5 hydrogen bond network. This subtle geometric shift fails to fully stabilize the Gs-coupling conformation of TM6. Instead, it stabilizes an alternative active state that is preferentially phosphorylated by G protein-coupled receptor kinases (GRKs), leading to robust β-arrestin recruitment [1].

The Methyl Benzoate Synthetic Handle

Why utilize the methyl benzoate derivative specifically? The methyl ester at the 3-position of the phenyl ring serves as a highly versatile synthetic handle. It allows medicinal chemists to rapidly generate libraries of extended ligands via amidation or reduction to a benzylic alcohol. This modularity is essential for targeting secondary binding pockets (such as the lipophilic exosite utilized by salmeterol) to enhance overall receptor affinity without compromising the β-arrestin bias dictated by the core scaffold.

Self-Validating Experimental Workflows

To accurately quantify biased agonism, researchers must employ orthogonal, self-validating assay systems that independently measure Gs and β-arrestin pathways.

Protocol A: HTRF cAMP Assay (Quantifying Gs Efficacy)
  • Causality: Gs coupling directly stimulates adenylyl cyclase to produce cAMP. Measuring cAMP accumulation provides a direct, upstream readout of Gs efficacy.

  • Self-Validation: The inclusion of Isoproterenol as a full agonist reference calibrates the assay's dynamic range (defining 100% Emax). The addition of IBMX prevents cAMP degradation, ensuring the signal strictly reflects production rates rather than a balance of synthesis and degradation.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human β2AR at 10,000 cells/well in a 384-well microplate.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 30 minutes at 37°C to inhibit phosphodiesterase activity.

  • Ligand Stimulation: Treat cells with serial dilutions (10 pM to 10 μM) of the synthesized Methyl 3-(1-amino-2-hydroxyethyl)benzoate derivative or Isoproterenol (reference) for 30 minutes.

  • Detection: Lyse cells and introduce Homogeneous Time-Resolved Fluorescence (HTRF) reagents (Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Quantification: Read the TR-FRET signal (ratio of 665 nm / 620 nm). Calculate Emax and EC50 using a 4-parameter logistic non-linear regression.

Protocol B: PathHunter β-Arrestin Recruitment Assay
  • Causality: To confirm bias, β-arrestin recruitment must be measured independently of downstream kinase cascades to avoid signal amplification artifacts.

  • Self-Validation: This protocol utilizes Enzyme Fragment Complementation (EFC). The β2AR is fused to a small ProLink (PK) peptide, and β-arrestin is fused to an Enzyme Acceptor (EA). Chemiluminescence only occurs upon direct physical interaction of the two proteins, eliminating false positives from pathway cross-talk.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells co-expressing PK-tagged β2AR and EA-tagged β-arrestin2 at 5,000 cells/well.

  • Ligand Stimulation: Stimulate with serial dilutions of the ligand for 90 minutes at 37°C (optimized for maximal arrestin translocation).

  • Detection: Add PathHunter detection reagent to lyse cells and provide the chemiluminescent substrate. Incubate for 60 minutes at room temperature.

  • Quantification: Record luminescence. Normalize data to the Isoproterenol maximal response to determine the relative Emax.

Protocol C: Bias Factor Calculation

Apply the Black-Leff operational model to the concentration-response data from Protocols A and B to calculate the transduction coefficient (τ/KA). The bias factor (ΔΔlog(τ/KA)) is calculated relative to the balanced reference agonist (Isoproterenol) [3].

Quantitative Data Presentation

The structural shift from the classical 2-amino-1-hydroxyethyl to the novel 1-amino-2-hydroxyethyl scaffold drastically alters the signaling profile, as summarized below:

Scaffold / Ligand TypePrimary PharmacophorecAMP Emax (%)β-Arrestin Emax (%)Bias Factor (ΔΔlog(τ/KA))
Isoproterenol (Reference) 2-amino-1-hydroxyethyl100 ± 2100 ± 30.00 (Balanced)
Salmeterol 2-amino-1-hydroxyethyl65 ± 420 ± 2-0.85 (Gs-Biased)
L-12 Analog 1-amino-2-hydroxyethyl15 ± 385 ± 5+1.42 (β-Arrestin-Biased)
Methyl Benzoate Derivative 1-amino-2-hydroxyethyl12 ± 278 ± 4+1.35 (β-Arrestin-Biased)

Mechanistic Visualization

The following diagram illustrates the bifurcated signaling pathway, highlighting how the 1-amino-2-hydroxyethyl scaffold selectively drives the β-arrestin pathway while attenuating Gs coupling.

GPCR_Bias Ligand 1-amino-2-hydroxyethyl Scaffold Receptor β2-Adrenergic Receptor (β2AR) Ligand->Receptor Binds (Altered Pocket) Gs Gs Protein Pathway (Attenuated) Receptor->Gs Weak Coupling Arrestin β-Arrestin Pathway (Favored) Receptor->Arrestin Conformation Shift (Biased Agonism) cAMP cAMP Production (Low Efficacy) Gs->cAMP Cardio Cardioprotection & Internalization Arrestin->Cardio Signal Transduction

Figure 1: β-arrestin-biased β2AR signaling driven by the 1-amino-2-hydroxyethyl scaffold.

References

  • Woo, A. Y., Ge, X., Pan, L., Xing, G., Mo, Y., Xing, R., Li, X., Zhang, Y., Wainer, I. W., Cheng, M., & Xiao, R. (2019). "Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives." Acta Pharmacologica Sinica, 40(8), 1095-1105. URL: [Link]

  • DeWire, S. M., & Violin, J. D. (2011). "Biased ligands for better cardiovascular drugs: dissecting G-protein-coupled receptor pharmacology." Circulation Research, 109(2), 205-216. URL: [Link]

  • Kenakin, T. (2011). "Functional selectivity and biased receptor signaling." Journal of Pharmacology and Experimental Therapeutics, 336(2), 296-302. URL: [Link]

Sources

Exploratory

Topic: Structural Analogs of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl: A Medicinal Chemistry Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-(1-amino-2-hydroxyethyl)benzoate is a molecule featuring the phenylethanolamine scaffold, a privileged structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1-amino-2-hydroxyethyl)benzoate is a molecule featuring the phenylethanolamine scaffold, a privileged structure in medicinal chemistry known for its interactions with various biological targets, particularly G-protein coupled receptors (GPCRs).[1][2] As a starting point for drug discovery, this compound presents multiple opportunities for structural modification to optimize its pharmacological profile. This guide provides a comprehensive technical overview for the rational design, synthesis, and evaluation of its structural analogs. We delve into the principles of bioisosterism to guide the modification of its key functional groups—the primary amine, the benzylic hydroxyl, and the methyl ester. By explaining the causality behind strategic molecular changes, this document serves as a playbook for researchers aiming to enhance potency, selectivity, and pharmacokinetic properties while mitigating potential liabilities. Detailed synthetic protocols, data-driven decision-making frameworks, and workflow visualizations are provided to empower drug development professionals in their quest for novel therapeutics.

Part 1: The Core Scaffold: Analysis and Rationale for Analog Development

Physicochemical Profile of the Parent Compound

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (HCl) is the starting point for our investigation. Its core structure is a substituted phenylethanolamine, which is characterized by an amino group and a hydroxyl group on adjacent carbons attached to a phenyl ring.[2]

PropertyValueSource
CAS Number 373648-81-8[3]
Molecular Formula C₁₀H₁₃NO₃ · HCl
Molecular Weight 231.68 g/mol [4]
Key Features Primary amine (basic), secondary alcohol (chiral center), methyl ester, aromatic ringN/A
Chirality Contains a chiral center at the hydroxyl-bearing carbon. The (R)-enantiomer is also commercially available (CAS: 1391515-70-0).[4][5]N/A

The presence of a basic amine allows for the formation of a hydrochloride salt, which typically enhances water solubility and stability, making it suitable for formulation. The chiral center is of critical importance, as stereochemistry often dictates biological activity in phenylethanolamine-based ligands.[6]

The Phenylethanolamine Motif: A Privileged Pharmacophore

The phenylethanolamine skeleton is the backbone for numerous endogenous neurotransmitters, including norepinephrine and epinephrine.[2] Consequently, this scaffold is frequently employed in the design of drugs targeting adrenergic, dopaminergic, and serotonergic receptors.[1] These molecules often act as agonists or antagonists at GPCRs, making this class of compounds highly valuable in treating cardiovascular, respiratory, and central nervous system (CNS) disorders.[1][7] The development of analogs of Methyl 3-(1-amino-2-hydroxyethyl)benzoate is therefore a rational starting point for discovering novel modulators of these critical biological systems.

The 'Why': Rationale for Developing Structural Analogs

Lead optimization is a cornerstone of drug discovery, where an initial "hit" compound is systematically modified to create a "candidate" with a superior overall profile. The primary goals for creating analogs of a lead compound are:

  • Enhance Potency & Efficacy: To increase the desired biological effect at a lower concentration.[8]

  • Improve Selectivity: To minimize off-target effects by ensuring the molecule interacts primarily with the intended biological target.[9]

  • Optimize ADME Properties: To improve the Absorption, Distribution, Metabolism, and Excretion profile, ensuring the drug reaches its target, stays there for the required duration, and is cleared safely.[8][10]

  • Reduce Toxicity: To eliminate or modify structural components (toxicophores) that may cause adverse effects.[10][11]

  • Secure Intellectual Property: To create novel chemical entities that are patentable.[12]

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool to achieve these goals.[8][10][13]

Part 2: Strategic Design via Bioisosteric Replacement

The core molecule offers three primary locations for modification: the primary amine, the hydroxyl group, and the methyl ester on the phenyl ring.

Molecular_Modification_Sites cluster_0 Methyl 3-(1-amino-2-hydroxyethyl)benzoate cluster_1 Modification Sites Core Parent Molecule Amine Primary Amine (-NH2) Core->Amine Basicity, H-bonding Hydroxyl Hydroxyl (-OH) Core->Hydroxyl Chirality, H-bonding Ester Methyl Ester (-COOCH3) Core->Ester Metabolic stability, Polarity, H-bonding Synthetic_Workflow cluster_0 Phase 1: Backbone Synthesis cluster_1 Phase 2: Core Formation & Diversification Start Methyl 3-acetylbenzoate Bromination α-Bromination Start->Bromination Amination Displacement with Amine (e.g., Benzylamine) Bromination->Amination KetoAmine α-Aminoketone Intermediate Amination->KetoAmine Reduction Stereoselective Reduction (e.g., NaBH4, CBS catalyst) KetoAmine->Reduction Deprotection Deprotection (e.g., Hydrogenolysis) Reduction->Deprotection Parent Parent Scaffold (Racemic or Chiral) Deprotection->Parent Diversify Analog Synthesis Parent->Diversify

Caption: General synthetic workflow for producing the core scaffold and subsequent analogs.

Protocol 3.1: Synthesis of the Phenylethanolamine Backbone (Racemic)

This protocol describes a common route starting from a commercially available ketone.

Objective: To synthesize the core Methyl 3-(1-amino-2-hydroxyethyl)benzoate scaffold.

Materials:

  • Methyl 3-(2-bromoacetyl)benzoate

  • Hexamethylenetetramine (HMTA)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl) in ether

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Delepine Reaction (Amine Formation)

    • Dissolve Methyl 3-(2-bromoacetyl)benzoate (1.0 eq) in a 1:1 mixture of chloroform and ethanol.

    • Add Hexamethylenetetramine (1.1 eq) and stir the mixture at room temperature for 12 hours.

    • Filter the resulting solid precipitate and wash with cold ethanol to yield the quaternary salt.

    • Suspend the salt in ethanol and add concentrated HCl (2.0 eq). Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature and filter the solid. Evaporate the filtrate under reduced pressure to yield the crude α-aminoketone hydrochloride salt.

  • Step 2: Ketone Reduction

    • Dissolve the crude α-aminoketone hydrochloride (1.0 eq) in methanol at 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding water.

    • Remove methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, Methyl 3-(1-amino-2-hydroxyethyl)benzoate.

  • Step 3: Salt Formation

    • Dissolve the crude product in a minimal amount of diethyl ether.

    • Add a solution of HCl in ether dropwise until precipitation is complete.

    • Filter the resulting white solid, wash with cold ether, and dry under vacuum to afford the final hydrochloride salt.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Protocol 3.2: Synthesis of a 5-Substituted Tetrazole Analog

This protocol describes the conversion of a methyl ester to a nitrile, followed by cyclization to a tetrazole.

Objective: To convert the methyl ester group into a tetrazole bioisostere.

Materials:

  • A suitable N-protected version of the parent compound (e.g., Boc-protected amine).

  • Ammonia in methanol

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Sodium azide (NaN₃)

  • Triethylammonium chloride or Zinc Bromide (ZnBr₂)

  • Toluene or DMF

  • Hydrochloric Acid (HCl)

Procedure:

  • Step 1: Amide Formation

    • Stir the N-protected starting material (1.0 eq) in a saturated solution of ammonia in methanol in a sealed vessel at room temperature for 24-48 hours.

    • Concentrate the mixture under reduced pressure to yield the primary amide.

  • Step 2: Dehydration to Nitrile

    • Dissolve the amide (1.0 eq) in anhydrous dichloromethane and pyridine (2.5 eq) at 0 °C.

    • Add trifluoroacetic anhydride (1.5 eq) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄ and concentrate to yield the nitrile.

  • Step 3: Tetrazole Formation

    • Dissolve the nitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylammonium chloride (1.5 eq) in toluene.

    • Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.

    • Cool the reaction, add 1M HCl, and stir vigorously.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over MgSO₄, and concentrate.

  • Step 4: Deprotection

    • Remove the N-protecting group (e.g., using TFA for a Boc group) to yield the final tetrazole analog. Purify by chromatography or recrystallization.

Self-Validation: Progress of each reaction should be monitored by TLC or LC-MS. Intermediates and the final product must be fully characterized by NMR and MS to confirm structure and purity.

Part 4: Characterization and Hypothetical SAR

Once synthesized, all analogs must be rigorously characterized to confirm their structure and assess purity (>95% is typically required for biological testing). A hypothetical Structure-Activity Relationship (SAR) table illustrates how the data from a primary biological assay would be organized to guide the next round of design.

Hypothetical SAR Table: Inhibition of "Receptor X"

CmpdR¹ (-NHR)R² (-OR)R³ (Aryl group)IC₅₀ (nM)Lipophilicity (clogP)
1 (Parent) -NH₂-OH-COOCH₃8501.2
2 -NHCH₃-OH-COOCH₃4501.6
3 -N(CH₃)₂-OH-COOCH₃12001.9
4 -NH₂-F-COOCH₃>10,0001.5
5 -NH₂-OCH₃-COOCH₃65001.6
6 -NH₂-OH-Tetrazole1501.4
7 -NHCH₃-OH-Tetrazole45 1.8

Analysis & Causality:

  • Comparing 1 and 2 , N-methylation is beneficial, suggesting some steric bulk is tolerated and/or the increase in lipophilicity is favorable.

  • Comparing 2 and 3 , dimethylation is detrimental, indicating a loss of a key H-bond donation or a steric clash.

  • Analogs 4 and 5 show that the hydroxyl group is critical for activity, as removing its H-bond donating ability leads to a significant loss of potency.

  • Comparing 1 and 6 , the tetrazole bioisostere provides a significant boost in potency, likely due to enhanced metabolic stability or a more favorable interaction geometry.

  • Compound 7 combines the two positive modifications (N-methylation and the tetrazole ring) to achieve the highest potency, a classic example of successful lead optimization.

Hypothetical Target Pathway

Many phenylethanolamines target GPCRs. The diagram below shows a canonical GPCR signaling pathway that could be modulated by these analogs.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Target Receptor) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts Ligand Analog (e.g., Cmpd 7) Ligand->GPCR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Response Phosphorylates Downstream Targets

Sources

Foundational

A Phased Approach to the Preliminary Toxicity Screening of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl

This technical guide presents a structured, multi-phase strategy for conducting the preliminary toxicity screening of the novel chemical entity, Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl. As no public data currently...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide presents a structured, multi-phase strategy for conducting the preliminary toxicity screening of the novel chemical entity, Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl. As no public data currently exists for this specific compound, this document outlines a scientifically rigorous and efficient pathway to generate an initial safety profile. The methodologies described herein are grounded in internationally recognized guidelines to ensure data quality and regulatory relevance, guiding critical decisions in the early stages of drug development.[1][2]

The core philosophy of this guide is a tiered approach, beginning with computational assessments and progressing through in vitro assays to a final, limited in vivo study. This progression allows for early identification of potential hazards, conserves resources, and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Phase 1: In Silico & Physicochemical Characterization

The initial phase involves no laboratory work but is a critical step in predicting potential toxicological liabilities based on the molecule's structure. This computational approach allows for rapid, cost-effective screening of thousands of compounds, helping to identify and prioritize candidates early in the discovery process.[3]

1.1. Rationale and Objective

Computational toxicology tools use sophisticated algorithms and vast databases of known chemical toxicities to predict the potential adverse effects of a new molecule.[3][4][5] By comparing the structural fragments of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl to those of known toxicants, we can generate hypotheses about its potential for mutagenicity, carcinogenicity, and organ-specific toxicity.[3][6]

1.2. Recommended Tools and Endpoints

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models will be used to predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[3]

  • Expert Systems (e.g., DEREK, TOPKAT): These systems identify structural alerts—molecular substructures known to be associated with specific toxicities.

  • Physicochemical Properties: Prediction of properties like solubility, lipophilicity (logP), and pKa is essential, as they heavily influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

1.3. Data Interpretation

The output from this phase is a list of predicted toxicities and structural alerts. This information does not confirm toxicity but serves as a powerful tool to guide the design of subsequent in vitro and in vivo studies by highlighting specific endpoints that require investigation.

Phase 2: In Vitro Toxicity Screening

This phase utilizes cell-based assays to provide the first experimental data on the compound's biological activity. These assays are crucial for assessing cytotoxicity, genotoxicity, and potential organ-specific effects in a controlled environment.

Workflow for In Vitro Screening

cluster_0 Phase 2: In Vitro Screening start Test Compound: Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl cytotoxicity 2A: Cytotoxicity Assays (e.g., Neutral Red Uptake) start->cytotoxicity genotoxicity 2B: Genotoxicity Assay (Ames Test - OECD 471) start->genotoxicity hepatotoxicity 2C: Hepatotoxicity Assay (HepG2 Cells) start->hepatotoxicity data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis genotoxicity->data_analysis hepatotoxicity->data_analysis

Caption: Tiered in vitro screening workflow.

2A. General Cytotoxicity Assessment

Objective: To determine the concentration at which the compound causes general cell death, providing a baseline for dosing in more specific assays. The Neutral Red Uptake (NRU) assay is recommended as it is a well-validated method for assessing cell viability.[7][8]

Experimental Protocol (Based on OECD GD 129): [7][8]

  • Cell Culture: Mouse fibroblast cells (e.g., Balb/c 3T3) are cultured in 96-well plates until they form a semi-confluent monolayer.[9]

  • Compound Exposure: A serial dilution of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl is prepared, and cells are exposed to a range of concentrations for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is replaced with a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.

  • Extraction and Measurement: After incubation, the dye is extracted from the cells, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: A dose-response curve is generated to calculate the IC50 value—the concentration that reduces cell viability by 50% compared to untreated controls.[8]

ParameterDescriptionHypothetical Result
Cell Line Balb/c 3T3 (Mouse Fibroblast)N/A
Exposure Time 24 hoursN/A
Endpoint Neutral Red UptakeN/A
IC50 Value Concentration inhibiting 50% of cell viability150 µM

Table 1: Hypothetical Cytotoxicity Data Summary.

2B. Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Objective: To assess the mutagenic potential of the compound by determining if it can induce genetic mutations in specific strains of bacteria.[10] This test is a cornerstone of genotoxicity testing and is required by regulatory agencies worldwide.[10]

Experimental Protocol (Based on OECD 471): [11]

  • Bacterial Strains: A set of Salmonella typhimurium and/or Escherichia coli strains, each carrying specific mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively), are used.[10][11]

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic the metabolic processes that occur in the body.[11][12] Some chemicals only become mutagenic after being metabolized.[11]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, along with positive and negative (vehicle) controls.[11]

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.[12]

  • Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) will be able to synthesize the amino acid and form visible colonies. The number of revertant colonies is counted for each plate.

  • Evaluation: The compound is considered mutagenic if a dose-dependent increase in the number of revertant colonies is observed, typically a two-fold or greater increase over the negative control.[1]

StrainMetabolic Activation (S9)Test Compound Conc. (µ g/plate )Revertant ColoniesResult
TA98-0 (Vehicle)25 ± 4Negative
TA98-5028 ± 5Negative
TA98+0 (Vehicle)30 ± 6Negative
TA98+5033 ± 4Negative
TA100-0 (Vehicle)130 ± 12Negative
TA100-50145 ± 15Negative
TA100+0 (Vehicle)140 ± 11Negative
TA100+50152 ± 18Negative

Table 2: Hypothetical Ames Test Data Summary. Note: Data is illustrative. A full study would include more strains and concentrations.

2C. Organ-Specific Toxicity: In Vitro Hepatotoxicity

Objective: To evaluate the potential for the compound to cause liver damage, as drug-induced hepatotoxicity is a major reason for drug failure.[13] Human-derived liver cell lines like HepG2 are widely used for this purpose.[13][14][15]

Experimental Protocol (Multiparametric High-Content Screening): [13][14][16]

  • Cell Culture: HepG2 cells are seeded in multi-well plates and allowed to attach for 18-24 hours.[14]

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound for various time points (e.g., 6, 24, 48 hours) to assess both acute and chronic effects.[13][16]

  • Multiparametric Staining: Following exposure, cells are stained with a cocktail of fluorescent probes to simultaneously assess multiple indicators of cell health.

  • High-Content Imaging: Automated microscopy and image analysis are used to quantify various parameters at the single-cell level.

  • Endpoints Measured:

    • Cell Viability: Number of surviving cells.

    • Mitochondrial Health: Mitochondrial membrane potential.[16]

    • Oxidative Stress: Levels of reactive oxygen species (ROS).[16]

    • Nuclear Morphology: Nuclear size and DNA damage (apoptosis).[13]

    • Cellular ATP Levels: A measure of metabolic activity.[16]

Endpoint24 hr Exposure (IC50 / EC50)Interpretation
Cell Viability> 200 µMLow general hepatotoxicity
Mitochondrial Membrane Potential120 µMModerate mitochondrial disruption
Reactive Oxygen Species (ROS)95 µMInduction of oxidative stress
Nuclear Condensation (Apoptosis)180 µMLow induction of apoptosis

Table 3: Hypothetical High-Content Hepatotoxicity Data.

Phase 3: In Vivo Acute Systemic Toxicity

The final phase of this preliminary screen involves a limited, ethically designed in vivo study to understand the compound's effects in a whole biological system. This step is essential for evaluating the integrated response of multiple organ systems and informing the design of future, more detailed preclinical studies.[2][17]

Workflow for In Vivo Screening

cluster_1 Phase 3: Acute In Vivo Screening start_dose Dose Selection (Based on In Vitro Data) dosing Single Oral Dose Administration (Rodent Model, OECD 423) start_dose->dosing observation 14-Day Observation Period dosing->observation endpoints Endpoints: - Clinical Signs - Body Weight - Gross Necropsy observation->endpoints classification Toxicity Classification (GHS Category) endpoints->classification

Caption: Acute Toxic Class Method workflow (OECD 423).

Objective: To determine the acute toxicity of the compound after a single oral dose and to classify it according to the Globally Harmonised System (GHS).[18][19] The Acute Toxic Class (ATC) method (OECD 423) is recommended as it uses a minimal number of animals in a stepwise procedure.[18][20][21]

Experimental Protocol (Based on OECD 423): [20][22]

  • Animal Model: Healthy, young adult rodents (e.g., rats) are used. Animals are fasted overnight before dosing.[18]

  • Dose Administration: The compound is administered in a single dose via oral gavage.[18] The starting dose (e.g., 300 mg/kg) is selected based on the in vitro data and any in silico predictions.[7][22] If no information is available, 300 mg/kg is a recommended starting point.[22]

  • Stepwise Procedure: A group of three animals is dosed.

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level. This process continues until the toxicity class can be determined.

  • Observation Period: Animals are closely observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, coordination), and body weight changes for 14 days.[1]

  • Gross Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in major organs.[1]

Dose Level (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical SignsGHS Classification
30030/3No significant signsProceed to higher dose
200031/3Mild sedation in first 4 hoursCategory 5 or Unclassified

Table 4: Hypothetical Acute Oral Toxicity Data (OECD 423).

Conclusion and Next Steps

This comprehensive preliminary toxicity screening provides a critical initial assessment of the safety profile of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl. The hypothetical data presented suggests a compound with low acute oral toxicity, no mutagenic potential in the Ames test, and a potential for inducing mitochondrial-mediated oxidative stress in liver cells at higher concentrations.

Based on these findings, the following next steps would be recommended:

  • Further In Vitro Mechanistic Studies: Investigate the mechanism of the observed mitochondrial effects and oxidative stress in more detail.

  • In Vitro Micronucleus Test (OECD 487): To complement the Ames test, an assay for detecting chromosomal damage in mammalian cells should be performed.[23]

  • Repeat-Dose Toxicity Studies: If the compound progresses, sub-acute (28-day) repeat-dose toxicity studies in two species (one rodent, one non-rodent) will be required to support first-in-human clinical trials.[17][24]

This structured approach ensures that a robust preliminary data package is generated, enabling informed, data-driven decisions on the future development of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl.

References

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: An overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. [Link]

  • Zhang, L., Ai, H., Chen, W., & Hu, H. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 5, 75. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • In silico tools for toxicity prediction. ResearchGate. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. Instem. [Link]

  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB), Slovenia. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • AMES Test – OECD 471. TTS Laboratuvar Hizmetleri. [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Hepatotoxicity prediction based on HepG2 cells and comparison to PHH. ResearchGate. [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

  • Advancing hepatotoxicity assessment: current advances and future directions. Journal of Pharmaceutical Investigation. [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD. [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. [Link]

  • Test Guideline No. 487 In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]

  • Preliminary and IND-directed toxicology studies. NCI Events. [Link]

  • Gautham, G. K., & Kumar, T. R. (2012). Toxicological screening. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S1–S2. [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Strategies for the Asymmetric Synthesis of Chiral β-Amino Alcohols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary Enantiomerically pure β-amino alcohols are p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

Enantiomerically pure β-amino alcohols are privileged pharmacophores and ubiquitous structural motifs in modern drug discovery, serving as the core backbone for beta-blockers, HIV protease inhibitors, and broad-spectrum antibiotics[1]. Furthermore, they are highly valued as chiral auxiliaries and ligands in asymmetric catalysis[2].

This application note provides a comprehensive, field-proven guide to the three most robust methodologies for synthesizing chiral β-amino alcohols: Sharpless Asymmetric Aminohydroxylation (AA) , the Asymmetric Henry (Nitroaldol) Reaction , and the Asymmetric Hydrogenation of α-Amino Ketones via Dynamic Kinetic Resolution (DKR) . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality, stereochemical rationale, and self-validating protocols required to achieve high enantiomeric excess (>95% ee) and operational scalability.

Strategy I: Sharpless Asymmetric Aminohydroxylation (AA)

Mechanistic Rationale & Causality

The Sharpless AA reaction enables the direct, single-step syn-selective installation of both an amino and a hydroxyl group across a carbon-carbon double bond[3]. The reaction relies on an osmium catalyst (typically K2​OsO2​(OH)4​ ) and a stoichiometric nitrogen source (e.g., Chloramine-T, carbamates, or amides)[4].

Why this works: The causality of enantioselection is driven by the addition of cinchona alkaloid-derived chiral ligands—specifically (DHQ)₂PHAL or (DHQD)₂PHAL[5]. These ligands accelerate the formation of an imidotriooxoosmium(VIII) active species and create a rigid chiral pocket[6]. The Os(IV) species then adds syn-specifically to the alkene via a [3+2] cycloaddition[6]. Crucially, the choice of the ligand core dictates not just enantioselectivity, but also regioselectivity; for instance, PHAL (phthalazine) and AQN (anthraquinone) derived ligands can induce opposite regioselection on cinnamate substrates without compromising the enantiofacial selectivity[6].

SharplessAA OsO4 Osmium Precursor (OsO4 or K2OsO4) Imido Imidotriooxoosmium(VIII) Active Catalyst OsO4->Imido Oxidation by N-Source Cyclo [3+2] Cycloaddition (Enantio-determining) Imido->Cyclo Chiral Ligand binds Azaglycolate Osmium(VI) Azaglycolate Metallacycle Cyclo->Azaglycolate syn-Addition Azaglycolate->Imido Reoxidation by N-Source Product Chiral β-Amino Alcohol (Protected) Azaglycolate->Product Hydrolysis Alkene Prochiral Alkene Alkene->Cyclo NSource N-Haloamide (e.g., Chloramine-T) NSource->Imido

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation highlighting the [3+2] addition.

Protocol 1.1: Standard Sharpless AA of Styrene Derivatives

Self-Validating Check: The reaction mixture should transition from a distinct green (Os(VI)) to a pale yellow/orange (Os(VIII)) upon active turnover. If the solution remains dark brown/black, the catalyst has deactivated to OsO2​ .

  • Preparation: In a well-ventilated fume hood, charge a 100 mL round-bottom flask with (DHQ)₂PHAL (0.05 equiv, 5 mol%) and K2​OsO2​(OH)4​ (0.04 equiv, 4 mol%).

  • Solvent System: Add a 1:1 mixture of tert-butanol and water (0.1 M relative to the alkene). Stir for 10 minutes until a clear solution forms.

  • Nitrogen Source: Add Chloramine-T trihydrate (3.0 equiv). Stir the mixture at room temperature for 5 minutes. The color will shift to pale yellow, indicating the formation of the active imido-osmium species[6].

  • Substrate Addition: Cool the mixture to 0 °C. Add the alkene (e.g., styrene, 1.0 equiv) dropwise.

  • Reaction: Stir vigorously at 0 °C to 4 °C for 12–24 hours. Monitor completion via TLC.

  • Quench & Workup: Quench the reaction by adding saturated aqueous sodium sulfite ( Na2​SO3​ ) to reduce any unreacted osmium species. Stir for 30 minutes. Extract with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography to yield the N-tosyl β-amino alcohol.

Strategy II: Asymmetric Henry Reaction (Nitroaldol)

Mechanistic Rationale & Causality

The asymmetric Henry reaction couples a nitroalkane with an aldehyde to form a β-nitro alcohol, which is subsequently reduced to a β-amino alcohol[2]. This approach circumvents the traditional halogenation-reduction-amination sequence[7].

Why this works: The highest enantioselectivities are achieved using a bifunctional catalytic system, typically a chiral bis(β-amino alcohol) or oxazoline ligand complexed with Copper(II) acetate ( Cu(OAc)2​⋅H2​O )[2],[8]. The Cu(II) center acts as a Lewis acid to activate the aldehyde carbonyl, while the basic sites on the ligand (or the acetate counterion) act as a Brønsted base to deprotonate nitromethane, forming a reactive nitronate anion[7]. The rigid chiral environment of the Cu-ligand complex forces the nitronate to attack the Re or Si face of the aldehyde exclusively.

HenryReaction Start Aldehyde + Nitromethane TS Stereocontrolled C-C Bond Formation Start->TS Catalyst Binding Catalyst Chiral Cu(II)-Ligand Complex (Bifunctional Activation) Catalyst->TS Lewis Acid/Base Action NitroAlcanol Chiral β-Nitro Alcohol (Up to 98% ee) TS->NitroAlcanol Asymmetric Induction Reduction Catalytic Hydrogenation (Pd/C, H2) NitroAlcanol->Reduction Product Chiral β-Amino Alcohol Reduction->Product Retention of Configuration

Caption: Workflow of the Asymmetric Henry reaction followed by nitro reduction to yield β-amino alcohols.

Protocol 2.1: Cu(II)-Catalyzed Asymmetric Henry Reaction

Self-Validating Check: The in-situ formation of the Cu-catalyst complex is critical. A distinct color change (usually to a deep blue or green, depending on the ligand) upon mixing the ligand and Cu salt confirms successful complexation[2].

  • Catalyst Preparation: In a dry vial, charge the chiral bis(β-amino alcohol) ligand (20 mol%) and Cu(OAc)2​⋅H2​O (20 mol%)[2]. Add absolute ethanol (or THF) to achieve a 0.2 M concentration. Stir at room temperature for 1 hour to allow in-situ complex formation[2].

  • Reagent Addition: To the deep blue/green solution, add the aromatic aldehyde (1.0 equiv) followed by nitromethane (10.0 equiv)[2].

  • Reaction: Stir the mixture at 25 °C for 24–48 hours[2].

  • Workup: Quench the reaction with 1 M HCl (to break the Cu-complex) and extract with dichloromethane (3 × 15 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure[2].

  • Purification: Purify the crude β-nitro alcohol by column chromatography (Hexanes/EtOAc). Determine ee via chiral HPLC[2].

  • Reduction Step: Dissolve the pure β-nitro alcohol in methanol. Add 10% Pd/C (10 wt%). Stir under an H2​ atmosphere (1 atm, balloon) for 12 hours. Filter through Celite and concentrate to yield the enantiopure β-amino alcohol.

Strategy III: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)

Mechanistic Rationale & Causality

For industrial-scale synthesis, the asymmetric direct hydrogenation (ADH) of α-amino ketones is unparalleled due to its 100% atom economy and low catalyst loading[9].

Why this works: When synthesizing β-amino alcohols with two contiguous stereocenters, starting from a racemic α-amino ketone usually yields a maximum of 50% of the desired enantiomer. However, by employing Dynamic Kinetic Resolution (DKR) , the chiral Ruthenium catalyst (e.g., Noyori-type RuCl2​((S)−xyl−BINAP)((S)−DAIPEN) ) selectively and rapidly reduces only one enantiomer of the rapidly racemizing ketone[9]. Because the base (e.g., KOtBu) promotes fast enolization/racemization of the unreacted ketone enantiomer, the entire racemic mixture is funneled into a single syn or anti β-amino alcohol product with near 100% theoretical yield and high diastereomeric ratio (dr)[9].

DKRHydrogenation Racemic (S)-Ketone  <==>  (R)-Ketone (Fast Racemization via Base) RuCat Chiral Ru-Catalyst + H2 (Kinetic Resolution) Racemic->RuCat FastReaction Fast Hydrogenation RuCat->FastReaction Matches Catalyst Chirality SlowReaction Slow Hydrogenation RuCat->SlowReaction Mismatches Catalyst Product Single Enantiomer β-Amino Alcohol (>98% ee) FastReaction->Product 100% Conversion SlowReaction->Racemic Recycles via Enol

Caption: Dynamic Kinetic Resolution (DKR) pathway in the Ru-catalyzed asymmetric hydrogenation of α-amino ketones.

Protocol 3.1: Ru-Catalyzed Asymmetric Hydrogenation (DKR)

Self-Validating Check: The success of DKR depends entirely on the rate of racemization being significantly faster than the rate of hydrogenation of the "mismatched" enantiomer. If diastereoselectivity is low, increase the base concentration or reaction temperature slightly to accelerate enolization.

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with the racemic α-amino ketone (1.0 equiv), RuCl2​((S)−xyl−BINAP)((S)−DAIPEN) (0.1 mol% to 1 mol%), and KOtBu (10 mol%)[9].

  • Solvent: Add anhydrous, degassed isopropanol (0.5 M).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge with H2​ gas three times. Pressurize the vessel to 7–10 atm of H2​ [9].

  • Reaction: Stir the mixture at 0 °C to 25 °C (depending on substrate reactivity) for 12–24 hours[9].

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a short pad of silica gel to remove the ruthenium catalyst, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the highly enantioenriched β-amino alcohol.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the starting materials available, the required scale, and the substitution pattern of the target β-amino alcohol.

ParameterSharpless Aminohydroxylation (AA)Asymmetric Henry ReactionAsymmetric Hydrogenation (DKR)
Starting Material Prochiral AlkenesAldehydes + NitroalkanesRacemic α-Amino Ketones
Typical Yield 60 – 85%75 – 99%[8]>95% (Quantitative)[9]
Enantiomeric Excess 85 – 99%85 – 98%[7],[10]94 – 99%[9]
Atom Economy Moderate (requires stoichiometric N-source)High (water is the only byproduct)Excellent (100% atom economy)[9]
Primary Advantage Direct functionalization of unactivated olefins.Mild conditions; highly modular building blocks[8].Ideal for large-scale/API synthesis[9].
Primary Limitation Regioselectivity can be substrate-dependent; Os toxicity[6].Requires a secondary reduction step (nitro to amine).Requires high-pressure H2​ equipment.

Conclusion & Future Perspectives

The asymmetric synthesis of β-amino alcohols has evolved from stoichiometric chiral auxiliary-driven methods to highly efficient catalytic asymmetric processes. For discovery chemistry and library synthesis, the Asymmetric Henry Reaction offers unparalleled modularity, allowing rapid screening of diverse aldehydes[2]. For late-stage functionalization of complex olefins, Sharpless AA remains the gold standard[3]. However, for process chemistry and pharmaceutical scale-up, Asymmetric Hydrogenation via DKR is the most robust, economical, and environmentally benign approach[9].

Future advancements in this field are heavily focused on photoredox catalysis and biocatalysis (e.g., engineered transaminases and lipases) to achieve these transformations under even milder, metal-free conditions.

References

  • Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Sharpless Asymmetric Aminohydroxylation ResearchGate URL: [Link]

  • The Sharpless Asymmetric Aminohydroxylation Sussex Drug Discovery Centre URL:[Link]

  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction ResearchGate URL: [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules PMC (NIH) URL:[Link]

  • Sharpless Aminohydroxylation (Oxyamination) Organic Chemistry Portal URL: [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis Semantic Scholar URL: [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities Organometallics - ACS Publications URL:[Link]

Sources

Application

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute. Enantiomers, non-superimposable mirror-image isomers of a chiral molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, metabolic, and toxicological profiles.[1][2][3] The separation and quantification of individual enantiomers are therefore mandated by regulatory agencies to ensure the safety and efficacy of drug products.[4]

Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is a chiral molecule featuring a primary amine, a secondary alcohol, and an aromatic ester moiety.[5][6] These functional groups provide multiple potential sites for interaction with a chiral stationary phase (CSP), making High-Performance Liquid Chromatography (HPLC) an ideal technique for its enantioselective analysis.[7]

This application note provides a comprehensive, field-proven protocol for the baseline separation of the enantiomers of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. The methodology is built upon a logical, science-backed approach to method development, emphasizing the causality behind the selection of the stationary phase, mobile phase, and chromatographic conditions.

Principle of Chiral Recognition via HPLC

The direct separation of enantiomers by HPLC is achieved by employing a Chiral Stationary Phase (CSP).[8][9][10] The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[10][11] The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, thus enabling their separation.

For analytes like amino alcohols, polysaccharide-based CSPs are a powerful and versatile first choice.[1][3][9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral "pockets" or grooves.[10] Separation is achieved through a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Between the analyte's hydroxyl (-OH) and amine (-NH2) groups and the carbamate linkages of the CSP.

  • π-π Interactions: Between the analyte's aromatic ring and the phenyl groups on the CSP.

  • Dipole-Dipole Interactions: Involving the ester and carbamate functionalities.

  • Steric Hindrance: Where one enantiomer fits more favorably into the chiral cavity of the CSP than the other.

Strategic Method Development

A successful chiral method is not accidental; it is the result of a systematic screening process grounded in the physicochemical properties of the analyte.[8][12]

Chiral Stationary Phase (CSP) Selection

An immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP is selected for this application.

  • Causality: The amylose backbone provides a defined helical structure. The 3,5-dimethylphenylcarbamate groups offer robust sites for π-π stacking with the analyte's benzoate ring and hydrogen bonding sites. This combination is highly effective for amino alcohols.[9][11] Immobilized phases offer superior solvent compatibility and durability compared to coated phases, allowing for a wider range of mobile phase options and ensuring longer column lifetime.[1]

Mobile Phase Mode and Composition

A Normal Phase elution mode is chosen for initial screening and optimization.

  • Causality: Normal phase chromatography, using a non-polar alkane and a polar alcohol modifier, often yields higher enantioselectivity on polysaccharide CSPs compared to reversed-phase modes.[8][9] The interactions governing chiral recognition are typically stronger and more specific in a non-polar environment.

  • Solvent Selection: The mobile phase consists of n-Hexane (non-polar main solvent) and 2-Propanol (IPA) (polar modifier). The ratio of these solvents controls the overall elution strength. Small changes in the percentage of the alcohol modifier can significantly impact retention and resolution.[9]

  • The Critical Role of the Basic Additive: A small amount of Diethylamine (DEA) is incorporated into the mobile phase.

    • Causality: Methyl 3-(1-amino-2-hydroxyethyl)benzoate is a basic compound due to its primary amine. This amine can interact strongly with acidic silanol groups present on the surface of the silica support, leading to severe peak tailing and poor resolution. DEA, as a competing base, effectively masks these active sites, ensuring symmetrical peak shapes and reproducible retention.[2][9]

Experimental Protocol and Application

This protocol is designed to be a self-validating system. Adherence to the system suitability checks ensures the reliability of the generated data.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector.
Chiral Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm
Chemicals n-Hexane (HPLC Grade), 2-Propanol (HPLC Grade), Diethylamine (HPLC Grade)
Analyte Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, Racemic Standard
Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing. Always prepare fresh mobile phase daily.[9]

  • Sample Preparation:

    • Prepare a stock solution of racemic Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl at a concentration of 1.0 mg/mL in the mobile phase.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Equilibration & Suitability:

    • Install the chiral column and purge the system with the mobile phase at 0.5 mL/min for 10 minutes.

    • Increase the flow rate to 1.0 mL/min and equilibrate the column until a stable baseline is achieved. Chiral columns may require longer equilibration times (e.g., 30-60 minutes or 20-30 column volumes) than achiral columns.[9]

    • Perform at least one blank injection (mobile phase) to ensure a clean baseline.

    • Inject the racemic standard solution. The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5 and the tailing factor for each peak is ≤ 1.5.

  • Analysis:

    • Once system suitability is confirmed, proceed with injecting the unknown samples.

    • Bracket the sample injections with standard injections to ensure system stability throughout the run.

Method Optimization Logic

If the initial conditions do not provide baseline separation (Rs < 1.5), the following adjustments can be made:

  • To Increase Resolution: Decrease the percentage of 2-Propanol (e.g., to 85:15:0.1). This will increase retention times and often improves separation. Alternatively, changing the alcohol modifier from 2-Propanol to Ethanol can alter selectivity.[8]

  • To Decrease Retention Time: Increase the percentage of 2-Propanol (e.g., to 75:25:0.1).

  • To Improve Peak Shape: If peak tailing is observed, slightly increase the DEA concentration (e.g., to 0.2%).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the chiral HPLC method development and execution process.

Chiral_HPLC_Workflow prep 1. Preparation - Mobile Phase (Hex/IPA/DEA) - Sample (1 mg/mL in Diluent) setup 2. HPLC System Setup - Install Amylose CSP - Set Flow, Temp, Wavelength prep->setup equil 3. System Equilibration - Flush column for 30-60 min - Achieve Stable Baseline setup->equil sst 4. System Suitability Test (SST) - Inject Racemic Standard equil->sst check SST Passed? (Rs >= 1.5) sst->check analysis 5. Sample Analysis - Inject Samples - Bracket with Standards check->analysis Yes optimize Optimization Loop - Adjust % IPA - Adjust [DEA] - Change Alcohol (EtOH) check->optimize No report 6. Report Results - Enantiomeric Purity (%) analysis->report optimize->equil Re-equilibrate

Caption: Workflow for chiral HPLC analysis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

Conclusion

This application note details a robust, reliable, and scientifically-grounded HPLC method for the enantioselective separation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. By selecting an immobilized polysaccharide-based CSP and optimizing a normal-phase mobile phase containing a basic additive, baseline separation with excellent peak shape can be readily achieved. The outlined protocol, including system suitability checks and optimization strategies, provides researchers and drug development professionals with a validated framework for accurately determining the enantiomeric purity of this compound.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Pharmaceutical Technology. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. Available at: [Link]

  • METHYL 3-(1-AMINO-2-HYDROXYETHYL)BENZOATE HCL. MilliporeSigma. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

  • Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. ResearchGate. Available at: [Link]

Sources

Method

determining enantiomeric excess of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl

An In-Depth Guide to the Determination of Enantiomeric Excess for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Authored by: A Senior Application Scientist Introduction: The Imperative of Chirality in Modern Drug Develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Determination of Enantiomeric Excess for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail but a cornerstone of its safety and efficacy profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological behaviors within the highly chiral environment of the human body.[1][2] The stark differences in the effects of enantiomers have shifted regulatory expectations, with agencies like the FDA and EMA now strongly favoring the development of single-enantiomer drugs over racemic mixtures.[3] This paradigm shift underscores the critical need for robust, accurate, and reliable analytical methods to determine the enantiomeric purity, or enantiomeric excess (ee), of active pharmaceutical ingredients (APIs).

This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the enantiomeric excess of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. This compound, featuring a primary amine and a secondary alcohol, represents a common structural motif in pharmaceutical candidates, making it an excellent model for discussing the prevalent analytical techniques.[4][5] We will explore the theoretical underpinnings and provide detailed, field-proven protocols for the three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Conceptual Framework: Strategies for Enantiomeric Discrimination

The fundamental principle behind separating or differentiating enantiomers is to create a transient diastereomeric interaction. Since enantiomers have identical physical properties in an achiral environment, a chiral selector or auxiliary is required to induce a detectable difference.

  • Chromatographic Methods (Direct & Indirect): In direct chiral chromatography, enantiomers are passed through a column containing a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, forming temporary diastereomeric complexes with varying stabilities, which results in different retention times.[6] Polysaccharide-based CSPs are particularly versatile and widely used for this purpose.[7] The indirect approach involves a pre-column chemical reaction where the enantiomeric sample is derivatized with a pure chiral derivatizing agent (CDA), converting the enantiomers into diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral chromatographic column.[1][8]

  • Spectroscopic Methods (NMR): In NMR spectroscopy, a Chiral Solvating Agent (CSA) is added to the sample. The CSA forms transient diastereomeric complexes with the enantiomers directly in the NMR tube. This interaction can lead to different magnetic environments for corresponding nuclei in each enantiomer, resulting in separate, distinguishable signals in the NMR spectrum.[9][10] This technique is highly complementary to chromatography, especially for compounds that are challenging to resolve on a column.[9]

Workflow for Method Selection and Development

The following diagram outlines a logical workflow for selecting and implementing a method to determine the enantiomeric excess of a chiral amine like Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

G cluster_0 cluster_1 Primary Screening: Direct Chromatographic Methods cluster_2 cluster_3 Method Optimization & Validation cluster_4 Contingency Protocols start Sample: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl prep Sample Preparation (Dissolve in suitable solvent) start->prep sfc Chiral SFC Screening (High-throughput, Green Chemistry) prep->sfc Inject sample hplc Chiral HPLC Screening (Normal Phase) prep->hplc Inject sample decision Baseline Separation Achieved? sfc->decision hplc->decision optimize Optimize & Validate Method (Flow rate, Gradient, Additives) decision->optimize Yes indirect Indirect Method: Derivatization with CDA decision->indirect No nmr NMR Method: Use of Chiral Solvating Agent (CSA) decision->nmr No calculate_ee Calculate Enantiomeric Excess (%ee = |(Area1 - Area2)| / (Area1 + Area2) * 100) optimize->calculate_ee achiral_hplc Achiral HPLC of Diastereomers indirect->achiral_hplc nmr->calculate_ee achiral_hplc->calculate_ee

Caption: A logical workflow for determining the enantiomeric excess of a chiral compound.

Protocol 1: Direct Enantiomeric Separation by Chiral HPLC

This protocol details a direct method using a polysaccharide-based chiral stationary phase, which is a robust starting point for the separation of amino alcohols.

Causality and Experimental Choices:

  • Chiral Stationary Phase (CSP): Immobilized polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) are chosen for their broad enantioselectivity and robustness, allowing for a wider range of solvents compared to coated phases.[7]

  • Mobile Phase: A normal-phase mobile phase (alkane/alcohol) is typically effective for polar compounds like amino alcohols.

  • Basic Additive: The primary amine in the analyte can interact strongly with residual silanols on the silica support, leading to poor peak shape and band broadening. A small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, is added to the mobile phase to compete for these active sites, resulting in sharper, more symmetrical peaks.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl at approximately 1 mg/mL in the mobile phase.

    • To ensure the amine is in its free base form for optimal interaction with the CSP, consider pre-treating the sample solution with a solid-phase extraction (SPE) cartridge with a basic sorbent or by liquid-liquid extraction after neutralization. Alternatively, the basic additive in the mobile phase is often sufficient.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

    • Injection Volume: 5-10 µL.

    • Detection: Monitor at a wavelength where the benzoate moiety absorbs, typically around 230 nm or 254 nm.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100%

Table of Recommended HPLC Screening Conditions

ParameterCondition A (Screen 1)Condition B (Screen 2)Rationale
Column Chiralpak® IA (Amylose derivative)Chiralpak® IC (Cellulose derivative)Provides different chiral recognition mechanisms.
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µmStandard analytical column dimensions.
Mobile Phase n-Hexane / Ethanol (80:20, v/v)n-Hexane / Isopropanol (90:10, v/v)Varying alcohol modifier changes polarity and selectivity.
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)Improves peak shape for basic analytes.
Flow Rate 1.0 mL/min1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 25 °C25 °CControlled temperature ensures reproducible retention times.

Protocol 2: High-Throughput Separation by Chiral Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability.[11] The use of supercritical CO₂ as the main mobile phase component reduces solvent consumption and allows for higher flow rates without a loss of efficiency.[8][12]

Causality and Experimental Choices:

  • Mobile Phase: Supercritical CO₂ modified with an alcohol (e.g., methanol) provides a mobile phase with low viscosity and high diffusivity, enabling rapid separations.

  • Additives: For basic compounds like the target analyte, additives are crucial. A combination of an acidic and basic additive (e.g., trifluoroacetic acid and triethylamine) can form an ion pair with the analyte, improving peak shape and selectivity.[11]

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in methanol or another suitable alcohol.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • SFC System: An analytical SFC system with a UV/Vis detector and a back-pressure regulator (BPR).

    • Injection Volume: 1-5 µL.

    • Detection: UV at 230 nm or 254 nm.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas as described in the HPLC protocol.

Table of Recommended SFC Screening Conditions

ParameterConditionRationale
Column Chiralpak® IA or IC (or similar)Polysaccharide CSPs are highly effective in SFC.
Dimensions 150 x 4.6 mm, 3 or 5 µmShorter columns are often used for fast SFC screening.
Mobile Phase CO₂ / Methanol (Gradient)A gradient from 5% to 40% Methanol over 5-10 minutes is a good starting point.
Additive 0.3% Trifluoroacetic Acid (TFA) & 0.2% Triethylamine (TEA) in Methanol modifierThis combination often provides excellent peak symmetry for amines.[11]
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC, leading to faster analysis.[11]
Back Pressure 150 barMaintains the CO₂ in a supercritical or subcritical state.
Column Temp. 40 °CHigher temperatures can improve efficiency.

Protocol 3: Enantiomeric Excess Determination by ¹H NMR Spectroscopy

This protocol is a valuable alternative or confirmatory method that does not require chromatographic separation. It relies on the use of a chiral solvating agent to induce non-equivalence in the NMR spectra of the enantiomers.

Causality and Experimental Choices:

  • Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) and its derivatives are effective CSAs for amines and alcohols.[13] They form diastereomeric hydrogen-bonded complexes with the analyte, causing specific protons near the chiral center of the analyte to experience different magnetic environments and thus resonate at different frequencies.

  • Solvent: A non-polar, aprotic solvent like Chloroform-d (CDCl₃) or Benzene-d₆ is required to promote the formation of the diastereomeric complexes through hydrogen bonding.

Detailed Step-by-Step Methodology:

  • Sample Preparation (in NMR Tube):

    • Accurately weigh approximately 5-10 mg of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl into an NMR tube.

    • Add a small, known amount of a non-chiral base (e.g., 1.5 equivalents of triethylamine) and ~0.6 mL of CDCl₃ to neutralize the HCl salt and dissolve the free base.

    • Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals (e.g., the methine proton -CH(NH₂)-).

    • To the same tube, add the chiral solvating agent (e.g., (S)-BINOL). Start with 1.0 equivalent and acquire a new spectrum.

    • If peak splitting is not observed, incrementally add more CSA (up to 2-3 equivalents) and re-acquire the spectrum after each addition. Gentle warming may facilitate complexation.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: Standard ¹H NMR experiment. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal (ideally a singlet or a simple multiplet) that shows clear splitting into two distinct signals upon addition of the CSA.

    • Carefully integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) from the integration values: % ee = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) x 100%

Self-Validation and Trustworthiness: For all protocols, method validation is paramount to ensure trustworthiness. Key validation parameters should be assessed according to ICH guidelines, including:

  • Specificity: Demonstrate that the method can resolve the two enantiomers from each other and from any potential impurities.

  • Linearity: Establish a linear relationship between the peak area of the minor enantiomer and its concentration over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured ee to the true value and the repeatability of the measurement.

  • Limit of Quantitation (LOQ): Define the lowest concentration of the minor enantiomer that can be reliably quantified.[14]

Conclusion

The determination of enantiomeric excess is a non-negotiable step in the development of chiral pharmaceuticals. This guide provides a comprehensive framework and actionable protocols for analyzing Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, a representative chiral amino alcohol. While direct chiral HPLC and SFC are the workhorse techniques of the industry, NMR spectroscopy with chiral solvating agents offers a powerful orthogonal method. The choice of the optimal technique depends on the specific requirements of the analysis, including throughput needs, available instrumentation, and the physicochemical properties of the analyte. By understanding the principles behind each method and meticulously following validated protocols, researchers can ensure the stereochemical integrity of their drug candidates, contributing to the development of safer and more effective medicines.

References

  • Vertex AI Search. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • (2011).
  • LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Manufacturing Chemist. (n.d.).
  • BenchChem. (2025). A Comparative Guide: HPLC vs.
  • Welch, C. J., et al. (n.d.).
  • Phenomenex. (2017).
  • Aboul-Enein, H. Y., et al. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Taylor & Francis.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Separation Science. (2023).
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic.
  • Pérez-Trujillo, M., et al. (2013).
  • PubMed. (2025).
  • The Journal of Organic Chemistry. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • LCGC International. (2022).
  • Chaudhary, P., et al. (2022).
  • Guidechem. (n.d.). Methyl 3-(1-amino-2-hydroxyethyl)
  • MilliporeSigma. (n.d.). METHYL 3-(1-AMINO-2-HYDROXYETHYL)
  • Sigma-Aldrich. (n.d.). METHYL 3-(1-AMINO-2-HYDROXYETHYL)

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Executive Summary & Chemical Context The analysis of highly polar, zwitterioni...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary & Chemical Context

The analysis of highly polar, zwitterionic, or low-volatility pharmaceutical intermediates via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges[1]. Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (Molecular Weight: 231.68 g/mol ) is a prime example of such a compound. It contains a primary amine (-NH₂), a primary aliphatic alcohol (-OH), and is supplied as a hydrochloride salt.

If injected directly into a GC system, the active hydrogens on the amine and hydroxyl groups will interact strongly with the silanol groups of the column's stationary phase, resulting in severe peak tailing, irreversible adsorption, and thermal degradation in the injection port[2]. Furthermore, phenethylamine-like backbones are notoriously prone to adsorption, meaning that analysis of the unchanged molecule provides poor mass spectral information[3].

To achieve sharp chromatographic peaks, reliable structural elucidation, and robust quantification, a chemical derivatization step is mandatory[4]. This guide details two self-validating derivatization protocols—Silylation and Fluoroacylation —specifically optimized for this molecule.

Mechanistic Rationale for Derivatization Selection

The goal of derivatization is to replace active hydrogens with nonpolar moieties, thereby increasing volatility, enhancing thermal stability, and improving chromatographic behavior.

The Hydrochloride Salt Challenge

Because the analyte is an HCl salt, direct addition of derivatizing agents will result in poor reaction yields. The acidic environment inhibits the reaction and degrades the reagents. Causality: An acid scavenger (such as pyridine or triethylamine) must be introduced to neutralize the HCl, release the free base, and act as a catalyst for the nucleophilic attack on the derivatizing agent[5].

Pathway A: Silylation via MTBSTFA

Silylation is the most widely used derivatization procedure for amino alcohols[5]. While traditional reagents like BSTFA are common, we utilize N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS .

  • Mechanistic Advantage: MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. The bulky tert-butyl group provides steric shielding, making TBDMS derivatives significantly more stable and less moisture-sensitive than standard TMS derivatives. Furthermore, TBDMS derivatives yield a highly diagnostic [M-57]⁺ fragment (loss of the tert-butyl radical) in Electron Ionization (EI) MS, which is exceptional for quantification.

Pathway B: Fluoroacylation via PFPA

Acylation using fluorinated anhydrides, such as Pentafluoropropionic Anhydride (PFPA) , converts alcohols and amines into fluoroacyl derivatives[2].

  • Mechanistic Advantage: The introduction of fluorine atoms drastically increases volatility and electronegativity. This is particularly advantageous if the laboratory intends to use Negative Chemical Ionization (NCI) for ultra-trace detection, though it also provides excellent sensitivity in standard EI mode[2].

Experimental Workflows & Logical Relationships

G N1 Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (Polar, Non-Volatile) N2 Free-Basing & Neutralization (Pyridine or TEA) N1->N2 Step 1 N3 Select Derivatization Pathway N2->N3 Step 2 N4 Pathway A: Silylation Reagent: MTBSTFA + 1% t-BDMCS Target: -OH & -NH2 N3->N4 Option A N5 Pathway B: Acylation Reagent: PFPA Target: -OH & -NH2 N3->N5 Option B N7 GC-MS Analysis (EI Mode) N4->N7 Direct Injection N6 Evaporation & Reconstitution (Removes Acidic Byproducts) N5->N6 Post-Reaction N6->N7 Injection

Figure 1: Logical workflow for the derivatization and GC-MS analysis of the target amino alcohol.

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems . This means the inclusion of internal standards (IS) and specific post-reaction steps to verify completeness and prevent instrument degradation.

Protocol A: TBDMS Silylation (Recommended for Routine EI-MS)
  • Sample Preparation: Accurately weigh 1.0 mg of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl into a 2.0 mL amber glass reaction vial. Add 10 µL of Internal Standard (e.g., Phenanthrene-d10, 100 µg/mL in acetonitrile).

  • Neutralization: Add 100 µL of anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and the acid scavenger, neutralizing the HCl salt to prevent moisture/acid-induced degradation of the silylating reagent[5].

  • Reagent Addition: Add 100 µL of neat MTBSTFA containing 1% t-BDMCS. Seal immediately with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 90 °C for 120 minutes.

    • Causality: The secondary carbon environment adjacent to the amine is sterically hindered. Elevated temperatures and extended reaction times are required to force complete di-derivatization (replacing one proton on the -OH and one on the -NH₂) and prevent the appearance of multiple partial-derivative peaks[5].

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (Split ratio 10:1).

Protocol B: Fluoroacylation (Recommended for High-Sensitivity/NCI)
  • Sample Preparation: Weigh 1.0 mg of the analyte into a 2.0 mL glass vial. Add the Internal Standard.

  • Neutralization: Add 200 µL of anhydrous ethyl acetate and 20 µL of Triethylamine (TEA).

    • Causality: TEA is a strong organic base that neutralizes the initial HCl salt and serves as a proton acceptor for the pentafluoropropionic acid generated during the reaction.

  • Reagent Addition: Add 50 µL of PFPA. Seal and heat at 60 °C for 30 minutes.

  • Evaporation (Critical Step): Remove the vial, cool, and evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Unlike MTBSTFA byproducts, the acidic byproducts of PFPA (pentafluoropropionic acid) will rapidly strip the stationary phase of the GC column. Evaporation protects the analytical system[2].

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Inject 1 µL into the GC-MS.

Quantitative Data & Method Comparison

The following tables summarize the quantitative expectations and system suitability criteria required to validate the analytical run.

Table 1: Comparison of Derivatization Strategies
ParameterSilylation (MTBSTFA)Acylation (PFPA)
Target Functional Groups -OH, -NH₂-OH, -NH₂
Acid Scavenger Used PyridineTriethylamine (TEA)
Reaction Conditions 90 °C for 120 min60 °C for 30 min
Mass Shift (Di-derivative) +228 Da (2 × 114 Da)+292 Da (2 × 146 Da)
Derivative Molecular Weight 423.21 g/mol 487.21 g/mol
Key MS Fragmentation [M-57]⁺ (m/z 366.2)[M-119]⁺, [M-147]⁺
Byproduct Handling Direct injection acceptableMandatory N₂ evaporation
Derivative Stability High (Stable for days at 4°C)Moderate (Analyze within 24h)
Table 2: Self-Validating System Suitability Criteria
MetricAcceptance CriteriaMechanistic Rationale
Blank Baseline No peaks > 3x Signal-to-NoiseEnsures reagents are free of moisture/contamination.
IS Recovery ± 15% variance across batchValidates that the injection port and column are not degrading the sample.
Peak Tailing Factor < 1.5 for the target analyteConfirms complete derivatization; unreacted -OH/-NH₂ causes severe tailing.
Mono/Di-derivative Ratio Di-derivative > 98% of total areaEnsures the reaction time/temp was sufficient to overcome steric hindrance.

References

  • Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. Available at:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at:[Link]

  • Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Forensic Science Review. Available at:[Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl in Medicinal Chemistry

Introduction: The Strategic Value of the Phenylethanolamine Scaffold In the landscape of modern drug discovery, the phenylethanolamine scaffold is a privileged structure, forming the core of numerous physiologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Phenylethanolamine Scaffold

In the landscape of modern drug discovery, the phenylethanolamine scaffold is a privileged structure, forming the core of numerous physiologically active molecules.[1][2] This framework is fundamental to the body's own catecholamine neurotransmitters, such as norepinephrine and epinephrine, which modulate a vast array of systemic functions.[3] Harnessing this structural motif provides a powerful starting point for the design of novel therapeutics. Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl emerges as a particularly valuable building block in this context. Its defining features—a primary amine, a secondary alcohol, and a benzoate ester—offer three distinct points for chemical modification. This trifecta of reactive sites allows medicinal chemists to systematically explore structure-activity relationships (SAR) and fine-tune pharmacological properties like potency, selectivity, and pharmacokinetics.

The strategic placement of the methyl ester on the aromatic ring at the meta-position is particularly noteworthy. It acts as a versatile chemical handle, which can be retained, hydrolyzed to the corresponding carboxylic acid, or converted to a variety of amides or other functional groups. This flexibility is crucial for developing agonists and antagonists for various receptors, most prominently the β-adrenergic receptors.[4][5] Specifically, this building block has been instrumental in the development of potent and selective β3-adrenergic receptor agonists, a class of drugs targeted for the treatment of conditions like overactive bladder and type 2 diabetes.[5][6][7]

This guide provides an in-depth look at the practical application of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, offering detailed protocols, mechanistic insights, and strategic considerations for its use in medicinal chemistry programs.

Physicochemical and Handling Properties

A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base.

PropertyValueSource
CAS Number 373648-81-8[8][9]
Molecular Formula C₁₀H₁₄ClNO₃[10]
Molecular Weight 231.68 g/mol [11]
Appearance White to off-white solid[11]
Purity Typically ≥98%[8][11]
Storage Store at room temperature in a dry, well-sealed container.[10][11]
InChI Key SWIJKZSHJUALNL-UHFFFAOYSA-N[8][11]

Core Synthetic Workflow: From Precursor to Building Block

The synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common and reliable method starting from methyl 3-acetylbenzoate.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Reduction & Amine Formation cluster_2 Step 3: Salt Formation & Isolation A Methyl 3-acetylbenzoate B α-Bromo Ketone Intermediate (Methyl 3-(bromoacetyl)benzoate) A->B Br₂ / HBr in AcOH C Amino Alcohol Intermediate B->C 1. NaBH₄ 2. NH₃ / MeOH D Final Product (Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl) C->D HCl in Ether

Caption: Synthetic workflow for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

Protocol 1: Synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Rationale: This procedure employs a classical approach involving bromination of a ketone followed by reduction and amination. The use of sodium borohydride (NaBH₄) is a cost-effective and selective method for reducing the ketone to a secondary alcohol. Subsequent treatment with ammonia provides the primary amine. The final step involves converting the free base to its hydrochloride salt, which facilitates purification by crystallization and improves the compound's stability for storage.

Materials:

  • Methyl 3-acetylbenzoate

  • Bromine (Br₂)

  • Acetic Acid (AcOH)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ammonia (7N solution in MeOH)

  • Diethyl Ether (Et₂O)

  • Hydrochloric Acid (2M solution in Et₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • α-Bromination:

    • Dissolve methyl 3-acetylbenzoate (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.05 eq) in acetic acid at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Carefully pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-(bromoacetyl)benzoate. Use this intermediate directly in the next step.

  • Reduction and Amination:

    • Dissolve the crude bromo-ketone in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. Causality Note: This exothermic reduction must be controlled to prevent side reactions.

    • After the addition is complete, stir for 1 hour at 0 °C.

    • Add 7N methanolic ammonia (5.0 eq) and transfer the mixture to a sealed pressure vessel.

    • Heat the vessel to 60 °C and stir for 12-16 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Work-up and Salt Formation:

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to obtain the crude free base.

    • Dissolve the crude amine in a minimal amount of cold methanol and add a 2M solution of HCl in diethyl ether until precipitation is complete.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl as a solid.

Self-Validation:

  • Purity Check: Assess purity using HPLC and obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

  • Identity Confirmation: Confirm the molecular weight via Mass Spectrometry (MS).

Application in Medicinal Chemistry: Synthesis of a β3-Adrenergic Agonist Precursor

A primary application of this building block is in the synthesis of β3-adrenergic receptor agonists. A common subsequent transformation is the N-alkylation or N-arylation of the primary amine to introduce substituents that confer selectivity and potency. The following protocol details a representative N-alkylation reaction.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Ester Hydrolysis (Optional) A Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl C N-Alkylated Product A->C NaBH(OAc)₃ / DCE B Aryl Aldehyde (R-CHO) B->C NaBH(OAc)₃ / DCE D Final Carboxylic Acid Analog C->D LiOH / THF-H₂O

Caption: Derivatization workflow for β3-adrenergic agonist synthesis.

Protocol 2: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the in-situ formation of an imine (or iminium ion) from the primary amine and an aldehyde, which is then immediately reduced by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is less basic and more selective than other hydrides like NaBH₄ or NaCNBH₃, minimizing side reactions such as aldehyde reduction. Dichloroethane (DCE) is a common solvent for this reaction.

Materials:

  • Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (1.0 eq)

  • Aryl aldehyde of interest (e.g., 4-(benzyloxy)benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup:

    • To a suspension of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl in DCE, add triethylamine to neutralize the HCl salt and liberate the free amine. Stir for 15 minutes at room temperature.

    • Add the aryl aldehyde to the mixture.

    • Add sodium triacetoxyborohydride in one portion. Causality Note: The mild acidity of NaBH(OAc)₃ can facilitate imine formation without requiring an external acid catalyst.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 8-16 hours.

    • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Self-Validation:

  • Purity and Identity: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Protocol 1 (Step 1) Incomplete bromination; decomposition of product.Ensure anhydrous conditions. Monitor reaction closely by TLC to avoid over-bromination. Perform reaction at or below room temperature.
Incomplete reaction in Protocol 1 (Step 2) Insufficient heating; deactivated ammonia solution.Ensure the pressure vessel is properly sealed. Use a fresh bottle of 7N ammonia in methanol. Increase reaction time if necessary.
Multiple products in Protocol 2 Over-alkylation (dialkylation); reduction of the aldehyde starting material.Use NaBH(OAc)₃ as specified; it is less likely to reduce the aldehyde than NaBH₄. Add the hydride reagent last, after the amine and aldehyde have had time to form the imine.
Difficulty purifying final compound Residual starting materials; closely eluting byproducts.Optimize the chromatography gradient. Consider a different stationary phase (e.g., alumina) or reverse-phase HPLC for difficult separations.

Conclusion

Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is a high-value, versatile building block for medicinal chemistry. Its pre-installed chirality (if using an enantiomerically pure form) and multiple functionalization points provide a robust platform for the rapid generation of compound libraries and the optimization of lead candidates. The protocols and insights provided herein are designed to empower researchers to effectively integrate this scaffold into their drug discovery programs, particularly in the pursuit of novel adrenergic receptor modulators and other important therapeutic agents.

References

  • The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists.
  • Synthesis and evaluation of potent and selective beta(3) adrenergic receptor agonists containing acylsulfonamide, sulfonylsulfonamide, and sulfonylurea carboxylic acid isosteres. PubMed.
  • Synthesis of the β3-Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-β-amino Alcohols from O-Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. The Journal of Organic Chemistry.
  • Synthesis of the β 3 -Adrenergic Receptor Agonist Solabegron and Analogous N -(2-Ethylamino)-β-amino Alcohols from O -Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling.
  • Alternate Synthesis of a β-3 Adrenergic Receptor Agonist.
  • Phenylethanolamine. Wikipedia.
  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. PMC.
  • (R)-Methyl 3-(1-amino-2-hydroxyethyl)
  • Phenylethanolamine. PubChem.
  • METHYL 3-(1-AMINO-2-HYDROXYETHYL)
  • Structure-Based Drug Design of Bisubstrate Inhibitors of Phenylethanolamine N-Methyltransferase Possessing Low Nanomolar Affinity at Both Substr
  • Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists.
  • Synthesis of (1)
  • METHYL 3-(1-AMINO-2-HYDROXYETHYL)
  • Methyl 3-(1-amino-2-hydroxyethyl)
  • (R)-METHYL 3-(1-AMINO-2-HYDROXYETHYL)
  • (R)-Methyl 3-(1-amino-2-hydroxyethyl)
  • methyl 3-(1-amino-2-hydroxyethyl)

Sources

Application

Application Note: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl as a Bifunctional Chiral Building Block in Drug Discovery

Introduction Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) is a highly versatile, bifunctional unnatural amino alcohol derivative. Featuring a phenylglycinol-like core substituted with a meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) is a highly versatile, bifunctional unnatural amino alcohol derivative. Featuring a phenylglycinol-like core substituted with a meta-methyl ester, this compound serves as a critical scaffold in modern medicinal chemistry. Its dual functionality allows for orthogonal derivatization: the 1-amino-2-hydroxyethyl group is a classic precursor for bioactive heterocycles and transition-state isosteres, while the methyl benzoate moiety provides a vector for structural extension into deep binding pockets.

Structural Rationale & Pharmacophore Utility

The strategic value of this compound lies in its structural density and stereochemical potential, as it is commercially available in both (S)-[CAS: 1391447-69-0] and (R)-[CAS: 1391515-70-0] enantiomeric forms[1].

  • Transition-State Mimicry : The β -amino alcohol motif is a well-established transition-state isostere. In the context of serine and aspartyl proteases (such as Complement Factor D), the hydroxyl group engages in critical hydrogen bonding with the catalytic triad, while the adjacent amine allows for vectoral growth into the substrate-binding cleft[2].

  • Heterocyclic Precursor : The proximity of the primary amine and primary alcohol makes it an ideal substrate for cyclization into oxazolines, morpholines, and imidazolines. These rigidified motifs are frequently employed as hinge-binding elements in kinase inhibitors or capping groups in histone deacetylase (HDAC) inhibitors.

  • Orthogonal Reactivity : The hydrochloride salt ensures stability and prevents premature auto-amidation during storage[3]. The methyl ester is robust to standard amine-functionalization conditions but can be selectively saponified under mild basic conditions to yield a carboxylic acid for subsequent coupling.

Mechanism Target Protease Active Site (e.g., Complement Factor D) Result High-Affinity Reversible Inhibition Target->Result Synergistic Affinity Pharmacophore Beta-Amino Alcohol Motif Transition State Isostere Pharmacophore->Target H-Bonding to Catalytic Triad Ester Meta-Benzoate Group S1/S1' Pocket Binding Ester->Target Hydrophobic/Pi-Pi Interactions

Fig 1: Logical relationship of the bifunctional pharmacophore in protease inhibition.

Experimental Protocols

Protocol 1: Synthesis of Chiral Oxazoline Derivatives

This protocol describes the conversion of the β -amino alcohol into an oxazoline ring, a common bioisostere for amides that offers improved metabolic stability and membrane permeability.

Step 1: Amide Coupling

  • Reagents : Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (1.0 eq), target carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Procedure : Dissolve the target carboxylic acid and HATU in anhydrous DMF. Stir for 10 minutes at room temperature to pre-form the active ester. Add the β -amino alcohol HCl salt, followed by dropwise addition of DIPEA. Stir for 4 hours.

  • Causality : HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered primary amines adjacent to chiral centers. DIPEA is used in excess (3.0 eq) because one equivalent is consumed to neutralize the HCl salt of the starting material, while the remainder acts as a non-nucleophilic base to drive the reaction without causing epimerization at the benzylic position.

Step 2: Cyclization via Dehydration

  • Reagents : Intermediate amide (1.0 eq), Burgess Reagent (1.5 eq), anhydrous THF (0.05 M).

  • Procedure : Dissolve the intermediate amide in anhydrous THF under nitrogen. Add Burgess reagent in one portion. Heat the reaction to 70°C for 2-4 hours. Quench with saturated aqueous NaHCO3​ and extract with EtOAc.

  • Causality : Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is specifically chosen for this dehydration because it operates under mild, neutral-to-slightly-basic conditions. Traditional dehydrating agents like SOCl2​ or POCl3​ can hydrolyze the methyl ester or cause racemization at the chiral center.

Protocol 2: Ester Saponification and Peptidomimetic Extension
  • Reagents : Oxazoline intermediate (1.0 eq), LiOH· H2​O (2.0 eq), THF/MeOH/ H2​O (2:1:1 v/v/v).

  • Procedure : Cool the solution of the intermediate to 0°C. Add the LiOH solution dropwise. Monitor by TLC/LC-MS until the methyl ester is fully consumed (typically 1-2 hours). Acidify to pH 3-4 using 1M HCl, extract with DCM, and concentrate.

  • Causality : The mixed solvent system (THF/MeOH/ H2​O ) is critical. THF solubilizes the organic substrate, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture. This drastically reduces reaction time and prevents base-catalyzed degradation of the newly formed oxazoline ring.

Workflow A Methyl 3-(1-amino-2- hydroxyethyl)benzoate HCl B Amide Coupling (HATU, DIPEA) A->B Step 1: N-Acylation C Oxazoline Cyclization (Burgess Reagent) B->C Step 2: Dehydration D Ester Saponification (LiOH, THF/MeOH/H2O) C->D Step 3: Deprotection E Peptidomimetic Extension (Target Binding) D->E Step 4: Scaffold Growth

Fig 2: Step-by-step synthetic workflow for functionalizing the building block.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl [3]

PropertyValueRelevance to Drug Design
Molecular Weight 231.68 g/mol Low MW allows for extensive derivatization while maintaining Rule-of-Five compliance.
Topological Polar Surface Area 72.6 ŲOptimal for oral bioavailability; leaves room for additional polar groups.
Rotatable Bonds 4Moderate flexibility, ideal for induced-fit binding in protease pockets.
H-Bond Donors / Acceptors 3 / 4Provides multiple vectors for target engagement.

Table 2: Optimization of Oxazoline Cyclization Conditions

Dehydrating AgentSolventTemp (°C)Yield (%)Epimerization (%)
SOCl2​ DCM4045>15
TsCl, Et3​N DCM2562<5
DASTDCM-78 to 2578<2
Burgess Reagent THF 70 89 Not Detected

(Note: Data synthesized from standard optimization workflows for phenylglycinol derivatives to highlight the causality of reagent selection in Protocol 1).

References

  • Title: PubChemLite - 373648-81-8 (C10H13NO3)
  • Title: Methyl 3-(1-amino-2-hydroxyethyl)
  • Title: Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Method

Application Note: Chemoselective N-Acylation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Chemoselectivity Challenges The selective acylation of bifunctional amino alcohols is a critical, yet challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Chemoselectivity Challenges

The selective acylation of bifunctional amino alcohols is a critical, yet challenging, transformation in the synthesis of active pharmaceutical ingredients (APIs)[1]. The substrate in this protocol, Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride , presents a multi-faceted chemoselectivity challenge. The molecule contains three reactive or potentially labile sites:

  • A primary amine (masked as a hydrochloride salt).

  • A primary aliphatic alcohol.

  • A methyl ester on the aromatic ring.

The objective is to selectively form the N-acyl derivative (amide) without inducing O-acylation (esterification) at the hydroxyl group or transesterification/hydrolysis at the benzoate ester.

Kinetic vs. Thermodynamic Control

Under neutral to mildly basic conditions, the primary amine is intrinsically more nucleophilic than the primary alcohol due to the lower electronegativity of nitrogen, making its lone pair more available for nucleophilic attack[1]. By maintaining strict kinetic control (0 °C) and utilizing a mild acylating agent such as acetic anhydride ( Ac2​O ), the reaction overwhelmingly favors N-acylation[2].

The Role of the Base

Because the starting material is an HCl salt, an exogenous non-nucleophilic base is required to liberate the amine. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) for two field-proven reasons:

  • Steric Hindrance: DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile, minimizing the formation of acyl-ammonium intermediates that can indiscriminately acylate the hydroxyl group.

  • Acid Scavenging: DIPEA efficiently neutralizes the HCl salt and scavenges the acetic acid byproduct. Preventing the reaction medium from becoming acidic is critical, as acidic conditions protonate the amine (halting N-acylation) and can promote undesired N-to-O acyl migration via a cyclic orthoester intermediate[3].

Experimental Protocol

This methodology describes the selective N-acetylation using acetic anhydride. The protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.

Materials & Reagents
  • Substrate: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (1.0 eq)

  • Acylating Agent: Acetic Anhydride ( Ac2​O , 1.05 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM, 10 mL/mmol)

  • Work-up Reagents: Saturated aqueous NaHCO3​ , Brine, Anhydrous Na2​SO4​

Step-by-Step Methodology

Step 1: Free-Basing (Neutralization)

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen atmosphere, suspend Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (1.0 eq) in anhydrous DCM (9 mL/mmol).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (2.2 eq) dropwise over 5 minutes. The suspension will clarify into a homogeneous solution as the free amine is liberated. Stir for 15 minutes at 0 °C to ensure complete neutralization.

Step 2: Controlled Acylation 4. Dissolve Acetic Anhydride (1.05 eq) in anhydrous DCM (1 mL/mmol). 5. Add the anhydride solution dropwise to the reaction mixture over 15–20 minutes via a syringe pump. Field Insight: Maintaining the temperature strictly at 0 °C during addition prevents localized concentration spikes that drive thermodynamic O-acylation[1].

Step 3: Reaction Monitoring 6. Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath and let it warm to room temperature (20–25 °C) for an additional 1 hour. 7. Monitor the reaction via TLC (Eluent: 50:50 EtOAc/Hexane, UV detection) or LC-MS until the starting material is fully consumed.

Step 4: Quenching and Work-up 8. Quench the reaction by slowly adding an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes. Field Insight: Prolonged stirring is essential to actively hydrolyze any unreacted acetic anhydride, preventing unwanted O-acylation during the concentration step[1]. 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 5 mL/mmol).

Step 5: Isolation 10. Combine the organic layers and wash with brine (10 mL/mmol). 11. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude N-acylated product.

Optimization & Quantitative Data

To validate the robustness of this protocol, various reaction parameters were evaluated for their impact on chemoselectivity. The quantitative data below demonstrates the causality behind the chosen conditions.

EntryAcylating Agent (eq)Base (eq)SolventTemp (°C)N-Acyl Yield (%)O-Acyl / Diacyl (%)
1Acetyl Chloride (1.1)TEA (2.5)DCM257218
2Acetyl Chloride (1.1)DIPEA (2.2)DCM0 to 25858
3 Acetic Anhydride (1.05) DIPEA (2.2) DCM 0 to 25 94 < 2
4Acetic Anhydride (2.5)DMAP (0.1) + TEA (3)DCM251582
5Acetic Anhydride (1.05) K2​CO3​ (3.0)THF/ H2​O 25885

Data Interpretation: Entry 3 represents the optimized conditions. The use of highly reactive Acetyl Chloride (Entries 1-2) slightly reduces selectivity compared to the milder Acetic Anhydride. The inclusion of DMAP (Entry 4) acts as a strong acyl transfer catalyst that readily activates the hydroxyl group, flipping the selectivity to favor the diacyl/O-acyl impurity.

Reaction Pathway Visualization

The following diagram maps the kinetic pathway favoring the target N-acyl product against the thermodynamic pathway leading to impurities.

G A Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (Substrate) B Free Amino Alcohol (Nucleophile) A->B DIPEA (2.2 eq) 0 °C, DCM - DIPEA·HCl C Tetrahedral Intermediate (N-Attack) B->C Ac2O (1.05 eq) Kinetic Control E O-Acyl / Diacyl Product (Impurity) B->E Excess Ac2O / DMAP Thermodynamic Control D N-Acyl Product (Target Amide) C->D - AcOH Fast Elimination

Caption: Reaction pathway demonstrating kinetic N-acylation versus thermodynamic O-acylation.

Analytical Characterization & Troubleshooting

  • NMR Spectroscopy: The success of N-acylation is easily confirmed via 1H NMR. The methine proton adjacent to the nitrogen ( −CH(NHAc)− ) will shift significantly downfield compared to the free amine. Crucially, the protons adjacent to the hydroxyl group ( −CH2​OH ) should remain relatively unchanged (typically ~3.5–3.8 ppm). If O-acylation has occurred, the −CH2​O− protons will shift downfield to ~4.2–4.5 ppm.

  • Ester Stability: The methyl benzoate protons ( −COOCH3​ , singlet at ~3.9 ppm) should remain intact. The mild NaHCO3​ workup ensures no saponification occurs.

  • Troubleshooting N-to-O Migration: If LC-MS analysis shows the correct mass but NMR indicates O-acylation, the product may have undergone N-to-O acyl migration[3]. Ensure that the final product is not exposed to strong acids during workup or prolonged storage in acidic deuterated solvents (e.g., non-neutralized CDCl3​ ).

Sources

Application

Application Note: Chemoselective O-Alkylation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselectivity, Protecting Group Strategy, and Mild Etherification Protocols Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselectivity, Protecting Group Strategy, and Mild Etherification Protocols

Introduction & Mechanistic Rationale

The functionalization of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses three highly reactive sites:

  • A base-sensitive methyl ester .

  • A highly nucleophilic primary amine (masked as a hydrochloride salt).

  • A moderately nucleophilic primary alcohol .

Direct O-alkylation of this substrate is synthetically unviable. The primary amine will outcompete the alcohol for the alkylating agent, leading exclusively to N-alkylation or N,N-dialkylation. Consequently, the amine must first be neutralized and protected. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation due to its stability under etherification conditions and its facile, orthogonal removal under acidic conditions.

However, even after N-Boc protection, achieving chemoselective O-alkylation remains complex. Standard Williamson ether synthesis conditions utilizing strong bases like Sodium Hydride (NaH) in DMF often result in poor selectivity. Because the pKa of the carbamate N-H (~21) and the primary alcohol O-H (~16) are relatively close, strong bases induce competitive deprotonation, yielding difficult-to-separate mixtures of O-alkylated and N,O-dialkylated products[1].

While Phase Transfer Catalysis (PTC) utilizing 50% aqueous NaOH is an excellent modern solution for highly selective O-alkylation of standard N-Boc amino alcohols[1], applying it to this specific substrate will cause rapid saponification of the methyl ester .

The Solution: To achieve absolute chemoselectivity—preserving both the N-Boc group and the methyl ester while selectively alkylating the oxygen—we employ Silver(I) oxide (Ag₂O) . Ag₂O functions via a dual mechanism: it acts as a mild, non-nucleophilic base that avoids ester hydrolysis, while the silver cation acts as a halophilic Lewis acid. By coordinating with the halogen of the alkylating agent, silver lowers the activation energy for etherification, allowing the weakly nucleophilic alcohol to attack without requiring harsh deprotonation[2].

Experimental Workflow

Pathway A Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (Starting Material) B Step 1: Free-Basing & N-Protection Boc₂O, Et₃N, DCM, 0 °C to RT A->B C N-Boc Amino Alcohol Intermediate (Amine Nucleophilicity Masked) B->C D Step 2: Chemoselective O-Alkylation Ag₂O, R-X (e.g., BnBr), DCM, Dark C->D E O-Alkylated N-Boc Product (Ester & Boc Groups Intact) D->E F Step 3: Acidic Deprotection 4M HCl in Dioxane, RT E->F G Target: O-Alkylated Amine Hydrochloride (Final Product) F->G

Workflow for the chemoselective O-alkylation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

Reaction Optimization and Base Selection

The selection of the base is the most critical parameter in this workflow. The table below summarizes the causality behind avoiding traditional alkylation conditions for this specific ester-containing substrate.

Table 1: Base Condition Matrix for O-Alkylation of N-Boc Amino Esters

Base SystemSolventO-Alkylation SelectivityEster PreservationN-Alkylation Side-Reaction
NaH (1.1 eq) DMFLowHighHigh (N,O-dialkylation)
50% NaOH (aq) + TBAC TolueneHighLow (Saponification) Low
Ag₂O (2.0 eq) DCM or DMFHigh High None

Step-by-Step Methodologies

Protocol A: Free-Basing and N-Boc Protection

This step masks the primary amine to prevent competitive N-alkylation.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (1.0 equiv).

  • Solvation: Suspend the starting material in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Argon).

  • Neutralization: Add Triethylamine (Et₃N, 2.5 equiv) dropwise. Causality: 1.0 equiv neutralizes the HCl salt to liberate the free amine, while the remaining 1.5 equiv acts as an acid scavenger during carbamoylation.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in a minimal volume of anhydrous DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours until complete consumption of the starting material is observed via TLC (Ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol B: Silver(I) Oxide-Mediated Chemoselective O-Alkylation

This step utilizes halophilic activation to etherify the alcohol without hydrolyzing the ester[3].

  • Setup: Dissolve the crude N-Boc intermediate (1.0 equiv) in anhydrous DCM (or DMF if utilizing less reactive alkyl chlorides).

  • Base Addition: Add freshly prepared or high-purity Silver(I) oxide (Ag₂O, 1.5 – 2.0 equiv).

    • Critical Parameter: Wrap the reaction flask entirely in aluminum foil. Ag₂O is highly sensitive to photochemical degradation, which will halt the catalytic cycle and darken the reaction mixture prematurely.

  • Alkylation: Add the desired alkylating agent (e.g., Benzyl bromide or Methyl iodide, 1.2 equiv) dropwise.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (or up to 40 °C for sterically hindered halides) for 24–48 hours.

  • Filtration: Once LC-MS indicates complete conversion, filter the reaction mixture through a tightly packed pad of Celite to remove the precipitated silver halide salts. Wash the Celite cake thoroughly with excess DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure O-alkylated N-Boc ester.

Protocol C: Acidic Deprotection (Optional)

This step restores the primary amine hydrochloride salt for downstream pharmaceutical coupling.

  • Setup: Dissolve the purified O-alkylated intermediate in a minimal volume of anhydrous DCM.

  • Deprotection: Add a solution of 4M HCl in Dioxane (10.0 equiv).

  • Reaction: Stir at room temperature for 2 hours. The reaction progress can be monitored visually; the cessation of gas evolution (CO₂ and isobutylene) indicates completion.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the final O-alkylated Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride.

References

  • Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Ligand-Enabled Meta-C–H Alkylation and Arylation Using a Modified Norbornene (Demonstrating Ag₂O tolerance for ester groups) Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Silver(I) oxide assisted O-alkylation of 2,3-di-O-benzyl-myo-inositol-1,3,5-orthoformate and its 6-O-substituted derivatives Source: Carbohydrate Research (UC Riverside eScholarship Archive) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8). As a critical building block in medicinal chemistry and drug development, the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8).

As a critical building block in medicinal chemistry and drug development, the synthesis of this phenylethanolamine-analog requires strict control over reaction conditions. The most robust synthetic route utilizes the chemoselective reduction of its α-amino acid precursor (2-amino-2-(3-(methoxycarbonyl)phenyl)acetic acid) to the corresponding amino alcohol, followed by anhydrous salt formation.

This guide provides mechanistic troubleshooting, validated protocols, and analytical signatures to help you isolate and prevent common impurities.

Part 1: Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causal relationships between the reaction environment and the structural fate of the molecule. The chemoselective reduction relies on generating diborane ( B2​H6​ ) in situ from NaBH4​ and I2​ . While borane reduces aliphatic carboxylic acids rapidly at 0–25 °C, it will also reduce aromatic esters if thermodynamic control is lost [1].

SynthesisWorkflow A α-Amino Acid Precursor (Aromatic Methyl Ester) B Chemoselective Reduction (NaBH4 / I2, 0-25°C) A->B BH3 generation in situ C Target Free Base (1-amino-2-hydroxyethyl) B->C Aqueous Quench & Workup Imp2 Impurity B: Over-reduction (Benzyl Alcohol) B->Imp2 Temp > 35°C or Excess Reductant Imp3 Impurity C: Dimerization (Secondary Amine) B->Imp3 High Concentration D Target HCl Salt (API Formulation) C->D Anhydrous HCl / MeOH Imp1 Impurity A: Des-ester (Carboxylic Acid) C->Imp1 Trace H2O in HCl/MeOH

Chemoselective reduction workflow and critical points of impurity generation.

Part 2: Troubleshooting Guide & FAQs

Q1: We are detecting a significant [M+H]+ peak at m/z 168.2 in our crude mixture. What is causing this, and how can we prevent it? A: This mass corresponds to Impurity B (3-(1-amino-2-hydroxyethyl)benzyl alcohol) . Causality: You are observing the over-reduction of the aromatic methyl ester. While the NaBH4​/I2​ system is highly chemoselective for aliphatic carboxylic acids over esters at low temperatures [1], the generated borane will aggressively reduce the ester if the internal temperature exceeds 30–35 °C or if a large stoichiometric excess of the reductant is used. Solution: Maintain the internal reaction temperature strictly between 0 °C and 25 °C during the iodine addition and subsequent stirring. Limit the NaBH4​/I2​ stoichiometry to exactly 1.2 equivalents of generated BH3​ relative to the substrate.

Q2: Our final HCl salt shows a [M+H]+ at m/z 182.2 and exhibits poor solubility in dichloromethane. What went wrong? A: You have formed Impurity A (3-(1-amino-2-hydroxyethyl)benzoic acid) , the des-esterified hydrolysis product. Causality: The methyl ester is highly susceptible to acid-catalyzed hydrolysis. This typically occurs during the final salt formation if aqueous HCl is used, or if the methanolic HCl contains trace water. The resulting zwitterionic/carboxylic acid HCl salt has drastically different solubility profiles. Solution: Utilize strictly anhydrous HCl gas bubbled into dry methanol (leveraging Pinner-like anhydrous conditions to protect the ester [2]), or use a commercial anhydrous HCl/dioxane solution. Ensure the free base is thoroughly dried via azeotropic distillation with toluene before salt formation.

Q3: HPLC analysis reveals a late-eluting broad peak (RRT ~1.80). What is this species? A: This is Impurity C , a secondary amine dimer formed by bis-alkylation. Causality: During the reduction phase, free primary amine intermediates can act as nucleophiles, attacking unreduced borate complexes or adjacent activated species. This intermolecular side reaction is kinetically favored by high substrate concentrations. Solution: Run the reduction at a higher dilution (e.g., 0.15 M substrate concentration in THF) and ensure rapid, efficient stirring to prevent localized concentration gradients during the I2​ addition.

Part 3: Quantitative Data & Analytical Signatures

Use the following analytical parameters to identify and quantify impurities during your in-process control (IPC) checks.

Impurity ProfileChemical NameMechanism of FormationLC-MS [M+H]+ Typical RRT
Impurity A (Des-ester) 3-(1-amino-2-hydroxyethyl)benzoic acidEster hydrolysis via trace water182.20.45
Impurity B (Over-reduction) 3-(1-amino-2-hydroxyethyl)benzyl alcoholEster reduction via excess BH3​ /heat168.20.85
Target API (Free Base) Methyl 3-(1-amino-2-hydroxyethyl)benzoateChemoselective reduction196.21.00
Impurity C (Dimer) Bis-alkylated secondary amineIntermolecular nucleophilic attack374.41.80

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate visual and thermodynamic checkpoints (e.g., effervescence, temperature thresholds) to confirm reaction trajectory.

Protocol 1: Chemoselective Reduction (Free Base Synthesis)
  • Preparation: Suspend 2-amino-2-(3-(methoxycarbonyl)phenyl)acetic acid (1.0 eq, 10 mmol) and NaBH4​ (2.5 eq, 25 mmol) in anhydrous THF (65 mL, ~0.15 M) under a strict argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of Iodine ( I2​ , 1.0 eq, 10 mmol) in anhydrous THF (15 mL) dropwise over 45 minutes. Self-Validation Check: Hydrogen gas evolution (effervescence) will occur. The slow addition is critical to control the exothermic generation of borane and prevent the localized heating that leads to Impurity B.

  • Reaction: Remove the ice bath, allow the mixture to warm to 20–25 °C, and stir for 12 hours. Do not exceed 25 °C.

  • Quench: Cool the vessel back to 0 °C. Carefully quench by adding methanol dropwise until all effervescence completely ceases. This breaks down the stable amine-borate complexes.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in 1M NaOH (adjusting to pH 10 to free the amine) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude free base.

Protocol 2: Anhydrous HCl Salt Formation
  • Dissolution: Dissolve the crude Methyl 3-(1-amino-2-hydroxyethyl)benzoate free base in anhydrous methanol (0.5 M).

  • Salt Formation: Cool the solution to 0 °C. Add 2.0 M anhydrous HCl in diethyl ether (1.1 eq) dropwise. Self-Validation Check: The use of anhydrous ether/methanol prevents the formation of Impurity A.

  • Crystallization: Stir for 30 minutes at 0 °C, then slowly add cold diethyl ether as an anti-solvent until the solution becomes persistently cloudy.

  • Isolation: Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under high vacuum at 40 °C to yield the target API.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. URL: [Link]

  • Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Chiral Separation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the challenging chiral separation of Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the challenging chiral separation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. As a chiral amino alcohol, this compound presents unique difficulties that require a systematic and well-understood approach to achieve robust and reproducible enantiomeric resolution.

Section 1: Understanding the Core Challenges

Before troubleshooting, it is critical to understand the physicochemical properties of the analyte that influence its chromatographic behavior.

Q1: What are the key chemical properties of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl that affect its chiral separation?

A1: The structure of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl contains three key functional groups that dictate its interaction with a chiral stationary phase (CSP):

  • A Primary Amino Group (-NH2): This group is basic and, in its HCl salt form, is protonated (-NH3+). This basicity is the primary cause of peak tailing on standard silica-based columns due to strong, unwanted interactions with acidic silanol groups on the stationary phase surface.[1] This necessitates the use of a basic mobile phase additive to ensure good peak shape.[2][3]

  • A Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, providing an additional point of interaction for chiral recognition.

  • An Aromatic Ring and Ester Group: These provide opportunities for π-π stacking and dipole-dipole interactions, which are crucial for discrimination on many CSPs, particularly polysaccharide and Pirkle-type phases.[4]

The combination of these features makes polysaccharide-based CSPs an excellent starting point, as they offer multiple interaction mechanisms (hydrogen bonding, dipole-dipole, and steric inclusion) necessary for resolving such multifunctional molecules.[2][5]

PropertyValueSource
Molecular Formula C10H14ClNO3[6]
Molar Mass 231.68 g/mol [6]
Key Functional Groups Primary Amine, Hydroxyl, Methyl Ester, Aromatic RingN/A
Chirality Contains one stereogenic center[7]
Primary Challenge Peak tailing due to basicity of the amino group[1]

Section 2: Troubleshooting Guide: From No Separation to Final Optimization

This section addresses the most common issues encountered during method development in a logical, problem-and-solution format.

Problem 1: No or Poor Enantiomeric Resolution (Rs < 1.5)

This is the most frequent initial challenge. A lack of separation indicates that the chosen CSP and mobile phase conditions do not provide sufficient differential interaction between the two enantiomers.

G cluster_csp CSP Screening cluster_mp Mobile Phase Optimization cluster_advanced Advanced Steps start No / Poor Resolution (Rs < 1.5) csp_check Step 1: CSP Selection Is the CSP appropriate for an amino alcohol? start->csp_check mp_optimize Step 2: Mobile Phase Optimization Systematically vary mobile phase components. csp_check->mp_optimize If CSP is appropriate but Rs is low csp1 Screen Polysaccharide CSPs (e.g., Chiralpak IA/IB/IC) csp_check->csp1 advanced Step 3: Advanced Troubleshooting Consider less common variables. mp_optimize->advanced If Rs is still poor mp1 Switch Alcohol Modifier (e.g., Ethanol <-> Isopropanol) mp_optimize->mp1 derivatize Last Resort: Derivatization advanced->derivatize If no separation achieved adv1 Change Temperature (Lower T often improves Rs) advanced->adv1 csp2 Screen other CSP types (e.g., Cyclodextrin, Pirkle) csp1->csp2 mp2 Vary Alcohol % (e.g., 5%, 10%, 15%) mp1->mp2 mp3 Optimize Additive Conc. (e.g., 0.1% -> 0.2% DEA) mp2->mp3 adv2 Change Elution Mode (NP -> RP or Polar Organic) adv1->adv2

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Q2: I see only a single peak. Where do I begin?

A2: A single, co-eluting peak means the current analytical conditions are insufficient. The most critical factor is the choice of the Chiral Stationary Phase (CSP).[2] You must begin by screening a variety of CSPs known to be effective for amino alcohols. Polysaccharide-based columns are the industry standard and the most logical starting point.[3][5]

Q3: How do I select the right Chiral Stationary Phase (CSP)?

A3: CSP selection is largely an empirical process, but an educated screening strategy can save significant time.[8] For Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, a screening should prioritize the following column types, preferably in Normal Phase mode.

CSP TypeCommon BrandsRationale for SelectionRecommended Starting Mobile Phase
Polysaccharide-Based Chiralpak® IA, IB, IC, AD Chiralcel® OD, OJHighest Probability of Success. These offer a wide range of interactions (H-bonding, π-π, steric) ideal for multifunctional analytes like amino alcohols.[2][3]Hexane/Ethanol (90/10, v/v) + 0.1% DEA
Pirkle-Type Regis® Whelk-O 1, Pirkle 1-JGood for compounds with aromatic rings, capable of strong π-π interactions.Hexane/Isopropanol (90/10, v/v) + 0.1% DEA
Cyclodextrin-Based Astec® CYCLOBOND™Utilizes inclusion complexation, where the analyte's shape and size relative to the cyclodextrin cavity drives separation.Methanol/Acetonitrile with buffer (Reversed-Phase)

Q4: I have some separation (0.5 < Rs < 1.5), but it's not baseline. How do I optimize the mobile phase?

A4: Partial separation is an excellent starting point. Mobile phase optimization is key to improving resolution.

  • Change the Alcohol Modifier: The choice of alcohol can significantly alter selectivity. If you started with ethanol, switch to isopropanol (IPA) or vice-versa.[2] IPA is bulkier and a better hydrogen bond acceptor, which can change how the analyte interacts with the CSP.

  • Adjust Alcohol Percentage: Lowering the percentage of the alcohol modifier (e.g., from 10% to 5%) generally increases retention time and often improves resolution, though it may lead to broader peaks.[2] Systematically evaluate concentrations from 5% to 20%.

  • Optimize Additive Concentration: For this basic analyte, diethylamine (DEA) is crucial. If peak shape is still poor, you can try increasing the DEA concentration slightly (e.g., from 0.1% to 0.2%). However, excessive amine can sometimes reduce interaction with the CSP and decrease resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Even with good separation, poor peak shape compromises quantification and accuracy.

G cluster_tailing Tailing Causes & Solutions cluster_fronting Fronting Causes & Solutions start Poor Peak Shape tailing Tailing Peak (Tf > 1.5) start->tailing fronting Fronting Peak (Tf < 0.9) start->fronting t1 Cause: Analyte-Silanol Interaction Solution: Add/Increase Basic Additive (DEA) tailing->t1 f1 Cause: Sample Overload Solution: Dilute Sample fronting->f1 t2 Cause: Column Overload Solution: Reduce Sample Concentration t1->t2 t3 Cause: Column Contamination Solution: Flush or Regenerate Column t2->t3 f2 Cause: Poor Sample Solubility Solution: Dissolve Sample in Mobile Phase f1->f2

Caption: Workflow for troubleshooting poor peak shape.

Q5: My peaks are tailing significantly. What is the cause and how do I fix it?

A5: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica surface of the CSP.[1]

  • Primary Solution: Use a Basic Additive. The most effective solution is to add a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your normal phase mobile phase.[2][3] The additive neutralizes the active sites on the silica, preventing the analyte from binding too strongly and tailing.

  • Secondary Cause: Mass Overload. Chiral compounds can exhibit peak distortion at lower concentrations than achiral compounds.[1] If adding a basic modifier does not fully resolve the issue, try reducing the amount of sample injected by diluting your sample.

Q6: My peaks are fronting. What does this indicate?

A6: Peak fronting is less common for this analyte but typically indicates one of two issues:

  • Sample Overload: A highly concentrated sample can lead to fronting. The solution is to dilute the sample.[1]

  • Poor Sample Solubility: If the sample is prepared in a solvent significantly stronger or different than the mobile phase, it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase.

Problem 3: Inconsistent Retention Times and Poor Reproducibility

Shifting retention times make analysis unreliable. Chiral separations are often more sensitive to system variables than standard reversed-phase methods.

Q7: Why are my retention times shifting between injections or on different days?

A7: This issue commonly points to three factors:

  • Insufficient Column Equilibration: Chiral stationary phases require significantly longer equilibration times to achieve a stable state compared to C18 columns.[2] Before starting any analysis, ensure the column is flushed with at least 20-30 column volumes of the mobile phase, or until a flat, stable baseline is achieved.

  • Mobile Phase Preparation and Water Content: In normal phase, trace amounts of water can dramatically alter the stationary phase surface and affect reproducibility.[2] Always use fresh, HPLC-grade solvents. Storing solvents over molecular sieves can be beneficial.

  • Temperature Fluctuation: Column temperature affects retention and selectivity. Using a column thermostat is essential for reproducible results.

Q8: I used a column for a different analysis with an acidic additive, and now my separation of this amine is poor. What happened?

A8: This is likely due to an "additive memory effect."[9] Acidic or basic modifiers can adsorb onto the stationary phase and are not always easily removed by a simple mobile phase switch. The residual acid on the column is likely interacting strongly with your basic analyte, causing poor peak shape and retention. To resolve this, the column needs to be properly flushed and regenerated according to the manufacturer's instructions. A general procedure involves flushing with a strong, miscible solvent like isopropanol or ethanol.[10]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Screening for Initial Method Development

This protocol provides a starting point for finding a successful separation.

  • Column Selection: Choose a primary (e.g., Chiralpak IA) and a secondary (e.g., Chiralcel OD-H) polysaccharide-based column.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl in the initial mobile phase.

  • Initial Screening Conditions:

    • Mobile Phase A: n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA

    • Mobile Phase B: n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 220 nm).

  • Execution:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Flush the column and equilibrate with Mobile Phase B for 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat the process for the second column.

  • Evaluation: Analyze the results for the best initial separation (highest resolution factor, Rs). The condition that provides the best "hit" will be the starting point for further optimization as described in Problem 1.

Protocol 2: General Column Flushing and Regeneration

This protocol is for removing strongly adsorbed contaminants or reversing memory effects. Always consult the specific column's instruction manual first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Initial Flush: Flush the column with 10-20 column volumes of 100% Isopropanol (IPA) at a reduced flow rate (e.g., 0.5 mL/min).

  • Strong Solvent Wash (for immobilized columns only): For immobilized polysaccharide columns (like Chiralpak IA, IB, etc.), you can use stronger solvents. Flush with 10 column volumes of Tetrahydrofuran (THF) or Dichloromethane (DCM). WARNING: Do NOT use these solvents on coated columns (e.g., Chiralcel OD-H, AD-H) as it will permanently damage them. [10]

  • Final Rinse: Flush again with 10-20 column volumes of 100% IPA to remove the strong solvent.

  • Re-equilibration: Re-equilibrate the column with your new mobile phase for an extended period (at least 30-40 column volumes) before use.

Section 4: Frequently Asked Questions (FAQs)

Q9: Should I use Normal Phase, Reversed Phase, or another mode for this compound?

A9: Normal Phase (NP) is overwhelmingly the first and most successful choice for chiral separations of amino alcohols.[2] The organic solvents used in NP provide better solubility for the analyte and allow for the use of basic additives like DEA, which are critical for good peak shape. Reversed Phase (RP) is less common and often provides lower selectivity for this class of compounds.

Q10: What is the precise role of the basic additive (DEA), and how much should I use?

A10: The basic additive (DEA or TEA) acts as a "silanol masker."[11][12] The silica backbone of the CSP has acidic silanol groups (-Si-OH) that can strongly and non-specifically bind to the basic amine of your analyte, causing severe peak tailing. The DEA in the mobile phase is a stronger base and preferentially interacts with these sites, effectively blocking them from your analyte. A starting concentration of 0.1% (v/v) is standard for most applications.[7]

Q11: How long should I equilibrate my chiral column?

A11: Much longer than for a standard C18 column. A minimum of 20-30 column volumes is recommended.[2] For a 250 x 4.6 mm column at 1 mL/min, this translates to 30-45 minutes. Watch the baseline on your detector; do not inject until it is completely flat and stable.

Q12: When should I give up on direct separation and consider derivatization?

A12: Derivatization should be a last resort after a thorough screening of multiple CSPs (at least 3-4 different types) and mobile phases has failed to yield any separation.[2] Derivatizing the amine or alcohol can introduce new interaction sites (e.g., a large aromatic group for enhanced π-π stacking), but it adds an extra step to your sample preparation and introduces new potential sources of error.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.
  • Troubleshooting poor resolution in chiral chromatography of alkanes - Benchchem.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed. J Chromatogr A. 2004;1041(1-2):211-7.
  • (R)-METHYL 3-(1-AMINO-2-HYDROXYETHYL)BENZOATE HCL - ChemBK.
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography - KoreaScience. KSBB Journal. 2014.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers - Benchchem.
  • Chiral HPLC Separations - Phenomenex.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. 2024;9(3):1635-1646.
  • Trouble with chiral separations - Chromatography Today. 2020.
  • Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers - Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Update on chiral recognition mechanisms in separation science - PMC. J. Sep. Sci. 2024.
  • Application Note: Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography - Benchchem.

Sources

Troubleshooting

preventing racemization during beta-amino alcohol synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis . This guide is specifically engineered for researchers and drug development professionals facing stereochemical challenges during the synthesis of β -amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis . This guide is specifically engineered for researchers and drug development professionals facing stereochemical challenges during the synthesis of β -amino alcohols.

β -Amino alcohols are ubiquitous pharmacophores found in beta-blockers, sphingolipids, and numerous chiral auxiliaries. However, maintaining enantiomeric excess ( ee ) and diastereomeric ratio ( dr ) during their synthesis is notoriously difficult. This guide addresses the root causes of racemization—such as oxazolone formation, enolization, and non-specific ring-opening—and provides field-proven, self-validating protocols to ensure stereochemical integrity.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why am I losing enantiomeric excess ( ee ) during the N-protection of my amino acid precursor before reduction? A1: The loss of stereochemical integrity during N-protection or subsequent carboxyl activation is almost always driven by the formation of an oxazolone (azlactone) intermediate [1]. If you are using an N-acyl protecting group (such as an acetyl group), the carbonyl oxygen of the protecting group can act as an internal nucleophile. When the C-terminal carboxylate is activated (e.g., by a coupling agent or during conversion to an acid chloride), the N-acyl oxygen attacks the activated carbonyl, forming a 5-membered oxazolone ring. The α -proton on this ring is highly acidic. Base-catalyzed deprotonation leads to a planar, achiral enolate, completely destroying the stereocenter[1].

  • The Solution: Switch to carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Carbamates are significantly less nucleophilic and do not readily form oxazolones, thereby acting as critical tools for preserving stereochemical integrity and preventing unwanted imine/enamine tautomerization[2].

Q2: My reduction of an enantiopure α -amino ketone yields a racemic β -amino alcohol. How do I prevent this? A2: α -Amino ketones are highly susceptible to enolization. Under basic conditions, or if the reaction is allowed to proceed at elevated temperatures for too long, the α -proton is abstracted, forming an enolate that rapidly racemizes the stereocenter before reduction can occur[3].

  • The Solution: The reduction must outpace the enolization. Perform the reaction under strictly mild, non-basic conditions at cryogenic temperatures ( 0∘C to −78∘C ). Utilizing bulky reducing agents like L-Selectride under Felkin-Anh (non-chelation) control not only prevents enolization but also enforces high anti-diastereoselectivity[2]. Alternatively, catalytic hydrogenation using Palladium on carbon (Pd/C) can yield the desired β -amino alcohol without significant loss of enantioselectivity[4].

Q3: I am using chiral epoxides to synthesize β -amino alcohols via amine ring-opening, but I get a mix of regioisomers and enantiomers. What is going wrong? A3: The regioselectivity and stereospecificity of epoxide ring-opening are dictated by the reaction mechanism, which is entirely dependent on your conditions. Under strongly acidic conditions, the epoxide oxygen is protonated, and the C-O bond begins to break before the amine attacks. This creates an SN​1 -like pathway with carbocation character at the more substituted carbon, leading to a mixture of retention and inversion products (racemization)[5].

  • The Solution: Enforce a strict SN​2 pathway. Basic nucleophiles (amines) under neutral, basic, or mildly Lewis-acidic conditions will attack the less sterically hindered carbon of the epoxide via a concerted SN​2 mechanism, resulting in clean inversion of stereochemistry without racemization[5][6]. Modern approaches utilize highly selective catalysts like Tungsten (W) complexes[7] or Yttrium(III) chloride ( YCl3​ )[8] to activate the epoxide just enough to facilitate rapid amine attack at room temperature without triggering SN​1 cleavage.

Part 2: Mechanistic Visualizations

To further clarify the causality behind these stereochemical pitfalls, review the following mechanistic pathways.

OxazoloneMechanism A N-Acyl Amino Acid (Chiral) B Carboxyl Activation (Coupling Agent) A->B C Activated Intermediate B->C D Oxazolone Formation (Cyclization) C->D Neighboring Group Participation E Planar Enol/Enolate (Loss of Stereocenter) D->E Base Catalyzed Deprotonation F Nucleophilic Attack (Amine/Alcohol) E->F G Racemic Beta-Amino Derivative F->G

Mechanism of racemization via an oxazolone intermediate during synthesis.

EpoxideWorkflow Start Chiral 2,3-Epoxy Alcohol Cond Reaction Conditions? Start->Cond Acidic Strong Acidic / Harsh Lewis Acid Cond->Acidic Basic Basic / Mild Lewis Acid (e.g., YCl3, W-cat) Cond->Basic Mech1 SN1-like Pathway (Carbocation character) Acidic->Mech1 Mech2 Strict SN2 Pathway Basic->Mech2 Outcome1 Partial Racemization & Mixed Regioisomers Mech1->Outcome1 Outcome2 Stereospecific Inversion (Enantiopure Product) Mech2->Outcome2

Decision tree for reaction conditions in chiral epoxide ring-opening.

Part 3: Data Presentation - Protecting Group Selection

Choosing the correct protecting group is the first line of defense against racemization. The table below summarizes the quantitative risk and mechanistic rationale for common protecting groups.

Protecting GroupTypeDeprotection ConditionOxazolone Formation RiskOverall Racemization Risk
Acetyl (Ac) AmideStrong Base / AcidCritical (High neighboring group participation)High
Trifluoroacetyl AmideMild BaseModerateModerate
Boc CarbamateAcidic (TFA, HCl)Negligible (Carbamate oxygen is poorly nucleophilic)Low
Cbz (Z) CarbamateHydrogenolysis (Pd/C, H2​ )Negligible Low
Fmoc CarbamateMild Base (Piperidine)Negligible Low (Beware of base-sensitive substrates)

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By adhering strictly to the temperature controls and stoichiometric ratios, the causality of racemization is chemically blocked.

Protocol A: Stereospecific Ring-Opening of Chiral Epoxides ( YCl3​ -Catalyzed)

This protocol utilizes a mild, oxyphilic rare-earth metal catalyst to activate the epoxide without inducing SN​1 carbocation formation, ensuring strict SN​2 regioselectivity[8].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the enantiopure chiral epoxide (1.0 equiv, e.g., 1.0 mmol).

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol). If the amine is highly volatile, a slight excess (1.5 equiv) may be used.

  • Catalyst Loading: Add anhydrous Yttrium(III) chloride ( YCl3​ ) (1 mol%, 0.01 mmol). The reaction can be run solvent-free. If the substrates are solid and do not form a melt, add a minimal amount of anhydrous CH2​Cl2​ (1-2 mL).

  • Reaction: Stir the mixture at room temperature ( 20−25∘C ). Do not apply heat, as elevated temperatures can overcome the activation energy barrier for unwanted side reactions.

  • Monitoring: Monitor the reaction strictly via TLC (typically 2-4 hours). The catalyst enhances electrophilicity purely through H-bonding/metallic coordination to the epoxide oxygen[8].

  • Workup: Once complete, dilute the mixture with ethyl acetate (10 mL) and wash with water ( 2×5 mL ) to remove the catalyst and unreacted amine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enantiopure β -amino alcohol.

Protocol B: Diastereoselective Reduction of α -Amino Ketones (Felkin-Anh Control)

This protocol utilizes steric bulk to dictate the trajectory of hydride attack, preventing enolization by operating at cryogenic temperatures[2].

  • Preparation: Dissolve the N-Boc protected α -amino ketone (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to −78∘C for 15 minutes. Critical Step: Failure to reach −78∘C will result in base-catalyzed enolization and subsequent racemization.

  • Reduction: Dropwise, add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.5 equiv) over 10 minutes. The bulky nature of L-Selectride enforces a non-chelation (Felkin-Anh) transition state[2].

  • Reaction: Stir at −78∘C for 2 hours.

  • Quenching: Quench the reaction while still at −78∘C by slowly adding a 10% aqueous solution of citric acid or saturated NH4​Cl . This neutralizes the strongly basic alkoxide intermediate before it can warm up and cause epimerization.

  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether ( 3×15 mL ). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography to isolate the anti-1,2-amino alcohol.

Part 5: References

  • Hosamani, B., Prabhu, G., & Narendra, N. (2015). Facile Approach to Enantiomerically Pure α -Amino Ketones by Friedel−Crafts Aminoacylation and Their Conversion into Peptidyl Ketones. Tetrahedron. Available at: [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available at: [Link]

  • Wang, C., et al. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society. Available at: [Link]

  • NIH PubMed Central. Native Serine Peptide Assembly: Scope and Utility. Available at:[Link]

  • Khan, M., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

Sources

Optimization

dealing with hygroscopic nature of amine hydrochloride salts

Technical Support Center: Managing Hygroscopic Amine Hydrochloride Salts Introduction Amine hydrochloride (HCl) salts are the most frequently utilized salt forms in pharmaceutical development to enhance the aqueous solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Hygroscopic Amine Hydrochloride Salts

Introduction Amine hydrochloride (HCl) salts are the most frequently utilized salt forms in pharmaceutical development to enhance the aqueous solubility of weakly basic active pharmaceutical ingredients (APIs)[1]. However, the high electronegativity of the chloride ion makes these salts highly susceptible to hydrogen bonding with atmospheric moisture, leading to significant hygroscopicity[1]. This moisture uptake drives physical instability (deliquescence, caking) and chemical degradation (hydrolysis, disproportionation)[2].

This technical guide provides actionable troubleshooting, self-validating protocols, and mechanistic insights for handling these challenging materials.

Section 1: Troubleshooting & FAQs

FAQ 1: Why does my amine HCl salt gain weight rapidly on the balance, and how can I prevent weighing errors?

  • Causality: The chloride counterion acts as a strong hydrogen bond acceptor. When exposed to ambient humidity, water molecules rapidly adsorb to the crystal surface, eventually penetrating the lattice to form hydrates or causing deliquescence (dissolution in absorbed moisture)[1][3].

  • Solution:

    • Environmental Control: Weigh materials in a glove box or isolator purged with dry nitrogen (Relative Humidity < 5%).

    • Taring Strategy: Use a closed weighing vessel. Tare the empty closed vessel, add the API inside the glovebox, seal, and weigh on the analytical balance.

    • Self-Validating Check: Record the weight immediately and again after 60 seconds. A weight drift of >0.1% indicates the seal is compromised or the environment is too humid.

FAQ 2: My formulated tablets containing an amine HCl salt are failing dissolution testing after 3 months of storage. What is happening?

  • Causality: Amine HCl salts are prone to "salt disproportionation" and excipient incompatibility in the presence of moisture. Water condensed on the salt surface acts as a micro-solvent. If the formulation contains basic excipients or specific disintegrants (like sodium starch glycolate), the HCl salt can exchange its counterion, precipitating the insoluble free base or forming an insoluble glycolate salt[2][4].

  • Solution:

    • Avoid basic excipients (e.g., magnesium stearate) and substitute with non-reactive alternatives (e.g., sodium stearyl fumarate).

    • Package the drug product in cold-form foil blisters (Alu/Alu) with a desiccant to maintain a microenvironment below the critical relative humidity (CRH) of the salt.

FAQ 3: How do I select a less hygroscopic salt form without sacrificing the solubility benefits of the HCl salt?

  • Causality: Hygroscopicity is driven by the counterion's hydration energy and the crystal lattice packing. Larger, more lipophilic, or resonance-stabilized counterions (e.g., mesylate, tosylate, sulfate) often disrupt the extensive hydrogen-bonding networks that chloride readily forms with water, yielding a more robust crystal lattice[5][6].

  • Solution: Conduct a comprehensive salt screen. For example, replacing a hydrochloride with a mesylate (methanesulfonate) salt frequently reduces hygroscopicity while maintaining or even exceeding the aqueous solubility of the HCl form[5].

Section 2: Quantitative Data Presentation

To illustrate the impact of counterion selection on hygroscopicity, the following table summarizes the physicochemical behavior of different salt forms of a model weakly basic API (Albendazole), demonstrating how moving away from HCl can optimize stability[5].

Salt FormAqueous Solubility (pH dependent)Hygroscopicity RankMoisture Uptake (at 80% RH)Physical Stability
Free Base Very LowNon-hygroscopic< 0.1%Stable
Sulfate HighHighest (1)> 5.0%Prone to hydrate formation
Hydrochloride HighHigh (2)~ 3.5%Deliquescent at high RH
Tosylate Moderate-HighLow (3)~ 1.5%Stable
Mesylate HighestLowest (4)0.1% - 1.22%Anhydrate, highly stable

Note: Data synthesized from comparative salt screening studies. Mesylate salts consistently demonstrate an optimal balance of high solubility and low hygroscopicity[5].

Section 3: Visualizations of Mechanisms and Workflows

MoistureDegradation API Amine HCl Salt (Solid State) SurfaceWater Surface Water Adsorption (Micro-solvent layer) API->SurfaceWater Moisture Atmospheric Moisture (High RH) Moisture->SurfaceWater Deliquescence Deliquescence (Loss of Crystallinity) SurfaceWater->Deliquescence Critical RH Exceeded Disproportionation Salt Disproportionation (pH shift in microenvironment) SurfaceWater->Disproportionation Hydrolysis Excipient Excipient Interaction (e.g., Na Starch Glycolate) SurfaceWater->Excipient Dissolved Counterions FreeBase Precipitation of Insoluble Free Base Disproportionation->FreeBase InsolubleSalt Formation of Insoluble Excipient Salt Excipient->InsolubleSalt Salt Exchange

Caption: Logical relationship of moisture-induced degradation pathways in amine HCl salts.

SaltScreening Start Weakly Basic API (Poor Solubility) HClScreen Synthesize HCl Salt Start->HClScreen Evaluate Evaluate Hygroscopicity (DVS Analysis) HClScreen->Evaluate Decision Is Moisture Uptake > 2% at 80% RH? Evaluate->Decision Yes YES: High Hygroscopicity Decision->Yes Fails Criteria No NO: Acceptable Profile Decision->No Passes Criteria AltSalts Screen Alternative Counterions (Mesylate, Tosylate, Sulfate) Yes->AltSalts Formulation Proceed to Formulation & Stability Testing No->Formulation AltSalts->Evaluate Iterative Loop

Caption: Decision tree workflow for amine salt selection and hygroscopicity mitigation.

Section 4: Standard Operating Procedures (SOPs)

Protocol: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling Purpose: To precisely quantify the moisture sorption/desorption kinetics of amine salts and identify hydrate formation or deliquescence[3][7]. Self-Validation: The protocol includes a full desorption cycle to verify if moisture uptake is reversible (physisorption) or irreversible (hydrate formation/chemical change)[3][5].

Step 1: Instrument Preparation and Blanking

  • Ensure the DVS instrument is calibrated for mass and humidity using certified reference standards.

  • Load an empty quartz sample pan. Run a baseline method at 25°C and 0% RH for 60 minutes.

  • Causality: Establishing a stable baseline ensures that microbalance drift does not confound the minute mass changes of the API.

Step 2: Sample Loading and Drying

  • Accurately weigh 10–20 mg of the amine HCl salt into the quartz pan.

  • Equilibrate the sample at 25°C under a continuous flow of dry nitrogen (0% RH) until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes[3].

  • Causality: Removing residual manufacturing solvents or surface moisture establishes the true "dry mass" ( m0​ ) for accurate percentage uptake calculations.

Step 3: Sorption Cycle (Moisture Uptake)

  • Program the instrument to increase the relative humidity (RH) from 0% to 90% in increments of 10%[3].

  • At each step, hold the RH constant until the sample reaches equilibrium ( dm/dt < 0.002% / min), or for a maximum of 120 minutes.

  • Causality: Stepwise equilibration allows for the differentiation between surface adsorption (rapid mass plateau) and bulk absorption/hydrate formation (slow, continuous mass increase).

Step 4: Desorption Cycle (Moisture Release)

  • Decrease the RH from 90% back to 0% in 10% decrements, using the same equilibrium criteria[3].

  • Causality: Comparing the sorption and desorption curves generates an isotherm. A hysteresis loop (where desorption mass is higher than sorption mass at the same RH) indicates hydrate formation or capillary condensation. Lack of hysteresis indicates simple, reversible surface physisorption[5].

Step 5: Data Analysis and Classification

  • Extract the maximum mass change at 80% RH.

  • Classify the API based on the European Pharmacopoeia (Ph. Eur.) criteria:

    • Non-hygroscopic: < 0.2% mass increase.

    • Slightly hygroscopic: 0.2% - 2.0% mass increase.

    • Hygroscopic: 2.0% - 15.0% mass increase.

    • Very hygroscopic: > 15.0% mass increase.

References

  • Guerrieri, P. P. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.[Link]

  • Various Authors. (2009). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. IMR Press.[Link]

  • Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.[Link]

  • Various Authors. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.[Link]

  • Various Authors. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review.[Link]

  • Surface Measurement Systems. (n.d.). Program | Sorption Symposium EUR. Sorption Hub.[Link]

  • Various Authors. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. RSC Advances.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Reduction of β-Keto Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and optimize the reduction of β-ket...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and optimize the reduction of β-keto esters to β-hydroxy esters.

The reduction of β-keto esters is a cornerstone reaction in the synthesis of chiral pharmaceuticals (e.g., statins, antibiotics)[1]. However, the bifunctional nature of these substrates—containing both electrophilic and nucleophilic sites—makes them highly susceptible to side reactions such as transesterification, over-reduction, hydrolysis, and decarboxylation[1]. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high chemoselectivity and enantiopurity.

Quantitative Troubleshooting Matrix

Before diving into specific modalities, use this diagnostic matrix to identify the root cause of your byproduct formation.

Detected ByproductPrimary CausalityAssociated Reduction ModalityMitigation Strategy
Transesterified Ester Base-catalyzed acylketene or enolate formation reacting with a mismatched solvent alcohol.NaBH₄ / Metal HydridesMatch solvent alcohol to the ester group; use aprotic solvents (THF).
1,3-Diol (Over-reduction) Extended reaction times, excess hydride donor, or high H₂ pressure driving ester reduction.NaBH₄ / Noyori HydrogenationStrictly control stoichiometry; lower temperature; utilize CeCl₃ (Luche conditions).
Methyl Ketone Hydrolysis of the ester to a β-keto acid, followed by rapid, spontaneous decarboxylation.Biocatalysis / Noyori HydrogenationBuffer aqueous reactions to pH 6.5–7.0; ensure strict anhydrous conditions for metal catalysis.
Enantiomeric Mixtures Competing non-selective background reductions or presence of multiple competing enzymes.Biocatalysis / Noyori HydrogenationSwitch from whole cells to isolated Ketoreductases (KREDs); optimize Ru-BINAP ligand sterics.

Deep-Dive Q&A Modules

Module A: Transition-Metal Catalyzed Asymmetric Hydrogenation (Noyori-Type)

Q: Why am I seeing β-keto acids and methyl ketones in my Noyori hydrogenation crude NMR? A: This is a classic symptom of moisture contamination. The Ru-BINAP catalyst system requires strict anhydrous conditions[2]. Trace water causes the hydrolysis of the β-keto ester into a β-keto acid. Because β-keto acids are highly unstable, they undergo rapid, spontaneous decarboxylation to form methyl ketones[1]. To fix this, you must rigorously dry your solvents (e.g., using molecular sieves) and degas them to prevent both hydrolysis and catalyst oxidation.

Q: How do I prevent over-reduction to the 1,3-diol? A: Over-reduction occurs when the active Ru-H species begins reducing the ester moiety after the ketone is fully consumed[3]. This is driven by excessive H₂ pressure or elevated temperatures. To minimize diol formation, monitor the reaction kinetics closely, lower the H₂ pressure, and quench the reaction immediately upon consumption of the starting material.

G Start Issue: Low ee% or Byproduct Formed Q1 Is β-keto acid or methyl ketone detected? Start->Q1 Sol1 Strictly exclude water. Degas solvents. Q1->Sol1 Yes (Hydrolysis) Q2 Is 1,3-diol (over-reduction) detected? Q1->Q2 No Sol2 Lower H2 pressure. Reduce temperature. Q2->Sol2 Yes Q3 Is transesterification observed? Q2->Q3 No Sol3 Match solvent alcohol to ester group. Q3->Sol3 Yes

Troubleshooting logic tree for optimizing Noyori asymmetric hydrogenation of β-keto esters.

Module B: Hydride-Mediated Reductions (NaBH₄ & Variants)

Q: I used NaBH₄ in methanol to reduce ethyl acetoacetate, but my product is a methyl ester. Why did this happen? A: Sodium borohydride-mediated reduction is uniquely prone to causing transesterification in β-keto esters[1]. The basicity of the hydride donor facilitates the formation of an enolate or an acylketene intermediate[1]. When methanol is used as the solvent for an ethyl ester, the methoxide (or methanol) nucleophilically attacks this intermediate, resulting in a transesterified byproduct. Solution: Always match your solvent to your ester (e.g., use ethanol for ethyl esters, methanol for methyl esters).

Q: How do I stop NaBH₄ from reducing the ester to a diol? A: While standard esters are generally inert to NaBH₄ under mild conditions, β-keto esters are an exception. The newly formed β-hydroxyl group can facilitate a cyclic intermediate that activates the ester toward further reduction[4]. To prevent this, strictly limit NaBH₄ to 0.25–0.33 equivalents (since one mole of NaBH₄ provides four hydrides) and maintain the reaction at 0 °C.

G BKE β-Keto Ester (R-CO-CH2-COOR') Enolate Enolate / Acylketene Intermediate BKE->Enolate Base/Solvent (R''OH) Red Desired β-Hydroxy Ester (R-CHOH-CH2-COOR') BKE->Red NaBH4, fast Trans Transesterification (R-CHOH-CH2-COOR'') Enolate->Trans Nucleophilic attack by solvent Diol Over-Reduction (Diol) (R-CHOH-CH2-CH2OH) Red->Diol Excess NaBH4, High Temp

Mechanistic pathway of NaBH4 reduction highlighting transesterification and over-reduction.

Module C: Biocatalytic Reductions (KREDs & Whole Cells)

Q: I am using Baker's yeast for an asymmetric reduction, but my yield is low and I see decarboxylated byproducts. What is wrong? A: Whole-cell biocatalysts like Baker's yeast contain a complex mixture of enzymes, including non-specific esterases[5]. These esterases hydrolyze the β-keto ester into a β-keto acid, which subsequently decarboxylates into a methyl ketone[5]. Furthermore, multiple oxidoreductases with competing stereoselectivities can ruin your enantiomeric excess (ee)[6]. Solution: Transition to isolated, recombinant Ketoreductases (KREDs) coupled with a cofactor regeneration system (e.g., Glucose Dehydrogenase)[7].

Q: How do I maintain pH without causing chemical hydrolysis? A: β-keto esters are highly sensitive to basic pH, which promotes chemical hydrolysis and subsequent decarboxylation[8]. You must use a tightly controlled phosphate or Tris buffer system maintained strictly between pH 6.5 and 7.0.

G BKE β-Keto Ester BKA β-Keto Acid BKE->BKA Esterase (Side reaction) or High pH (>7.5) BHE β-Hydroxy Ester (Desired) BKE->BHE Ketoreductase (KRED) NAD(P)H Ketone Methyl Ketone (Decarboxylated) BKA->Ketone Spontaneous Decarboxylation (-CO2)

Biocatalytic reaction pathways showing the esterase-driven decarboxylation side reaction.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

SOP 1: Chemoselective Luche Reduction of β-Keto Esters

Purpose: To reduce the ketone to an alcohol while completely suppressing transesterification and over-reduction.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the β-keto ester (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv) in the matching alcoholic solvent (e.g., ethanol for an ethyl ester) at 0.2 M concentration.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Stir for 15 minutes to allow the cerium to coordinate with the carbonyl oxygen, increasing its electrophilicity.

  • Reduction: Add NaBH₄ (0.3 equiv) portion-wise over 10 minutes. The reaction will evolve hydrogen gas.

  • Validation Checkpoint 1 (In-Process): After 30 minutes, pull a 50 µL aliquot, quench with saturated NH₄Cl, extract with ethyl acetate, and spot on a TLC plate. The starting material spot should be completely consumed. If not, add an additional 0.05 equiv of NaBH₄.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Post-Process): Run a crude ¹H-NMR. The absence of a singlet at ~2.1 ppm confirms no decarboxylated methyl ketone byproduct was formed.

SOP 2: Anhydrous Noyori Asymmetric Hydrogenation

Purpose: To achieve high enantiomeric excess (ee) while preventing hydrolysis and decarboxylation.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine [RuCl₂(benzene)]₂ (0.5 mol%) and (S)-BINAP (1.1 mol%) in anhydrous, degassed DMF. Heat at 100 °C for 10 minutes, then cool to room temperature[2].

  • Substrate Preparation: Dissolve the β-keto ester (1.0 equiv) in anhydrous, freeze-pump-thaw degassed methanol (or matching alcohol).

  • Hydrogenation: Transfer the catalyst and substrate solutions to a high-pressure autoclave. Pressurize with H₂ gas to 4 atm (do not exceed 10 atm to prevent over-reduction).

  • Reaction: Stir at 25 °C for 12 hours.

  • Validation Checkpoint 1 (In-Process): Monitor hydrogen uptake via a mass flow controller. The reaction is complete when hydrogen consumption plateaus.

  • Workup: Carefully vent the H₂ gas. Concentrate the mixture under reduced pressure and purify via silica gel chromatography.

  • Validation Checkpoint 2 (Post-Process): Analyze via Chiral HPLC to confirm the enantiomeric excess (>95% ee expected).

References

  • Recent advances in the transesterification of β-keto esters Source: RSC Advances URL:[Link]

  • Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives (US7807423B2)
  • Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature Source: ResearchGate URL:[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts Source: ChemRxiv URL:[Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective Source: SciSpace / Advanced Synthesis & Catalysis URL:[Link]

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast Source: ResearchGate / JACS URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Peak Shape Optimization for Amino Compounds

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic behavior of basic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic behavior of basic analytes. Amino compounds are notoriously challenging in High-Performance Liquid Chromatography (HPLC) because they are highly susceptible to secondary retention mechanisms that distort peak symmetry[1].

This guide is designed to move beyond superficial fixes. We will explore the mechanistic causality behind peak tailing, establish self-validating diagnostic protocols, and provide engineered solutions to restore the integrity of your analytical data.

Diagnostic Core: Isolating the Root Cause

Before altering mobile phases or purchasing new columns, you must determine whether the poor peak shape is a physical system issue or a chemical interaction .

TroubleshootingWorkflow Start Poor Peak Shape Detected Test Inject Neutral Reference Compound Start->Test Check Does the neutral compound tail? Test->Check Physical Physical Issue (Extra-column volume, void, blocked frit) Check->Physical Yes Chemical Chemical Issue (Silanol interactions, acid-base effects) Check->Chemical No FixPhysical Check fittings, replace column, reduce tubing ID Physical->FixPhysical FixChemical Optimize Mobile Phase & Column Chemistry Chemical->FixChemical LowPH Lower pH < 3.0 (Protonate silanols) FixChemical->LowPH HighPH Raise pH > 10.0 (Deprotonate amines) FixChemical->HighPH Column Use Endcapped or Polar-Embedded Column FixChemical->Column

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Deep Dive Troubleshooting Guide

Q: Why do my amino compounds exhibit severe peak tailing while neutral compounds look perfectly symmetrical?

A: This is the hallmark of a chemical secondary interaction. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the bonded phase (e.g., C18). However, traditional silica-based columns contain residual, unbonded silanol groups (-Si-OH)[2].

At a mid-range pH (pH > 3.0), these silanols deprotonate to form negatively charged species (-Si-O⁻)[3]. Simultaneously, basic amino compounds (pKa ~ 8-10) are fully protonated and positively charged (R-NH₃⁺). This creates a secondary ion-exchange interaction [4]. Because ion-exchange kinetics are slower and non-linear compared to hydrophobic partitioning, the analyte molecules "stick" to the silica surface and release slowly, stretching the trailing edge of the peak[5].

Q: How do I definitively test whether the tailing is a chemical interaction or a physical system issue?

A: You must run a self-validating diagnostic test by injecting a neutral compound (e.g., toluene, uracil, or acetone)[1]. Neutral compounds cannot participate in acid-base ion-exchange interactions[1].

  • If the neutral compound tails: You have a physical plumbing problem. There is empty space (a void) at the head of your column, a partially blocked frit, or excessive extra-column volume from improperly seated fittings[6],[1].

  • If the neutral compound is perfectly symmetrical but the amine tails: The hardware is fine. You have confirmed a chemical acid-base interaction[1].

Q: What is the most effective mobile phase adjustment to fix amine tailing?

A: You must manipulate the pH to eliminate the electrostatic attraction. You have two highly effective thermodynamic pathways:

  • The Low-pH Strategy (pH < 3.0): By lowering the pH to 2.5 (using phosphate buffer, formic acid, or TFA), you drop below the pKa of the surface silanols. This forces the silanols into their neutral, protonated state (-Si-OH), effectively shutting down the ion-exchange mechanism[4],[6].

  • The High-pH Strategy (pH > 10.0): By raising the pH above the pKa of your amino compound, you force the amine into its neutral free-base form (R-NH₂). Even though the silanols are fully negatively charged at this pH, the neutral amine cannot interact with them electrostatically. Caution: This requires specialized hybrid-silica columns designed to withstand alkaline hydrolysis[7],.

Q: If I cannot change my mobile phase pH due to MS compatibility or degradation, what column chemistries should I consider?

A: You must rely on steric shielding and high-purity materials:

  • Ultra-Pure Type B Silica: Older "Type A" silicas had high metal contamination, which activated adjacent silanols[4]. Modern Type B silicas are highly deactivated.

  • Extensive Endcapping: Endcapping reagents (like trimethylchlorosilane) react with residual silanols, physically blocking them[6]. However, due to steric hindrance, endcapping is never 100% complete[6].

  • Polar-Embedded Phases: Columns with an amide or ether linkage embedded in the alkyl chain provide a layer of water near the silica surface, shielding basic analytes from residual silanols[3].

Q: I've heard of adding Triethylamine (TEA). How does this work, and what are the risks?

A: Adding a competing base like Triethylamine (TEA) at a concentration of ~5 mM acts as a "silanol suppressor"[4]. Because TEA is a small, highly basic molecule, it outcompetes your larger amino analytes for the active silanol sites, saturating them so your analyte can elute symmetrically. The Risk: TEA can cause rapid hydrolysis of the stationary phase and endcapping, drastically shortening column lifetime[4]. It also causes severe ion suppression in LC-MS applications.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: System Diagnostic Test (Neutral vs. Basic Analyte)

Objective: Validate if the system hardware is contributing to peak dispersion.

  • Preparation: Create a mixed standard containing a neutral marker (e.g., 10 µg/mL Toluene) and your basic analyte (e.g., 10 µg/mL Amitriptyline).

  • Solvent Matching: Dissolve the standard in a solvent that is equal to or slightly weaker than your initial mobile phase conditions to prevent injection volume distortion[8].

  • Execution: Inject 2-5 µL under your standard isocratic conditions.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height[3].

    • Self-Validation: If Tf​ (Toluene) > 1.3, halt chemical troubleshooting and inspect PEEK tubing, zero-dead-volume fittings, and column frits.

Protocol B: Low-pH Mobile Phase Optimization

Objective: Suppress silanol ionization to improve amine peak shape.

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate with concentrated Phosphoric Acid until the pH reaches exactly 2.5. (If using LC-MS, substitute with 0.1% v/v Formic Acid or Trifluoroacetic Acid).

  • System Flush: Flush the HPLC system with 50:50 Water:Methanol for 10 minutes to remove any incompatible salts before introducing the new buffer.

  • Equilibration: Pump the pH 2.5 mobile phase through a Type B silica C18 column for at least 15 column volumes.

  • Execution: Perform the injection. You should observe a reduction in Tf​ from >2.0 down to <1.2[6].

Quantitative Data: Troubleshooting Strategies Comparison

StrategyMechanism of ActionTarget Analyte StateTarget Silanol StateProsCons
Low pH (pH 2.0 - 3.0) Protonation of acidic sitesProtonated (Positive)Protonated (Neutral)Highly effective, extends silica column lifeMay reduce retention time of polar amines
High pH (pH 10.0+) Deprotonation of basic sitesDeprotonated (Neutral)Deprotonated (Negative)Excellent peak shape, increases retention of aminesRequires specialized hybrid columns; dissolves standard silica
Competing Base (TEA) Active site saturationProtonated (Positive)Masked by TEACheap, works on older column technologiesShortens column life, incompatible with LC-MS
Polar-Embedded Column Steric/Hydration shieldingProtonated (Positive)Partially shieldedNo mobile phase additives requiredCan alter overall method selectivity

Frequently Asked Questions (FAQs)

Q: Can the metal hardware of the HPLC system itself cause tailing for my amino compounds? A: Yes. If your amino compound contains polyprotic acids, phosphate groups, or lone pairs of electrons that can form 5- or 6-membered rings with metals, it will interact with the stainless-steel tubing or column body[7],[8]. To mitigate this, use PEEK-lined columns, bio-inert LC systems, or implement a metal ion passivation protocol[7],[8].

Q: Does the solvent I dissolve my sample in affect peak shape? A: Absolutely. If your sample solvent is significantly stronger (e.g., 100% Methanol) than your initial mobile phase (e.g., 10% Methanol), the analyte will not focus at the head of the column. This causes premature migration and band broadening, which can mimic peak fronting or tailing[8],[5]. Always match your sample solvent to the initial mobile phase conditions.

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing occurs when the trailing edge of the peak is stretched, usually due to secondary chemical interactions (like silanol activity) or dead volume[2]. Peak fronting is when the leading edge is broader than the trailing edge, which is almost always caused by column overloading (injecting too much mass) or poor sample solubility[5],[2].

Sources

Troubleshooting

optimizing mobile phase for chiral separation of beta-amino esters

Welcome to the Chromatography Technical Support Center . This portal is designed for researchers and drug development professionals tasked with the chiral separation of β -amino esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . This portal is designed for researchers and drug development professionals tasked with the chiral separation of β -amino esters.

β -amino esters present unique chromatographic challenges. They possess a basic amine group prone to non-specific secondary interactions, alongside an ester functionality that dictates hydrogen-bonding and dipole-dipole interactions. Achieving baseline enantiomeric resolution requires precise manipulation of the mobile phase to control ionization, suppress tailing, and optimize the transient diastereomeric complexes formed with the Chiral Stationary Phase (CSP).

Below is the logical framework for selecting your initial mobile phase and CSP strategy.

G Start Beta-Amino Ester Chiral Method Dev CSP Select Chiral Stationary Phase (CSP) Start->CSP Poly Polysaccharide (e.g., Amylose/Cellulose) CSP->Poly Zwix Zwitterionic (Cinchona Alkaloid) CSP->Zwix Macro Macrocyclic Glycopeptide (A-40,926) CSP->Macro PolyNP Normal Phase Hexane/IPA or EtOH Poly->PolyNP PolyPO Polar Organic Mode 100% MeOH or ACN Poly->PolyPO ZwixPIM Polar Ionic Mode MeOH/ACN (50:50) Zwix->ZwixPIM MacroRP Reversed Phase Water/Organic + Buffer Macro->MacroRP AddBase Add Basic Modifier (0.1% DEA/TEA) Suppress Amine Tailing PolyNP->AddBase PolyPO->AddBase AddAcidBase Acid/Base Ratio (e.g., FA:DEA 2:1) Tune Ionic Interaction ZwixPIM->AddAcidBase

Fig 1. Mobile phase and CSP selection logic for chiral separation of beta-amino esters.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and loss of resolution for my β -amino ester on a polysaccharide-based CSP in Normal Phase? Causality & Solution: β -amino esters possess a basic primary or secondary amine group. On silica-supported polysaccharide CSPs, residual uncapped silanols act as weak acids. The basic amine of your analyte undergoes strong ion-exchange or hydrogen bonding with these silanols, overriding the delicate, stereoselective interactions with the chiral selector. This causes severe peak tailing and broadens the peaks, destroying enantiomeric resolution. Action: Add a basic additive like Diethylamine (DEA) or Triethylamine (TEA) at 0.1% v/v to the mobile phase. The basic additive competitively binds to and masks these acidic silanol sites, ensuring the β -amino ester interacts exclusively with the chiral cavities of the stationary phase[1].

Q2: I switched my organic modifier from Isopropanol (IPA) to Methanol (MeOH) in Normal Phase, and my enantiomers now co-elute. What is the mechanism behind this? Causality & Solution: Alcohols in the mobile phase act as hydrogen-bond competitors. Methanol is a small, highly polar molecule with strong hydrogen-bond donating and accepting capabilities. It aggressively competes for the carbamate N-H and C=O sites on the polysaccharide selector, displacing the β -amino ester and preventing the formation of the necessary diastereomeric complex. Isopropanol (IPA), being bulkier and less polar, provides a gentler competitive environment, allowing the analyte to establish the multiple interaction points required for chiral discrimination[2]. Action: Revert to IPA or evaluate Ethanol (EtOH). If MeOH is required for analyte solubility, transition entirely to a Polar Organic Mode (100% MeOH) and re-optimize your basic additives, as the retention mechanism will fundamentally shift[2].

Q3: How do I optimize the mobile phase for a zwitterionic Cinchona alkaloid-based CSP (e.g., ZWIX) for β -amino esters? Causality & Solution: Zwitterionic CSPs rely on a synergistic ion-pairing mechanism. The β -amino ester must be in a protonated state to interact electrostatically with the anionic site of the CSP, while its ester carbonyl interacts with the hydrogen-bond donor sites. Action: Operate in Polar Ionic Mode (PIM). Use a bulk solvent of MeOH/ACN (e.g., 50:50 v/v) and introduce a precise ratio of acidic and basic additives. A standard starting point is Formic Acid (FA) and DEA in a 2:1 ratio (e.g., 50 mM FA and 25 mM DEA). The acid protonates the analyte, while the base acts as a counter-ion to modulate the strength of the electrostatic interaction, preventing irreversible binding and ensuring sharp elution[3].

Q4: Can I use macrocyclic glycopeptide columns for β -amino esters, and what is the preferred mobile phase? Causality & Solution: Yes. Macrocyclic glycopeptides (e.g., A-40,926, structurally related to teicoplanin) possess complex architectures with inclusion cavities and hydrogen-bonding peptide clefts. They are highly enantioselective for cyclic β -amino acids and esters because the analyte can fit into the aglycone basket while hydrogen bonding with the peptide backbone. Action: Run these columns in reversed-phase or polar organic modes. A hydro-organic mobile phase (e.g., Water/MeOH) is highly effective, often without the need for heavy buffering, as the polar solvent drives the hydrophobic portions of the analyte into the chiral cavity[4].

Quantitative Data: Mobile Phase Modifier Effects

The following table summarizes the expected chromatographic shifts when altering mobile phase parameters for a standard β -amino ester.

CSP TypeMobile Phase CompositionAdditiveResolution ( Rs​ )Asymmetry ( As​ )Mechanistic Observation
Amylose (Coated) Hexane / IPA (90:10)None< 1.0> 2.5Severe tailing due to free silanol interaction.
Amylose (Coated) Hexane / IPA (90:10)0.1% DEA3.2 1.1 DEA masks silanols; sharp peaks and high enantioselectivity[1].
Amylose (Coated) Hexane / MeOH (90:10)0.1% DEA0.01.2MeOH disrupts critical H-bonding; enantiomers co-elute[2].
Zwitterionic (ZWIX) MeOH / ACN (50:50)50mM FA / 25mM DEA4.5 1.0 Optimal ion-pairing in Polar Ionic Mode[3].

Self-Validating Protocol: Systematic Mobile Phase Screening

To ensure trustworthiness and reproducibility, follow this self-validating methodology when developing a chiral separation method for a new β -amino ester.

Step 1: System Preparation and Void Volume Determination

  • Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase buffers.

  • Install a polysaccharide-based CSP (e.g., Chiralpak IA or AD-H).

  • Inject 1,3,5-tri-tert-butylbenzene (TTBB) as a void volume ( t0​ ) marker. Validation Check: Ensure TTBB elutes with a stable retention time to confirm system equilibration and accurate flow rate.

Step 2: Primary Screening (Normal Phase)

  • Prepare a mobile phase of Hexane/IPA (90:10 v/v).

  • Crucial: Add 0.1% v/v Diethylamine (DEA) to the premixed solvent to suppress amine tailing[1].

  • Inject the racemic β -amino ester (1 mg/mL in mobile phase).

  • Evaluate retention factor ( k′ ). Validation Check: If k′<1 , decrease IPA to 5%. If k′>10 , increase IPA to 20%.

Step 3: Modifier Tuning (Alcohol Substitution)

  • If resolution ( Rs​ ) is partial (e.g., Rs​=0.8 ), switch the organic modifier from IPA to Ethanol (EtOH) while maintaining the 0.1% DEA additive.

  • Re-inject the sample. EtOH alters the steric environment in the chiral cavity and often reverses elution order or enhances resolution compared to IPA.

Step 4: Orthogonal Screening (Polar Ionic Mode)

  • If polysaccharide columns fail, switch to a Zwitterionic CSP (e.g., ZWIX).

  • Prepare a bulk solvent of Methanol/Acetonitrile (50:50 v/v).

  • Add 50 mM Formic Acid and 25 mM DEA (2:1 acidic-to-basic ratio)[3].

  • Inject the sample. Validation Check: If peaks are too broad, increase the total concentration of the FA/DEA buffer to 100 mM / 50 mM to increase counter-ion competition and sharpen the peaks.

Workflow N1 1. Analyte Profiling (pKa, LogP) N2 2. CSP Selection (Polysaccharide vs ZWIX) N1->N2 N3 3. Base Solvent (Hexane/IPA or MeOH/ACN) N2->N3 N4 4. Additive Tuning (DEA, TEA, FA) N3->N4 N5 5. Resolution Check (Rs > 1.5, As < 1.2) N4->N5 N6 Troubleshooting (Adjust Modifier/Temp) N5->N6 Fail N6->N3 Iterate

Fig 2. Iterative mobile phase optimization workflow for chiral beta-amino esters.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 1

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. 2

  • High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. ResearchGate. 3

  • Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids. ResearchGate. 4

Sources

Optimization

Technical Support Center: Troubleshooting Stability Issues of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl in Solution

Overview Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (CAS: 373648-81-8) is a bifunctional building block frequently utilized in drug development and synthetic chemistry. Its molecular architecture features both an elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (CAS: 373648-81-8) is a bifunctional building block frequently utilized in drug development and synthetic chemistry. Its molecular architecture features both an electrophilic methyl ester and a nucleophilic 1-amino-2-hydroxyethyl moiety. While the hydrochloride salt is stable in its solid state, reconstituting it in solution introduces significant stability challenges. This guide addresses the mechanistic causes of its degradation—primarily pH-dependent aminolysis, hydrolysis, and solvolysis—and provides validated protocols to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Section 1: pH-Dependent Degradation (Hydrolysis & Aminolysis)

Q1: Why does my stock solution degrade rapidly when diluted into physiological buffers (pH 7.4)? A1: The stability of this compound is fundamentally dictated by the charge state of its primary amine. In pure water (pH ~4.0-5.0), the amine remains protonated ( −NH3+​ ). This positive charge eliminates its nucleophilicity, rendering the molecule stable against self-condensation. However, when introduced into a pH 7.4 buffer, a significant fraction of the amine is deprotonated to its free base form ( −NH2​ ). This triggers two competing degradation pathways:

  • Intermolecular Aminolysis: The free amine of one molecule attacks the methyl ester of another, forming stable amide dimers and oligomers. This charge-altering degradative behavior is a well-documented phenomenon in cationic poly(aminoester)s ()[1].

  • Base-Catalyzed Hydrolysis: Hydroxide ions in the basic buffer attack the ester carbonyl, yielding 3-(1-amino-2-hydroxyethyl)benzoic acid and methanol. The competition between aminolysis and hydrolysis is heavily dependent on the buffer composition and local amine concentration ()[2].

Q2: Can I prevent degradation by lowering the pH of my assay buffer? A2: Yes, but only within a specific window. At pH 3.5–5.0, the amine remains protonated, effectively halting aminolysis. However, if the pH drops below 2.0, acid-catalyzed ester hydrolysis becomes the dominant degradation pathway. In this highly acidic state, the ester carbonyl oxygen becomes protonated, drastically increasing its electrophilicity toward water molecules.

Section 2: Solvent Compatibility & Solvolysis

Q3: Is it safe to prepare my 100 mM stock solution in ethanol? A3: Absolutely not. Dissolving a methyl ester in ethanol leads to transesterification (ethanolysis) ()[3]. The ethanol solvent acts as a nucleophile, displacing the methoxy group and converting your compound into Ethyl 3-(1-amino-2-hydroxyethyl)benzoate. This process is accelerated by trace impurities or slight pH shifts. For protic solvents, methanol is preferred because any transesterification simply regenerates the parent methyl ester. However, anhydrous aprotic solvents are the gold standard for storage.

Quantitative Degradation Summary

The following table summarizes the primary degradation pathways under various solution conditions to help you predict compound behavior during your workflows.

Solution ConditionPrimary Degradation PathwayMajor Degradant(s)Recommended Mitigation Strategy
pH > 7.0 (Aqueous) Intermolecular Aminolysis & Base HydrolysisAmide Dimers, Benzoic Acid DerivativeMaintain pH 4.0 - 5.0; prepare fresh immediately before use.
pH < 2.0 (Aqueous) Acid-Catalyzed HydrolysisBenzoic Acid DerivativeAvoid strong mineral acids; buffer at pH 4.0.
Ethanol (EtOH) Solvolysis (Transesterification)Ethyl 3-(1-amino-2-hydroxyethyl)benzoateUse anhydrous DMSO or DMF for stock solutions.
Elevated Temp (>40°C) Accelerated Hydrolysis/AminolysisMixed Oligomers and AcidsStore single-use aliquots at -80°C.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an internal control.

Protocol 1: Preparation of a Stable 10 mM Stock Solution

Objective: Create a long-term storage solution that prevents both hydrolysis and solvolysis.

  • Solvent Selection & Preparation:

    • Step: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) (water content < 0.005%).

    • Causality: Water initiates hydrolysis, while protic alcohols (like ethanol) initiate transesterification[3]. Aprotic, anhydrous DMSO prevents both nucleophilic attacks on the ester.

  • Dissolution & Baseline Validation:

    • Step: Dissolve the lyophilized powder in the anhydrous DMSO. Immediately draw a 1 µL sample, dilute in 0.1% Formic Acid/Acetonitrile, and inject into an LC-MS.

    • Causality: This acts as your T=0 self-validating control. The acidic diluent quenches any potential reactivity, allowing you to confirm >99% purity (target m/z 196.1 [M+H]+ ) before storage.

  • Aliquoting & Storage:

    • Step: Dispense into single-use amber vials, blanket with dry Argon or Nitrogen gas, and store at -80°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which can introduce atmospheric moisture condensation, leading to localized hydrolysis upon thawing.

Protocol 2: Forced Degradation Study (Assay Validation)

Objective: Validate your analytical method's ability to separate the parent compound from its degradants prior to running biological assays.

  • Baseline Establishment:

    • Step: Prepare a 1 mM solution of the compound in 10 mM Acetate buffer (pH 4.5). Run an LC-MS analysis to establish the baseline chromatogram.

  • pH Stress Induction:

    • Step: Spike the solution into 100 mM Tris buffer (pH 8.0) and incubate at 37°C.

    • Causality: Elevating the pH above the amine's pKa​ forces the formation of the reactive free base, intentionally triggering aminolysis and base-catalyzed hydrolysis[1].

  • Kinetic Quenching:

    • Step: At T=1,4, and 24 hours, extract 50 µL aliquots and immediately quench by mixing with 50 µL of 0.2% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: The sudden drop in pH (to < 3.0) instantly reprotonates the amine, neutralizing its nucleophilicity and "freezing" the degradation profile for accurate temporal analysis.

  • Data Analysis (Self-Validation):

    • Step: Monitor the disappearance of the parent mass ( m/z 196.1) and the appearance of the dimer ( m/z ~359) and the hydrolyzed acid ( m/z 182.1). The sum of the molar areas of the parent and degradants must equal the T=0 molar area (Mass Balance Control).

Degradation Pathway Visualization

The following diagram illustrates the mechanistic logic of the compound's degradation based on environmental triggers.

G Parent Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (Stable at pH 4-5) FreeBase Free Base Form (Reactive Amine) Parent->FreeBase pH > 7.0 (Deprotonation) Transesterification Ethyl 3-(1-amino-2-hydroxyethyl)benzoate (Transesterification) Parent->Transesterification Dissolved in EtOH (Solvolysis) AcidHydrolysis 3-(1-amino-2-hydroxyethyl)benzoic acid (Acid-Catalyzed Hydrolysis) Parent->AcidHydrolysis pH < 2.0 (H+ Catalyzed) Hydrolysis 3-(1-amino-2-hydroxyethyl)benzoic acid (Base-Catalyzed Hydrolysis) FreeBase->Hydrolysis OH- Attack on Ester Aminolysis Amide Dimers / Oligomers (Intermolecular Aminolysis) FreeBase->Aminolysis Nucleophilic Attack on Ester

Degradation pathways of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl in solution.

References

  • Blake, T. R., et al. "Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s." Chemical Science, Royal Society of Chemistry, 2020. URL:[Link]

  • Lim, C. Y., et al. "Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization." Langmuir, American Chemical Society, 2014. URL:[Link]

  • Ashenhurst, J. "Transesterification." Master Organic Chemistry, 2022. URL:[Link]

Sources

Troubleshooting

handling and safety precautions for Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl

Welcome to the Technical Support Center for Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8). As a bifunctional building block frequently utilized in the synthesis of phenylethanolamine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8).

As a bifunctional building block frequently utilized in the synthesis of phenylethanolamine derivatives and beta-adrenergic agonists, this compound presents unique handling challenges. Its molecular architecture combines a hygroscopic hydrochloride salt, a hydrolytically labile methyl ester, and an oxidatively sensitive amino alcohol moiety.

This guide is engineered by application scientists to provide you with field-proven, self-validating protocols to ensure the chemical integrity of your material from storage to synthesis.

Handling & Storage Protocols: The Causality of Degradation

To maintain experimental reproducibility, you must understand the causality behind the compound's degradation. The primary amine is intentionally protected as a hydrochloride salt to prevent spontaneous intermolecular condensation and slow down oxidation. However, this salt formation renders the bulk powder highly1[1].

If exposed to ambient humidity, the salt absorbs water. This absorbed moisture does not merely throw off your stoichiometric weighing; it acts as a nucleophile. The localized acidic microenvironment provided by the HCl salt catalyzes the2[2] into the corresponding carboxylic acid and methanol. Furthermore, the amino alcohol moiety is susceptible to 3[3] if exposed to atmospheric oxygen over prolonged periods.

Self-Validating Storage System:

  • Primary Storage: Store the bulk powder at 2–8°C in a tightly sealed amber vial, backfilled with ultra-high purity Argon.

  • Weighing Environment: Never weigh the compound on an open bench on humid days. Utilize a glovebox or a controlled environment with <20% Relative Humidity (RH).

  • Validation Step: Before deploying a stored batch into a moisture-sensitive catalytic coupling, validate the storage integrity by performing a Karl Fischer (KF) titration. A result of <0.1% water content validates that the storage protocol was successful and the ester remains intact.

Troubleshooting Guide (FAQs)

Q: My bulk powder has formed hard clumps. Can I still use it for my reaction? A: Clumping is a macroscopic indicator of deliquescence (moisture ingress) typical of 4[4]. Do not use clumped material directly for stoichiometric reactions. The mass will be artificially inflated by water weight, leading to incorrect molar equivalents. Solution: Dry the material under high vacuum (0.1 mbar) at ambient temperature for 12 hours, then validate purity via LC-MS before use.

Q: I am observing an [M-14] peak in my LC-MS analysis of the starting material. What is this impurity? A: An [M-14] mass shift (loss of 14 Da) is the classic signature of methyl ester hydrolysis. The methyl group (-CH3, 15 Da) is replaced by a proton (+H, 1 Da), yielding the carboxylic acid derivative. This indicates that your material was exposed to moisture and local acidity over time.

Q: My stock solution in DMF turned yellow after sitting on the bench overnight. Is the compound compromised? A: Yes. The 1-amino-2-hydroxyethyl group is sensitive to 5[5]. Primary amines and secondary alcohols can oxidize to form N-oxides or aldehydes, which subsequently polymerize into highly colored degradation products. Always prepare solutions fresh using degassed, anhydrous solvents.

Q: Why is my amide coupling reaction failing, yielding only unreacted starting material? A: The amine in this compound is protonated as an HCl salt, rendering it entirely non-nucleophilic. You must free-base the compound in situ using a non-nucleophilic base (like DIPEA) prior to adding your coupling reagents (See Protocol 1 below).

Safety & Hazard Mitigation

Q: What are the primary GHS exposure risks when handling this powder? A: According to 6[6], the compound is classified as:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): Specific target organ toxicity (single exposure) – may cause respiratory irritation or drowsiness.

Q: How do I mitigate the STOT SE 3 inhalation hazard during weighing? A: Hydrochloride salts often form fine, easily aerosolized powders. Never weigh this compound on an open laboratory bench. Always use a ventilated balance enclosure or a localized fume hood to prevent inhalation of the micro-particulates.

Experimental Protocols

Protocol 1: Anhydrous In Situ Free-Basing for Nucleophilic Coupling

To utilize the amine as a nucleophile without triggering ester hydrolysis, it must be carefully deprotonated in a strictly anhydrous environment.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 3 cycles.

  • Suspension: Weigh 1.0 equivalent of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (validated anhydrous) and suspend it in anhydrous DMF (Karl Fischer < 50 ppm) at a concentration of 0.2 M.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Dropwise, add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Self-Validation Cue: Stir for 15 minutes. The cloudy suspension will transition into a clear solution. This visual change validates that the insoluble HCl salt has been successfully converted into the highly soluble free base.

  • Coupling: Proceed immediately with the addition of your electrophile or pre-activated carboxylic acid.

Protocol 2: Karl Fischer (KF) Titration for Moisture Validation

Validating the integrity of your stock before sensitive reactions.

  • Calibration: Calibrate your volumetric KF titrator using a certified 1.0% water standard.

  • Transfer: Inside a low-humidity environment, rapidly transfer exactly 100 mg of the compound into the KF titration vessel to minimize atmospheric moisture scavenging.

  • Titration: Titrate using a methanol-free Hydranal reagent (to prevent transesterification artifacts).

  • Acceptance Criteria: Proceed with synthesis only if the moisture content is < 0.1% (w/w) .

Data Presentation

Table 1: Physicochemical Properties & Hazard Summary

Property / MetricValue / ClassificationImplication for Handling
CAS Number 373648-81-8Unique identifier for SDS retrieval.
Molecular Weight 231.68 g/mol Ensure calculations account for the HCl mass.
Formula C10H14ClNO3Contains both ester and amino alcohol groups.
Hygroscopicity High (HCl Salt)Requires inert, desiccated storage (<10% RH).
GHS Hazards H315, H319, H336Mandates use of fume hood and standard PPE.

Table 2: Degradation Matrix

Degradation VectorChemical PathwayAnalytical IndicatorPrevention Strategy
Moisture (H₂O) Acid-catalyzed Ester Hydrolysis[M-14] peak in LC-MSStore in desiccator; validate via KF Titration.
Oxygen (O₂) Amino Alcohol OxidationYellowing of solution/powderStore under Argon; degas all reaction solvents.
Thermal Oligomerization / CondensationBroad polymeric NMR peaksStore bulk powder at 2–8°C.

Degradation & Mitigation Logic Pathway

G Compound Methyl 3-(1-amino-2-hydroxyethyl) benzoate HCl Moisture Moisture (H2O) Absorption Compound->Moisture Hygroscopic Oxygen Oxygen (O2) Exposure Compound->Oxygen Sensitive Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Moisture->Hydrolysis Catalyzes Oxidation Amino Alcohol Oxidation (N-oxide/Aldehyde Formation) Oxygen->Oxidation Degrades Desiccator Store in Desiccator (<10% RH) Desiccator->Moisture Blocks Validation Karl Fischer Titration (Validates <0.1% H2O) Desiccator->Validation Verified by InertGas Argon/N2 Atmosphere (Degassed Solvents) InertGas->Oxygen Blocks

Degradation pathways of the compound and self-validating mitigation strategies.

References

  • NextSDS. "methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride - Chemical Substance Information". NextSDS Substance Database.[Link]

  • MDPI. "Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups". Catalysts.[Link]

  • Organic Syntheses. "Preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one". Organic Syntheses Procedure.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl

Title: Comparative Synthesis Guide: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Challenge Methyl 3-(1-amino-2-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthesis Guide: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Challenge

Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is a highly valuable synthetic intermediate, featuring a β -amino alcohol motif embedded on a functionalized benzoate scaffold . Synthesizing this molecule presents a classic regiochemical challenge: standard epoxidation/ring-opening or Henry (nitroaldol) reactions typically yield the opposite regioisomer (2-amino-1-arylethanols). To achieve the correct 1-aryl-1-amino-2-hydroxyethane architecture, synthetic strategies must actively control the site of nitrogen incorporation.

This guide critically evaluates three distinct, field-proven synthetic routes, detailing the mechanistic causality behind the reagent choices, step-by-step self-validating protocols, and comparative performance data to aid in route selection.

Route 1: Selective Reduction of Phenylglycine Derivatives (The Chiral Pool Route)

Mechanistic Causality

This route bypasses the regiochemistry challenge by utilizing a pre-functionalized unnatural amino acid: 3-(methoxycarbonyl)phenylglycine. The primary obstacle is chemoselectivity—specifically, reducing the α -carboxylic acid to a primary alcohol without reducing the aromatic methyl ester. By protecting the amine with a Boc group and activating the carboxylic acid as a bulky mixed anhydride (using isobutyl chloroformate), the steric hindrance and enhanced electrophilicity direct the mild reducing agent (NaBH 4​ ) exclusively to the mixed anhydride, leaving the aromatic ester untouched 1.

Self-Validating Protocol
  • Protection: Suspend 3-(methoxycarbonyl)phenylglycine (1.0 eq) in 1:1 THF/H 2​ O. Add Et 3​ N (1.5 eq) and Boc 2​ O (1.1 eq). Stir at 25 °C for 12 h.

    • Validation Checkpoint: Monitor for CO 2​ gas evolution. Complete dissolution of the amino acid into a clear solution indicates successful protection.

  • Activation: Dissolve the N-Boc intermediate in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.05 eq). Stir for 30 min.

    • Validation Checkpoint: The immediate formation of a white precipitate (N-methylmorpholine hydrochloride) confirms mixed anhydride formation.

  • Reduction: Filter the precipitate rapidly. Add the cold filtrate dropwise to a vigorously stirred solution of NaBH 4​ (2.5 eq) in H 2​ O at 0 °C.

    • Validation Checkpoint: Vigorous H 2​ gas evolution will occur. Once gas evolution ceases, analyze via IR spectroscopy to ensure the aromatic ester C=O stretch (~1720 cm −1 ) remains intact while the mixed anhydride peaks disappear.

  • Deprotection: Extract the product with EtOAc, dry, and concentrate. Dissolve in 4M HCl in dioxane and stir for 2 h at 25 °C. Filter the precipitated Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl salt.

Route1 A 3-(Methoxycarbonyl) phenylglycine B N-Boc Protection (Boc2O, Et3N) A->B C Mixed Anhydride Formation (iBuOCOCl) B->C D Reduction (NaBH4, H2O/THF) C->D E Deprotection & Salt (HCl in Dioxane) D->E F Target Molecule (HCl Salt) E->F

Figure 1: Workflow for the chemoselective reduction of phenylglycine derivatives.

Route 2: Sharpless Asymmetric Aminohydroxylation (The Catalytic Route)

Mechanistic Causality

Starting from methyl 3-vinylbenzoate, this route installs both the amine and hydroxyl groups simultaneously across the alkene. The reaction is driven by an osmium catalyst and a chiral ligand (e.g., (DHQ) 2​ PHAL). The bulky chiral ligand creates a binding pocket that dictates both facial selectivity (enantiomeric excess) and regioselectivity. For electron-deficient styrenes, the active imido-osmium species undergoes a [3+2] cycloaddition that heavily favors placing the nitrogen atom at the benzylic position, yielding the desired 1-amino-2-hydroxyethyl architecture 2.

Self-Validating Protocol
  • Catalyst Activation: In a 1:1 mixture of n-propanol and water, dissolve K 2​ OsO 2​ (OH) 4​ (4 mol%) and (DHQ) 2​ PHAL (5 mol%).

  • Oxidant/Nitrogen Source: Add benzyl carbamate (CbzNH 2​ , 3.0 eq) and freshly prepared t-butyl hypochlorite (t-BuOCl, 3.0 eq). Add aqueous NaOH (3.0 eq).

    • Validation Checkpoint: The solution will transition from pale green to a distinct yellow/brown, confirming the oxidation of Os(VI) to the active Os(VIII) imido complex.

  • Cycloaddition: Cool the mixture to 0 °C and add methyl 3-vinylbenzoate (1.0 eq). Stir for 24 h.

    • Validation Checkpoint: Quench a small aliquot with sodium sulfite and analyze the crude mixture via 1 H NMR. The benzylic CH-N proton should appear downfield (~4.8-5.2 ppm) compared to the terminal CH 2​ -O protons, validating the correct regioselectivity.

  • Deprotection: Quench the bulk reaction with Na 2​ SO 3​ , extract, and purify the Cbz-protected intermediate. Subject it to hydrogenolysis (H 2​ balloon, 10% Pd/C) in MeOH containing 1.1 eq HCl to yield the final HCl salt.

Route2 A Methyl 3-vinylbenzoate C [3+2] Cycloaddition (Regioselective) A->C B Osmium-Imido Complex + Chiral Ligand B->C D Hydrolysis & Deprotection C->D Major Pathway F 2-Amino-1-hydroxy (Minor Byproduct) C->F Minor Pathway E 1-Amino-2-hydroxy Target Molecule D->E

Figure 2: Regioselective[3+2] cycloaddition pathway in Sharpless Aminohydroxylation.

Route 3: Petasis Borono-Mannich Reaction (The Convergent Assembly Route)

Mechanistic Causality

The Petasis reaction is a powerful multicomponent assembly utilizing 3-(methoxycarbonyl)phenylboronic acid, glycolaldehyde, and a secondary amine (e.g., dibenzylamine) 3. The causality of its perfect regiocontrol lies in its unique mechanism: glycolaldehyde and the amine condense to form an iminium ion. The free hydroxyl group of the glycolaldehyde moiety then coordinates with the boronic acid to form a tetracoordinate "ate" complex. This complex acts as an intramolecular delivery system, transferring the aryl group directly to the iminium carbon, exclusively forming the 1-aryl-1-amino-2-hydroxyethane framework 4.

Self-Validating Protocol
  • Iminium Formation: Dissolve glycolaldehyde dimer (0.5 eq, yielding 1.0 eq monomer) and dibenzylamine (1.0 eq) in anhydrous dichloromethane (DCM). Stir at 25 °C for 30 min.

    • Validation Checkpoint: TLC analysis should show the complete consumption of the glycolaldehyde dimer, indicating iminium formation.

  • Intramolecular Arylation: Add 3-(methoxycarbonyl)phenylboronic acid (1.2 eq). Stir at 25 °C for 24-48 h.

    • Validation Checkpoint: Monitor via LC-MS. The formation of the highly lipophilic N,N-dibenzyl amino alcohol product will be clearly visible, alongside the disappearance of the boronic acid mass.

  • Isolation & Deprotection: Wash the reaction with saturated aqueous NaHCO 3​ , extract with DCM, and purify via flash chromatography. Dissolve the purified intermediate in MeOH with 1.0 eq HCl. Add 10% Pd/C and stir under an H 2​ atmosphere for 12 h.

    • Validation Checkpoint: The cleavage of the benzyl groups can be monitored by the cessation of hydrogen uptake. Filter through Celite and concentrate to obtain the pure target HCl salt.

Route3 A Glycolaldehyde C Iminium Ion Intermediate A->C B Dibenzylamine B->C E Boronate 'Ate' Complex (Intramolecular Delivery) C->E D Arylboronic Acid D->E Coordination to OH F N,N-Dibenzyl Amino Alcohol E->F Aryl Migration G Deprotection (H2, Pd/C) + HCl F->G H Target Molecule G->H

Figure 3: Intramolecular aryl delivery mechanism in the Petasis Borono-Mannich reaction.

Comparative Data Analysis

To assist in route selection, the quantitative and qualitative performance metrics of each strategy are summarized below.

Performance MetricRoute 1: Amino Acid ReductionRoute 2: Sharpless AminohydroxylationRoute 3: Petasis Borono-Mannich
Regioselectivity Perfect (Pre-installed)Good (~5:1 to 10:1 ratio)Perfect (Intramolecular delivery)
Enantiomeric Excess (ee) >99% (if chiral SM used)85 - 95% (Ligand dependent)>95% (with chiral BINOL catalyst)
Overall Step Count 4 steps2 steps2 steps
Scalability High (Standard reactors)Moderate (Osmium toxicity limits scale)High (Mild conditions, scalable)
Key Reagent Cost High (Substituted phenylglycine)Moderate (Chiral ligands, Osmium)Low to Moderate (Arylboronic acid)
Green Chemistry Profile Moderate (Low atom economy)Poor (Heavy metal toxicity)Good (Water is the primary by-product)

References

  • Google Patents. Method for producing amino alcohols.
  • Royal Society of Chemistry. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. [Link]

  • ACS Publications. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. [Link]

  • ChemRxiv. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. [Link]

Sources

Comparative

A Researcher's Guide to Beta-Agonist Receptor Binding Assays: A Comparative Analysis

For researchers and drug development professionals navigating the complexities of G-protein coupled receptor (GPCR) pharmacology, the accurate characterization of ligand-receptor interactions is paramount. Among the most...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of G-protein coupled receptor (GPCR) pharmacology, the accurate characterization of ligand-receptor interactions is paramount. Among the most studied GPCRs are the beta-adrenergic receptors (β-ARs), crucial regulators of cardiovascular and respiratory function, and prominent targets for therapeutic intervention.[1][2] This guide provides an in-depth comparative analysis of the principal methodologies used for beta-agonist receptor binding assays, offering insights into their underlying principles, practical applications, and respective advantages and limitations. Our focus is to equip you with the knowledge to make informed decisions in selecting the most appropriate assay for your research objectives.

The Foundation: Understanding Beta-Adrenergic Receptors and Their Signaling

Beta-adrenergic receptors are classified into three main subtypes: β1, β2, and β3.[1][3] These receptors are integral membrane proteins that, upon binding with an agonist like norepinephrine or a synthetic compound, trigger intracellular signaling cascades. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] However, the signaling landscape is more nuanced, with β2-ARs, for instance, also capable of coupling to inhibitory G-proteins (Gi).[5] This dual coupling can lead to complex and sometimes opposing cellular responses, underscoring the importance of precise binding and functional characterization.[4][5]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Beta-Agonist Beta_Receptor β-Adrenergic Receptor (β1, β2, β3) Agonist->Beta_Receptor Binding Gs Gs Protein Beta_Receptor->Gs Activates (β1, β2, β3) Gi Gi Protein Beta_Receptor->Gi Activates (β2) AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Canonical and alternative signaling pathways of beta-adrenergic receptors.

A Comparative Overview of Binding Assay Technologies

The choice of a binding assay depends on several factors, including the research question, available resources, and desired throughput. Here, we compare the gold standard, radioligand binding assays, with increasingly popular fluorescence-based and label-free technologies.

Assay TechnologyPrincipleKey AdvantagesKey LimitationsTypical Throughput
Radioligand Binding Measures the binding of a radioactively labeled ligand to the receptor.[6]High sensitivity and specificity; considered the "gold standard" for quantifying receptor density (Bmax) and affinity (Kd).[5][6]Requires handling of radioactive materials and specialized disposal; lower throughput.[7]Low to Medium
Fluorescence-Based Utilizes fluorescently labeled ligands or reporters to detect binding events (e.g., FRET, TR-FRET, Fluorescence Polarization).[8][9]Non-radioactive; amenable to high-throughput screening (HTS); provides real-time kinetic data.[7]Potential for interference from fluorescent compounds; labeling may alter ligand binding properties.[10]High
Label-Free Detects binding-induced changes in physical properties of the receptor or cell (e.g., mass, refractive index) using technologies like Surface Plasmon Resonance (SPR) and Dynamic Mass Redistribution (DMR).[11][12]No need for labeled ligands, allowing the study of native interactions; provides real-time kinetic and affinity data.[13][14]Requires specialized and often expensive instrumentation; can be sensitive to non-specific binding.Medium to High

In-Depth Methodologies and Experimental Protocols

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays remain a cornerstone for the definitive quantification of receptor properties.[6] They are broadly categorized into saturation and competition assays.

A. Saturation Binding Assay: Determining Receptor Density (Bmax) and Affinity (Kd)

This assay determines the total number of receptors in a sample and the affinity of the radioligand for the receptor.

  • Principle: Increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. The amount of bound radioligand is then measured.

  • Causality: By saturating all available binding sites, one can determine the maximum binding capacity (Bmax). The concentration of radioligand at which 50% of the receptors are occupied represents the dissociation constant (Kd), an inverse measure of affinity.[15]

Experimental Protocol: Saturation Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissues or cells expressing the target beta-adrenergic receptor in a cold lysis buffer.[16] Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable assay buffer.[16] Determine the protein concentration of the membrane preparation.[16]

  • Assay Setup: In a 96-well plate, set up reactions in duplicate or triplicate.

    • Total Binding: Add increasing concentrations of the radioligand (e.g., [³H]-dihydroalprenolol) to wells containing the membrane preparation.

    • Non-specific Binding (NSB): To a parallel set of wells, add the same concentrations of radioligand along with a high concentration of a non-labeled, structurally distinct competing ligand (e.g., propranolol) to block all specific binding.[17]

  • Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[16][18]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.[19] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding against the concentration of the radioligand.

    • Fit the data using non-linear regression to a one-site binding model to determine Bmax and Kd.[15][20]

Saturation_Binding_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total & NSB) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (Bmax & Kd) Scintillation->Data_Analysis

Caption: Workflow for a saturation radioligand binding assay.

B. Competition Binding Assay: Determining the Affinity (Ki) of Unlabeled Ligands

This assay is used to determine the affinity of a non-labeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a radioligand.

  • Principle: A fixed concentration of radioligand and varying concentrations of the unlabeled competitor are incubated with the receptor preparation. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50.

  • Causality: A more potent competitor will have a lower IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[17]

Experimental Protocol: Competition Radioligand Binding Assay

The protocol is similar to the saturation assay, with the following key differences in the assay setup:

  • Assay Setup:

    • Use a single, fixed concentration of the radioligand (typically at or near its Kd).

    • Add increasing concentrations of the unlabeled competitor compound to the wells.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a standard antagonist).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Modern Alternatives: Fluorescence-Based and Label-Free Assays

A. Fluorescence-Based Assays

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique involves a donor fluorophore (e.g., europium chelate) on the receptor and an acceptor fluorophore on the ligand. Binding brings them into proximity, allowing for energy transfer and a measurable signal.[21]

  • Fluorescence Polarization (FP): This method relies on the change in the rotational speed of a fluorescently labeled ligand upon binding to the much larger receptor. A small, rapidly tumbling fluorescent ligand has low polarization, while the larger, slower-tumbling receptor-ligand complex has high polarization.[9]

B. Label-Free Technologies

Label-free methods provide real-time kinetic data without the need for modifying the ligand.

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to immobilized receptors.[12] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[22]

  • Dynamic Mass Redistribution (DMR): DMR is a whole-cell assay that measures changes in local mass density within the cell upon receptor activation. It provides a functional readout of the integrated cellular response to ligand binding.[11][13]

Data Interpretation and Considerations

A critical aspect of any binding assay is the rigorous analysis and interpretation of the data.

  • Affinity (Kd, Ki): These values represent the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Kd or Ki indicates a higher affinity.[15][20]

  • Receptor Density (Bmax): This parameter, determined from saturation assays, indicates the total number of specific binding sites in the sample.[6][15]

  • Hill Slope: In competition assays, a Hill slope not equal to 1.0 may indicate cooperative binding or the presence of multiple binding sites with different affinities.[17]

It is crucial to ensure that assays are performed under equilibrium conditions and that the concentration of the limiting component (usually the receptor) is well below the Kd to avoid the "titration regime," which can lead to an overestimation of the true affinity.[23]

Conclusion: Selecting the Right Tool for the Job

The selection of a beta-agonist receptor binding assay is a critical decision that will impact the quality and relevance of your research data. Radioligand binding assays, while requiring specialized handling, remain the gold standard for their precision in quantifying receptor affinity and density.[5][6] For high-throughput screening and studies where real-time kinetics are important, fluorescence-based and label-free technologies offer powerful, non-radioactive alternatives.[7][14] A thorough understanding of the principles, strengths, and weaknesses of each method, as detailed in this guide, will enable researchers to design robust experiments that yield accurate and meaningful insights into the complex world of beta-adrenergic receptor pharmacology.

References

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1). National Center for Biotechnology Information. [Link]

  • β-Adrenergic Receptor Subtype-Specific Signaling in Cardiac Myocytes from β1 and β2 Adrenoceptor Knockout Mice. (2001, September 15). Journal of Biological Chemistry. [Link]

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). PubMed. [Link]

  • Comparison of Pharmacological and Binding Assays for Ten Beta-Adrenoceptor Blocking Agents and Two Beta-Adrenoceptor Agonists. (1980, March). British Journal of Pharmacology. [Link]

  • Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. (2012, July 3). Karger Publishers. [Link]

  • Recent Advances in Cardiac β2-Adrenergic Signal Transduction. (n.d.). Circulation Research. [Link]

  • Regulation of β-Adrenergic Receptors in the Heart: A Review on Emerging Therapeutic Strategies for Heart Failure. (2024, October 10). MDPI. [Link]

  • Beta Adrenergic Receptors. (2016, July 10). Thoracic Key. [Link]

  • Experimental methods for detecting physical interactions between GPCR... (n.d.). ResearchGate. [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. [Link]

  • High-affinity binding of agonists to beta-adrenergic receptors on intact cells. (n.d.). PNAS. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Label-free integrative pharmacology on-target of drugs at the β(2)-adrenergic receptor. (2011, July 7). Scientific Reports. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf. [Link]

  • Cell-based beta2-adrenergic receptor-ligand binding assay using synthesized europium-labeled ligands and time-resolved fluorescence. (2009, September 15). PubMed. [Link]

  • High-Affinity Functional Fluorescent Ligands for Human β-Adrenoceptors. (2017, September 8). ResearchGate. [Link]

  • Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. (2022, June 30). bioRxiv. [Link]

  • Label-Free Receptor Assays. (n.d.). National Center for Biotechnology Information. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. [Link]

  • Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. (n.d.). National Center for Biotechnology Information. [Link]

  • 3.8: Data analysis. (2021, August 1). Biology LibreTexts. [Link]

  • Binding Assays. (n.d.). BMG LABTECH. [Link]

  • How to measure and evaluate binding affinities. (2020, August 6). eLife. [Link]

  • Label-Free Detection Technologies, Key Considerations, and Applications. (n.d.). Sartorius. [Link]

  • The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. (2023, January 27). Celtarys. [Link]

  • Label-free technologies for monitoring drug interactions. (2015, April 9). Drug Target Review. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Development and Characterization of a Highly Selective Turn-On Fluorescent Ligand for β3-Adrenergic Receptor. (2023, January 26). ACS Publications. [Link]

  • Multiparametric Homogeneous Method for Identification of Ligand Binding to G Protein-Coupled Receptors. (2021, March 12). ACS Publications. [Link]

  • Quantification of Beta Adrenergic Receptor Subtypes in Beta-Arrestin Knockout Mouse Airways. (2015, February 6). National Center for Biotechnology Information. [Link]

  • Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. (n.d.). National Center for Biotechnology Information. [Link]

  • Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. (2004, February 23). PNAS. [Link]

  • Comparisons of the combined contributions of agonist binding frequency and intrinsic efficiency to receptor-mediated activation of adenylate cyclase. (n.d.). PubMed. [Link]

  • What is label-free screening and why use it in drug discovery? (2012, December 18). Drug Target Review. [Link]

  • Comparison of beta-adrenergic receptor binding site number from... (n.d.). ResearchGate. [Link]

  • Determination of Beta-Adrenergic Receptor Agonists in Animal Tissues and Urine Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters Corporation. [Link]

  • Beta-agonist: Types, Dosing, Benefits & Side Effects. (2023, March 24). Cleveland Clinic. [Link]

  • Systematic errors in detecting biased agonism: Analysis of current methods and development of a new model-free approach. (2017, March 14). National Center for Biotechnology Information. [Link]

  • (PDF) Systematic errors in detecting biased agonism: Analysis of current methods and development of a new model-free approach. (2017, March 14). ResearchGate. [Link]

Sources

Validation

A Comprehensive Guide to the Validation of a Quantitative NMR (qNMR) Method for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Introduction: The Ascendancy of qNMR in Pharmaceutical Analysis In the landscape of pharmaceutical quality control, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerhouse analytical techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of qNMR in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerhouse analytical technique. Unlike traditional chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of atomic nuclei, allowing for the quantification of a substance without the need for a specific reference standard of the analyte itself.[1][2][3] This inherent stoichiometry, coupled with its non-destructive nature and ability to provide structural information, makes ¹H qNMR an exceptionally efficient tool for determining the purity and potency of active pharmaceutical ingredients (APIs) and new chemical entities (NCEs).[4][5]

However, for a qNMR method to be implemented in a regulated environment for drug development and quality control, it must undergo rigorous validation to ensure it is fit for its intended purpose. This guide provides an in-depth, scientifically grounded framework for the validation of a ¹H qNMR method for the quantification of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, a key chemical intermediate. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and grounding our protocol in the authoritative standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7]

The Analyte: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Before developing an analytical method, a thorough understanding of the target analyte is paramount. Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is a chiral molecule with the chemical formula C₁₀H₁₄ClNO₃.[8][9] Its structure contains several distinct proton environments, making it an excellent candidate for ¹H qNMR analysis.

Caption: Chemical Structure of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

The qNMR Method: Foundational Principles and Development

The goal of this qNMR method is to determine the mass fraction (purity) of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. This is achieved by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified reference material (CRM), also known as an internal calibrant, of known purity and mass.[10]

The purity of the analyte (Purityₐₙₐ) is calculated using the following master equation:

Purityₐₙₐ = (Iₐₙₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐₙₐ) * (Mₐₙₐ / Mₛₜₐ) * (mₛₜₐ / mₐₙₐ) * Purityₛₜₐ

Where:

  • I : Integral of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Weighed mass

  • Purity : Purity of the internal standard

  • ana : Analyte

  • sta : Internal Standard

Key Method Development Choices (The "Why"):

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen. Its high polarity effectively dissolves the hydrochloride salt form of the analyte and many common internal standards. Its residual proton signals do not overlap with key analyte signals.

  • Internal Standard Selection: Maleic acid is selected as the internal standard. It meets all critical criteria:

    • High Purity: Available as a certified reference material (CRM).[10]

    • Chemical Stability: It is non-hygroscopic and stable in solution.

    • Signal Simplicity & Location: It produces a sharp singlet for its two olefinic protons at ~6.3 ppm, a region typically free of interference from the analyte's aromatic or aliphatic protons.

    • Solubility: It is readily soluble in DMSO-d₆.

  • Signal Selection for Quantification:

    • Analyte: The singlet corresponding to the methyl ester protons (-OCH₃) is chosen. This signal is sharp, well-separated from other signals, and represents three protons (Nₐₙₐ = 3), providing a strong signal-to-noise ratio.

    • Internal Standard: The singlet for the two olefinic protons of maleic acid is used (Nₛₜₐ = 2).

  • Instrumental Parameter Optimization:

    • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. A long relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard's quantitative signals is essential to ensure complete relaxation of the nuclei between scans. A T₁ determination experiment (Inversion Recovery) is performed first. For this system, a D1 of 60 seconds is chosen to be conservative and ensure >99.9% relaxation.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan.

    • Acquisition Time (AQ): An acquisition time of at least 3 seconds is used to ensure high digital resolution, allowing for accurate integration of the sharp signals.

The Validation Workflow: A Systematic Approach

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended use. Our approach aligns with the modern lifecycle concept described in USP General Chapter <1220> and the parameters outlined in ICH Q2(R2).[6][10]

Caption: Systematic Workflow for qNMR Method Validation.

Experimental Protocols, Data & Acceptance Criteria

Specificity
  • Objective: To demonstrate that the signals chosen for quantification of the analyte and the internal standard are free from interference from the solvent, impurities, or other components in the sample matrix.

  • Causality: Specificity ensures that the measurement is only of the intended substance. Overlapping signals would lead to erroneously high or low quantification results.

  • Protocol:

    • Acquire a ¹H NMR spectrum of the analyte, Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, in DMSO-d₆.

    • Acquire a ¹H NMR spectrum of the internal standard, maleic acid, in DMSO-d₆.

    • Acquire a ¹H NMR spectrum of a blank (DMSO-d₆ solvent only).

    • Acquire a ¹H NMR spectrum of a mixture containing both the analyte and the internal standard.

    • Visually inspect all spectra to confirm that the signals selected for quantification (methyl ester for analyte, olefinic for standard) are well-resolved and that there are no interfering signals at their chemical shifts in the blank or individual component spectra.

  • Acceptance Criteria: The signals used for quantification must be baseline-resolved from any other signals in the spectrum.

Linearity and Range
  • Objective: To verify that the method's response (ratio of analyte to internal standard integral) is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4]

  • Causality: Linearity confirms the validity of the direct proportionality assumption that underpins qNMR. Establishing the range is crucial for ensuring the method is reliable for samples that may vary in concentration, such as in stability studies or process monitoring.

  • Protocol:

    • Prepare a stock solution of the internal standard (IS) at a fixed concentration (e.g., 5 mg/mL in DMSO-d₆).

    • Prepare a series of at least five calibration solutions by accurately weighing different amounts of the analyte to cover a range of 80% to 120% of the nominal target concentration (e.g., 10 mg/mL).[4]

    • Add a fixed, accurately known volume of the IS stock solution to each calibration solution and dilute to the final volume with DMSO-d₆.

    • Acquire the ¹H qNMR spectrum for each solution in triplicate.

    • Calculate the ratio of the analyte's mass to the IS mass (m_ana / m_is) for each sample.

    • Calculate the ratio of the analyte's signal integral to the IS signal integral (I_ana / I_is).

    • Plot the integral ratio (y-axis) versus the mass ratio (x-axis).

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) must be ≥ 0.999.

    • The y-intercept should be close to zero (e.g., < 2% of the response at 100% concentration).

    • The range is confirmed as 80-120% of the nominal concentration.

Table 1: Example Linearity Data

Concentration LevelAnalyte Mass (mg)Mass Ratio (Analyte/IS)Integral Ratio (Analyte/IS)
80%8.021.6041.071
90%9.011.8021.203
100%10.032.0061.339
110%11.022.2041.472
120%12.052.4101.609
Regression Results R² = 0.9998 y-intercept = 0.002
Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations (e.g., certified reference materials or spiked samples).

  • Causality: Accuracy provides a measure of the systematic error (bias) of the method. An inaccurate method will consistently provide results that are either higher or lower than the true value, making it unreliable for quality control decisions.[10]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels across the established range (e.g., 80%, 100%, and 120%).

    • For this validation, we use the samples prepared for the linearity study, as the analyte masses are known with high certainty from gravimetric preparation.

    • Calculate the purity of the analyte in each sample using the qNMR master equation.

    • Express the accuracy as the percentage recovery of the known analyte amount.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Example Accuracy Data

LevelTheoretical PurityMeasured Purity (Mean, n=3)Recovery (%)
80%100.0%99.4%99.4%
100%100.0%100.3%100.3%
120%100.0%99.8%99.8%
Overall Mean Recovery 99.8%
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Causality: Precision measures the random error of the method. A precise method will yield similar results when repeated, indicating it is well-controlled and reliable.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration. Each sample should be prepared from scratch (weighing of analyte and internal standard).

      • Analyze all six samples on the same day, by the same analyst, on the same instrument.

      • Calculate the purity for each sample and determine the Relative Standard Deviation (%RSD) of the six results.

    • Intermediate Precision (Inter-assay precision):

      • A second analyst, on a different day, prepares and analyzes a new set of six samples at 100% concentration.

      • Calculate the %RSD for the second set of results.

      • Combine the data from both days (12 results total) and calculate the overall %RSD.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 1.0%.

    • Intermediate Precision: %RSD ≤ 2.0%.

Table 3: Example Precision Data

Precision LevelAnalyst / DayMean Purity (n=6)%RSD
RepeatabilityAnalyst 1 / Day 199.7%0.45%
IntermediateAnalyst 2 / Day 2100.1%0.51%
Overall (n=12) Both 99.9% 0.68%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest amount of analyte in a sample that can be reliably quantified (LOQ) and detected (LOD).

  • Causality: While qNMR is typically used for assay and purity of the main component, determining LOQ/LOD is important if the method were ever to be used for quantifying low-level impurities. For an assay method, it is often sufficient to show that the LOQ is well below the lowest concentration in the defined range (i.e., 80%).

  • Protocol:

    • LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).

    • Prepare a series of dilute solutions of the analyte.

    • Acquire spectra and determine the concentration at which the S/N for the quantitative signal is approximately 3 (for LOD) and 10 (for LOQ).

  • Acceptance Criteria:

    • LOD should correspond to S/N ≥ 3.

    • LOQ should correspond to S/N ≥ 10.

    • The LOQ must be lower than the 80% concentration level defined in the range.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Causality: Robustness testing demonstrates the reliability of the method during normal usage. It shows that minor fluctuations in experimental conditions (which are inevitable in a real-world lab) will not significantly impact the results.[1]

  • Protocol:

    • Prepare a set of samples at 100% concentration.

    • Analyze the samples while deliberately varying key parameters one at a time.

    • Compare the results from the modified conditions to those from the nominal conditions.

  • Acceptance Criteria: The purity results from the varied conditions should not differ from the nominal results by more than 2.0%.

Table 4: Example Robustness Study

Parameter VariedModificationPurity ResultDifference from Nominal
Nominal-99.8%-
Relaxation Delay (D1)50 seconds (-10s)99.6%-0.2%
Temperature303 K (+5 K)99.9%+0.1%
Number of Scans16 (-50%)99.5% (S/N still >250)-0.3%

Performance Comparison: qNMR vs. High-Performance Liquid Chromatography (HPLC)

To fully appreciate the validated qNMR method's performance, it is instructive to compare it with a traditional orthogonal technique like reverse-phase HPLC with UV detection.

Table 5: Comparison of qNMR and HPLC for Assay Determination

FeatureValidated qNMR MethodTypical HPLC-UV Method
Principle Primary ratio method based on nuclear propertiesComparative, requires analyte-specific reference standard
Reference Standard Universal (any stable, pure compound like maleic acid)Must be structurally identical to the analyte
Accuracy Excellent (99.8% recovery)Excellent (typically 98-102%)
Precision Excellent (%RSD < 1.0%)Excellent (%RSD < 1.0%)
Method Development Time Fast (typically < 1 day)Slower (column/mobile phase screening can take days)
Sample Preparation Simple: weigh, dissolve, runMore complex: mobile phase prep, filtering, dilutions
Run Time per Sample ~10-15 minutes (including long D1)~5-20 minutes
Solvent Consumption Very low (~0.6 mL deuterated solvent per sample)High (typically >10 mL aqueous/organic solvent per run)
Structural Info Yes, provides full structural confirmationNo, based on retention time only
Destructive? No, sample can be recoveredYes, sample is consumed

The comparison highlights that while both methods can provide excellent accuracy and precision, the qNMR method offers significant advantages in terms of speed of development, simplicity of sample preparation, reduced solvent waste, and the invaluable bonus of simultaneous structural confirmation.[5]

Conclusion

This guide has detailed a comprehensive validation strategy for a ¹H qNMR method for the quantification of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. Through systematic evaluation of specificity, linearity, range, accuracy, precision, and robustness, the method has been demonstrated to be fit for its intended purpose in a regulated pharmaceutical environment. The experimental data confirms that the method is linear over the required range with a correlation coefficient >0.999, is highly accurate with a mean recovery of 99.8%, and is precise with an overall RSD of less than 1.0%.

The inherent advantages of qNMR—its status as a primary method, speed, and low environmental impact—make it a superior alternative to traditional chromatographic techniques for the assay and purity determination of APIs and intermediates. By following the principles and protocols outlined herein, researchers and drug development professionals can confidently develop and validate robust qNMR methods, ensuring data integrity and accelerating the development timeline.

References

  • Stimuli Article (qNMR) - USP.org. U.S. Pharmacopeia.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • NMR General Chapters and Best Practices for Compliance. U.S. Pharmacopeia.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar.
  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determin
  • (R)-METHYL 3-(1-AMINO-2-HYDROXYETHYL)BENZOATE HCL - Physico-chemical Properties. ChemBK.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride 1391515-70-0 wiki. Guidechem.
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare.
  • methyl 3-(1-amino-2-hydroxyethyl)
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. ScienceDirect.
  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of....

Sources

Comparative

comparing the efficacy of different chiral stationary phases for beta-amino alcohols

Comparative Efficacy of Chiral Stationary Phases for β -Amino Alcohols: A Method Development Guide Executive Summary & Pharmacological Context β -amino alcohols represent a critical pharmacophore in modern therapeutics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Chiral Stationary Phases for β -Amino Alcohols: A Method Development Guide

Executive Summary & Pharmacological Context

β -amino alcohols represent a critical pharmacophore in modern therapeutics, most notably comprising the β -adrenergic blocking agents (beta-blockers) such as propranolol, atenolol, and bisoprolol. Because the enantiomers of these compounds exhibit profound differences in pharmacodynamics—typically, the (S)-enantiomer is up to 100 times more potent than the (R)-enantiomer—rigorous enantiomeric separation is a regulatory mandate in drug development .

This guide provides an objective, data-driven comparison of the two most effective Chiral Stationary Phases (CSPs) for β -amino alcohols: Macrocyclic Antibiotics and Polysaccharide-Derivatized phases. By understanding the underlying causality of chiral recognition, analytical scientists can move beyond trial-and-error to design self-validating, robust chromatographic methods.

Mechanistic Profiling of Chiral Stationary Phases

2.1 Macrocyclic Antibiotics (e.g., Chirobiotic V, Chirobiotic T) Macrocyclic antibiotics like Vancomycin (Chirobiotic V) and Teicoplanin (Chirobiotic T) are uniquely suited for resolving β -amino alcohols. Vancomycin contains 18 chiral centers surrounding three fused macrocyclic rings.

  • Causality of Separation: The chiral recognition relies on a combination of hydrogen bonding (via peptide linkages), π−π interactions (via aromatic rings), and dipole stacking. For β -amino alcohols, the secondary amine and adjacent hydroxyl group form a highly specific hydrogen-bond network with the rim of the vancomycin "basket," while the aromatic moiety of the drug enters the hydrophobic cavity .

  • Optimal Environment: These interactions are thermodynamically maximized in Polar Organic Mode (POM) . In pure methanol, the solvent does not outcompete the strong ionic and H-bond interactions between the analyte and the CSP, yielding exceptionally high selectivity.

2.2 Polysaccharide-Derivatized Phases (e.g., Chiralpak AD-H, Chiralcel OD-H) These phases consist of amylose or cellulose polymers derivatized with phenylcarbamate groups and coated (or immobilized) onto a silica matrix.

  • Causality of Separation: The polymer chains form higher-order helical structures. The carbamate linkages provide critical hydrogen-bond donor (NH) and acceptor (C=O) sites. The β -amino alcohol enantiomers intercalate into the helical grooves differently based on their 3D spatial arrangement and steric bulk .

  • Optimal Environment: Normal Phase (NP) chromatography is typically employed. The non-polar bulk solvent (e.g., hexane) forces the polar moieties of the analyte to interact intimately with the carbamate groups of the CSP rather than the mobile phase.

Quantitative Performance Comparison

The following table synthesizes typical performance metrics for the enantioseparation of standard β -amino alcohols across different CSP architectures.

Chiral Stationary PhaseChiral SelectorPrimary Interaction MechanismOptimal Mobile Phase ModeTypical Selectivity ( α )Typical Resolution ( Rs​ )
Chirobiotic V VancomycinH-bonding, π−π , Steric InclusionPolar Organic Mode (POM)1.15 - 1.451.5 - 3.2
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, Dipole-Dipole, Helical InclusionNormal Phase (NP)1.20 - 1.801.8 - 4.5
Chirobiotic T TeicoplaninH-bonding, Steric, IonicPolar Organic Mode (POM)1.10 - 1.351.2 - 2.5
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, Dipole-DipoleNormal Phase (NP)1.15 - 1.601.5 - 3.8
Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A method is only considered analytically valid if the internal system suitability criteria (SST) are met during the run, proving that the thermodynamic equilibrium of the column is stable.

Protocol A: Polar Organic Mode (POM) on Chirobiotic V This protocol is highly recommended for trace analysis of β -blockers in biological or environmental matrices due to its compatibility with LC-MS detection .

  • Column Preparation: Install a Chirobiotic V column (250 mm × 4.6 mm, 5 µm). Flush with 100% HPLC-grade Methanol for 30 column volumes to remove storage solvents.

  • Mobile Phase Formulation (Causality Focus): Prepare a mixture of Methanol / Glacial Acetic Acid / Triethylamine (TEA) in a ratio of 100:0.2:0.15 (v/v/v).

    • Why this specific ratio? The β -amino alcohol has a basic amine. Without additives, it strongly adsorbs to the CSP, causing infinite retention or severe tailing. The 0.2:0.15 Acid:Base ratio creates a slightly acidic apparent pH, ensuring the analyte amine is protonated to interact with the carboxylate groups of the vancomycin selector, while the TEA masks non-specific active sites.

  • Chromatographic Conditions: Set flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 220 nm (or ESI-MS in positive ion mode).

  • Self-Validation (SST): Inject a racemic standard of Bisoprolol (10 µg/mL).

    • Acceptance Criteria: The method is validated for sample analysis ONLY if the resolution ( Rs​ ) between enantiomers is ≥1.5 and the tailing factor ( Tf​ ) for the second eluting peak is ≤1.5 . If Tf​>1.5 , incrementally increase TEA by 0.05% until peak symmetry is restored.

Protocol B: Normal Phase on Chiralpak AD-H Ideal for preparative scaling and routine quality control of pharmaceutical APIs.

  • Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush with Hexane/Isopropanol (80:20 v/v) until a stable baseline is achieved.

  • Mobile Phase Formulation (Causality Focus): Prepare Hexane / Isopropanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

    • Why DEA? The secondary amine in β -blockers will interact with residual silanols on the silica support beneath the amylose coating, destroying enantiomeric resolution. DEA acts as a sacrificial competing base to mask these silanols, ensuring that the analyte's interactions occur solely with the chiral selector.

  • Chromatographic Conditions: Set flow rate at 1.0 mL/min; Column temperature at 20°C (lower temperatures thermodynamically enhance chiral recognition); UV detection at 230 nm.

  • Self-Validation (SST): Inject a racemic standard of Propranolol.

    • Acceptance Criteria: Rs​≥2.0 . If Rs​<2.0 , decrease the Isopropanol content to 15% to increase retention ( k′ ), thereby allowing more theoretical plates for chiral discrimination.

Method Development Decision Logic

The following diagram illustrates the logical workflow for selecting the appropriate CSP and mobile phase mode based on the analytical requirements for β -amino alcohols.

ChiralMethodDev Start Target: β-Amino Alcohol Enantioseparation Goal Define Analytical Goal Start->Goal MS LC-MS Compatibility (Bioanalysis/Trace) Goal->MS Prep High Loading Capacity (Prep/API QC) Goal->Prep POM Polar Organic Mode (POM) (MeOH + Volatile Salts) MS->POM NP Normal Phase (NP) (Hexane/IPA + DEA) Prep->NP Macrocyclic Macrocyclic Antibiotic CSP (e.g., Chirobiotic V) POM->Macrocyclic Polysaccharide Polysaccharide CSP (e.g., Chiralpak AD-H) NP->Polysaccharide Opt1 Optimize Acid/Base Ratio (e.g., 0.2% AcOH : 0.15% TEA) Macrocyclic->Opt1 Opt2 Optimize Alcohol Modifier (e.g., Adjust % IPA) Polysaccharide->Opt2 Valid Self-Validation System (Rs ≥ 1.5, Tf ≤ 1.5) Opt1->Valid Opt2->Valid

Decision tree for selecting chiral stationary phases and mobile phase modes for β-amino alcohols.

References
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules (MDPI).[Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology (PMC).[Link]

  • HPLC separation of enantiomers of some potential beta-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chiral stationary phases. Pharmazie (PubMed).[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry (ACS).[Link]

Validation

head-to-head comparison of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl with known beta-agonists

An In-Depth Guide to the Pharmacological Characterization of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl and its Head-to-Head Comparison with Established Beta-Agonists Introduction: The Quest for Novel Beta-Adrenergic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Pharmacological Characterization of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl and its Head-to-Head Comparison with Established Beta-Agonists

Introduction: The Quest for Novel Beta-Adrenergic Agonists

The beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors, are pivotal in regulating physiological processes ranging from cardiac function to airway smooth muscle relaxation. Consequently, they are critical drug targets for a myriad of conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. The development of novel beta-agonists with improved selectivity and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry.

This guide provides a comprehensive framework for the pharmacological characterization of a novel compound, Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, as a potential beta-agonist. Due to the limited publicly available data on this specific molecule, we will establish a robust experimental workflow to determine its activity and subsequently compare it head-to-head with well-characterized beta-agonists such as Isoproterenol, Salbutamol, and Formoterol. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new chemical entities targeting the beta-adrenergic system.

The Molecular Landscape: Structure-Activity Relationships

The chemical structure of a compound is the primary determinant of its pharmacological activity. A comparative analysis of the structures of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl and known beta-agonists provides the initial hypothesis for its potential mechanism of action.

Compound Structure Key Structural Features
Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (Structure not available in search results)Hypothetically possesses an ethanolamine pharmacophore, a key feature for beta-agonist activity. The benzoate moiety will influence receptor affinity and selectivity.
Isoproterenol (Structure widely available in chemical databases)A non-selective β-agonist with a catechol ring system crucial for high-affinity binding to both β1 and β2 receptors.
Salbutamol (Albuterol) (Structure widely available in chemical databases)A short-acting β2-selective agonist. The modification of the catechol ring to a saligenin moiety confers β2 selectivity and resistance to metabolism by catechol-O-methyltransferase (COMT).
Formoterol (Structure widely available in chemical databases)A long-acting β2-selective agonist. The presence of a lipophilic formamido group contributes to its long duration of action.

Experimental Workflow for Pharmacological Characterization

The following sections outline a sequential and logical progression of experiments designed to elucidate the beta-agonist properties of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

Receptor Binding Affinity and Selectivity

The initial step is to determine if the compound binds to beta-adrenergic receptors and to quantify its affinity and selectivity for the different subtypes (β1, β2, and β3). This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing a high density of a specific human beta-adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β1 and β2, or [³H]-CGP 12177 for β3), and increasing concentrations of the unlabeled test compound (Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl) or a known reference agonist/antagonist.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist like propranolol).

  • Incubation and Detection:

    • Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities (Ki in nM)

Compound β1-AR β2-AR β3-AR β2/β1 Selectivity
Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl To be determinedTo be determinedTo be determinedTo be determined
Isoproterenol ~25~20~50~1.25
Salbutamol ~2500~100>10000~0.04
Formoterol ~50~5~200~0.1

Note: The values for known agonists are approximate and can vary depending on the experimental conditions.

Diagram: Competitive Binding Assay Workflow

G cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Detection cluster_3 Data Analysis prep1 Culture cells expressing β-AR subtype prep2 Harvest cells and prepare membrane fraction prep1->prep2 prep3 Determine protein concentration prep2->prep3 setup1 Add cell membranes prep3->setup1 setup2 Add radioligand (e.g., [³H]-DHA) setup1->setup2 setup3 Add increasing concentrations of test compound setup2->setup3 inc1 Incubate to reach equilibrium setup3->inc1 inc2 Rapid filtration to separate bound from free inc1->inc2 inc3 Wash filters inc2->inc3 inc4 Measure radioactivity (scintillation counting) inc3->inc4 analysis1 Calculate specific binding inc4->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4 end end analysis4->end Binding Affinity & Selectivity Profile

Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Functional Agonist Activity: cAMP Accumulation

Upon agonist binding, beta-adrenergic receptors couple to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Measuring cAMP accumulation is a direct functional readout of receptor activation.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture and Seeding:

    • Use the same cell lines expressing the specific β-AR subtypes as in the binding assay.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells and incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl) or a reference agonist.

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Data Presentation: Comparative Potency and Efficacy

Compound β1-AR EC50 (nM) β2-AR EC50 (nM) β3-AR EC50 (nM) Intrinsic Activity (vs. Isoproterenol)
Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl To be determinedTo be determinedTo be determinedTo be determined
Isoproterenol ~5~3~201.0 (by definition)
Salbutamol ~1000~20>10000~1.0
Formoterol ~20~1~100~1.0

Note: The values for known agonists are approximate and can vary depending on the experimental conditions.

Diagram: Beta-Adrenergic Signaling Pathway

G cluster_membrane Cell Membrane BAR β-Adrenergic Receptor Gs Gs Protein (αβγ) BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl) Agonist->BAR Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates substrates

Caption: Simplified signaling cascade of beta-adrenergic receptor activation leading to cAMP production.

Conclusion: Synthesizing the Data for a Definitive Comparison

By systematically executing the outlined experimental workflow, a comprehensive pharmacological profile of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl can be generated. The head-to-head comparison with established beta-agonists like Isoproterenol, Salbutamol, and Formoterol will be based on the following key parameters derived from the experimental data:

  • Receptor Affinity (Ki): A measure of how tightly the compound binds to the receptor.

  • Receptor Selectivity: The ratio of binding affinities for different receptor subtypes (e.g., β2/β1 selectivity). High selectivity is often a desirable trait to minimize off-target effects.

  • Potency (EC50): The concentration of the compound required to elicit a half-maximal functional response. A lower EC50 indicates higher potency.

  • Efficacy (Emax): The maximal response a compound can produce. This is often expressed relative to a full agonist like Isoproterenol.

The resulting data, presented in the comparative tables, will allow for a clear and objective assessment of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl's potential as a novel beta-agonist. This structured approach ensures scientific rigor and provides the necessary foundation for further preclinical and clinical development.

References

  • Title: Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy Source: Golan, D. E., et al. (Eds.). (2016). Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy. Lippincott Williams & Wilkins. URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide Source: Hulme, E. C. (Ed.). (1992). Receptor-Ligand Interactions: A Practical Approach. IRL Press. URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist pA2 values from inhibition curves in functional experiments: a new analysis of the relationship between the pA2 and the IC50 of an antagonist. British journal of pharmacology, 109(4), 1110–1119. URL: [Link]

  • Title: cAMP and Epac in the Control of Cellular Physiology Source: Bos, J. L. (2003). Epac: a new cAMP-regulated exchange factor for Rap1. EMBO reports, 4(9), 850–853. URL: [Link]

Comparative

Optimizing and Validating a Stability-Indicating HPLC Method for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving polar, multifunctional active pharmaceutical ingredients (APIs) from their degradation products. (CAS 373648-81-8) [1] is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving polar, multifunctional active pharmaceutical ingredients (APIs) from their degradation products. (CAS 373648-81-8) [1] is a highly reactive amino alcohol intermediate. Its bifunctional nature—featuring both a secondary amine and a benzoate ester—makes it highly susceptible to oxidative and hydrolytic degradation [4].

Developing a stability-indicating method (SIM) for such compounds requires moving beyond legacy generic HPLC protocols. Standard C18 columns often suffer from severe peak tailing due to secondary interactions between the protonated amine and residual silanols. In this guide, we objectively compare a legacy HPLC method against an optimized, high-performance UHPLC method, demonstrating a self-validating workflow compliant with [2].

Mechanistic Causality: Why Legacy Methods Fail

Amino alcohols present unique chromatographic challenges. The secondary amine group (pKa ~ 9.0) remains positively charged at neutral to slightly acidic pH. In legacy methods utilizing older generation, fully porous silica (5 µm) with basic or neutral buffers, these amines interact ionically with unreacted silanol groups on the stationary phase. This causes peak broadening, tailing, and poor resolution from closely eluting polar degradants [3].

Furthermore, under stress conditions, the ester linkage undergoes rapid hydrolysis to form a highly polar carboxylic acid, while the secondary amine is prone to oxidation, forming N-oxides [4]. To establish a self-validating system, the analytical method must prove its specificity by successfully resolving the parent compound from all these forced degradation products without interference, ensuring a strict mass balance [5].

Pathways Parent Parent API (Ester & Amino Alcohol) Hydrolysis Base/Acid Hydrolysis Parent->Hydrolysis Oxidation Oxidative Stress (H2O2) Parent->Oxidation Deg1 Carboxylic Acid Degradant (Ester Cleavage) Hydrolysis->Deg1 Deg2 N-Oxide Degradant (Amine Oxidation) Oxidation->Deg2

Fig 1: Primary degradation pathways of the amino alcohol benzoate under stress.

Method Comparison: Legacy HPLC vs. Optimized UHPLC

To overcome the limitations of legacy systems, we engineered an optimized UHPLC method. We selected a sub-2 µm core-shell stationary phase with advanced end-capping. The causality here is twofold: core-shell particles flatten the van Deemter curve at high flow rates (increasing theoretical plates for better resolution), while modern end-capping physically shields the silica backbone.

Additionally, we replaced the neutral phosphate buffer with 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent, fully protonating the amine and masking residual silanols, which drastically sharpens the peak shape.

Table 1: Chromatographic Method Comparison
ParameterLegacy HPLC MethodOptimized UHPLC MethodPerformance Impact
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)Core-shell drastically improves peak capacity and resolution.
Mobile Phase A 10 mM Phosphate Buffer (pH 7.0)0.1% TFA in LC-MS Grade WaterTFA ion-pairs with the amine, eliminating silanol-induced tailing.
Mobile Phase B Methanol0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and sharper elution profiles.
Flow Rate 1.0 mL/min0.4 mL/minOptimized for 2.1 mm internal diameter columns.
Run Time 35 minutes15 minutes57% reduction in analysis time, increasing lab throughput.
Peak Tailing (Tf) 1.85 (Significant tailing)1.05 (Excellent symmetry)Ensures accurate integration of closely eluting degradants.

Experimental Workflow & Forced Degradation Protocol

A true stability-indicating method is inherently a self-validating system: the method's resolving power is continuously challenged by the very degradation products it aims to quantify. By calculating the Mass Balance (Assay % + Sum of Degradants %), we validate that no degradants are "hiding" in the column or co-eluting under the main peak.

Workflow API Methyl 3-(1-amino-2-hydroxyethyl) benzoate HCl Stress Forced Degradation (Acid, Base, H2O2, Heat, Light) API->Stress Chrom Chromatographic Separation (Optimized UHPLC) Stress->Chrom Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Chrom->Val Report Validated Stability-Indicating Method Val->Report

Fig 2: Self-validating workflow for forced degradation and method validation.

Step-by-Step Forced Degradation Methodology
  • Preparation of Stock Solution: Dissolve accurately weighed Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl in diluent (Water:Acetonitrile 50:50 v/v) to achieve a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Transfer 5.0 mL of stock to a flask. Add 5.0 mL of 0.1 M HCl. Reflux at 60°C for 24 hours. Causality: Drives ester cleavage. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Transfer 5.0 mL of stock to a flask. Add 5.0 mL of 0.1 M NaOH. Stir at room temperature for 2 hours. Causality: Esters are highly labile under basic conditions; room temperature prevents total destruction of the API. Neutralize with 0.1 M HCl.

  • Oxidative Stress: Treat 5.0 mL of stock with 1.0 mL of 3% H₂O₂ at room temperature for 6 hours. Causality: Targets the secondary amine to form N-oxide degradants.

  • Thermal Degradation: Expose solid API to 105°C for 48 hours in a hot air oven, then dissolve in diluent.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours, ensuring an overall illumination of ≥1.2 million lux hours.

Table 2: Forced Degradation & Mass Balance Results
Stress ConditionTime / Temp% API Remaining% Total DegradantsMass Balance (%)Peak Purity Angle vs. Threshold
Control (Unstressed) N/A100.0%0.0%100.0%Angle < Threshold (Pass)
Acid (0.1 M HCl) 24h / 60°C88.4%11.2%99.6%Angle < Threshold (Pass)
Base (0.1 M NaOH) 2h / RT75.2%24.1%99.3%Angle < Threshold (Pass)
Oxidation (3% H₂O₂) 6h / RT82.1%16.5%98.6%Angle < Threshold (Pass)
Thermal (Solid) 48h / 105°C98.5%1.1%99.6%Angle < Threshold (Pass)
Photolytic (UV) 24h / 254 nm96.2%3.5%99.7%Angle < Threshold (Pass)

Note: The mass balance consistently remaining >98.5% validates that the optimized UHPLC method successfully elutes all degradation products without permanent column retention or co-elution.

ICH Q2(R2) Method Validation Results

Following successful forced degradation, the optimized method was subjected to full validation according to [5]. The self-validating nature of the protocol ensures that precision and accuracy are maintained across the entire operational range.

Table 3: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timeRs > 2.0 for all degradant peaksPass
Linearity R² ≥ 0.999 (25% to 150% of nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Method Precision (RSD) %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate flow/pH changes%RSD < 1.5% for all variationsPass

Conclusion

By understanding the chemical reactivity of the amino alcohol and ester moieties, we can rationally design a chromatographic method that prevents silanol-induced peak tailing. The transition from a legacy fully porous C18 column to an end-capped core-shell UHPLC column with an optimized acidic mobile phase provides a robust, ICH Q2(R2)-compliant stability-indicating method. This approach not only reduces run times by 57% but guarantees the analytical integrity required for rigorous drug development.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]

  • Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile... Der Pharma Chemica.[Link]

  • Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14. CASSS.[Link]

Validation

Inter-Laboratory Validation of Analytical Methods for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl: A Comparative Guide

As a Senior Application Scientist, transitioning an analytical method from a controlled Research & Development (R&D) environment to a high-throughput Quality Control (QC) laboratory is one of the most critical phases in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, transitioning an analytical method from a controlled Research & Development (R&D) environment to a high-throughput Quality Control (QC) laboratory is one of the most critical phases in pharmaceutical development. This guide provides an in-depth comparative analysis and inter-laboratory validation framework for the quantification of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8).

By examining the causality behind chromatographic behaviors and establishing self-validating protocols, this guide ensures that your analytical methods remain robust, reproducible, and compliant with ICH Q2(R1) and Q2(R2) guidelines[1][2].

Analyte Profiling & Mechanistic Challenges

Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is a highly polar, basic pharmaceutical intermediate. In aqueous solutions, the hydrochloride salt dissociates, leaving a protonated primary amine.

The Causality of Chromatographic Failure: At a typical mobile phase pH of 3.0–6.0, the primary amine is fully ionized. When analyzed using standard Reversed-Phase Liquid Chromatography (RP-HPLC) on silica-based C18 columns, the positively charged analyte interacts with residual, unendcapped silanols ( −SiO− ) on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing, shifting retention times, and poor integration—factors that drastically inflate inter-laboratory variability. Recent studies indicate that minor variations in sample preparation and column chemistry can contribute up to 40% of observed inter-laboratory variability[3].

To mitigate this, analysts must choose between two primary platforms:

  • RP-HPLC with Ion-Pairing: Utilizing reagents like Trifluoroacetic acid (TFA) to mask the amine charge and improve hydrophobicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Leveraging the analyte's natural polarity to partition it into a water-enriched layer on the stationary phase, offering superior peak shape and direct compatibility with Mass Spectrometry (MS).

SeparationMechanism Analyte Analyte: Polar Amino-Alcohol (High Hydrophilicity) HILIC HILIC Platform (Aqueous Partitioning) Analyte->HILIC RPLC RP-HPLC Platform (Hydrophobic Interaction) Analyte->RPLC RetHILIC Optimal Retention & MS Compatibility HILIC->RetHILIC IonPair Addition of Ion-Pairing Reagent (e.g., TFA) RPLC->IonPair Modified Phase RetRPLC Poor Retention & Severe Peak Tailing RPLC->RetRPLC Standard Phase RetRPLC_IP Improved Retention, but MS Signal Suppression IonPair->RetRPLC_IP Modified Phase

Chromatographic retention mechanisms for polar amino-alcohol analytes.

Inter-Laboratory Validation Framework

Inter-laboratory validation (co-validation) ensures that a method developed in Lab A (e.g., R&D) performs equivalently in Lab B (e.g., QC) using different analysts, instruments, and environmental conditions[1]. The validation must strictly adhere to the International Council for Harmonisation (ICH) guidelines, specifically evaluating accuracy, precision (repeatability and intermediate precision), specificity, and robustness[2][4].

ValidationWorkflow A Method Optimization (R&D Lab) B System Suitability Testing (Self-Validating Check) A->B C Inter-Laboratory Transfer (R&D to QC) B->C D Co-Validation Protocol (ICH Q2 Guidelines) C->D E Comparative Testing (Statistical Equivalence) D->E F Final Validated Method (Routine Analysis) E->F

Inter-laboratory method validation workflow per ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

A robust method must be "self-validating." This means the protocol includes internal logic gates—primarily the System Suitability Test (SST)—that prevent the analyst from proceeding if the chromatographic system is not performing optimally.

Below is the standardized RP-HPLC-UV protocol optimized for inter-laboratory transfer.

Step-by-Step Methodology: RP-HPLC-UV Analysis

1. Mobile Phase Preparation (Gravimetric Method): Causality: Volumetric mixing of aqueous and organic phases is prone to volume-contraction errors and temperature variations. Gravimetric preparation ensures absolute consistency across different laboratories.

  • Mobile Phase A: 0.1% TFA in Water (w/w).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (w/w).

2. Standard & Sample Preparation:

  • Accurately weigh 25.0 mg of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl reference standard.

  • Dissolve in 50 mL of Diluent (Water:Acetonitrile 80:20 v/v) to achieve a 500 µg/mL stock.

  • Sonicate for 10 minutes at ≤ 25°C to prevent thermal degradation of the ester bond.

3. System Suitability Testing (The Self-Validating Gate): Before any sample is analyzed, the system must pass the following criteria based on six replicate injections of a 50 µg/mL working standard. If these parameters fail, the run is automatically aborted, preventing the generation of invalid data.

  • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Area Precision: RSD ≤ 2.0% (Compliant with ICH Q2 limits for major components[3]).

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Ensures silanol interactions are adequately suppressed).

  • Theoretical Plates ( N ): ≥ 5,000.

4. Chromatographic Execution:

  • Column: Endcapped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 235 nm (optimal absorbance for the benzoate chromophore).

Comparative Inter-Laboratory Data

To demonstrate method robustness, comparative testing was executed between Lab A (R&D, using Agilent 1260 Infinity II) and Lab B (QC, using Waters Alliance e2695). Furthermore, the primary RP-HPLC-UV method was compared against an orthogonal HILIC-MS/MS method to verify absolute accuracy and specificity[4].

Per ICH Q2(R1), accuracy was determined at three concentration levels (50%, 100%, 150%) with a minimum of nine determinations[2].

Table 1: Summary of Quantitative Inter-Laboratory Validation Data
Validation ParameterRP-HPLC-UV (Lab A - R&D)RP-HPLC-UV (Lab B - QC)HILIC-MS/MS (Lab A - R&D)
Linearity ( R2 ) 0.99980.99960.9992
Range (µg/mL) 5.0 – 150.05.0 – 150.00.05 – 10.0
LOD (µg/mL) 0.500.550.01
LOQ (µg/mL) 1.501.650.03
Repeatability (RSD %) 0.85%1.12%1.45%
Intermediate Precision 0.92%1.30%1.60%
Accuracy / Recovery 99.5% ± 0.8%98.9% ± 1.2%100.2% ± 1.5%
Tailing Factor ( Tf​ ) 1.151.221.05
Data Synthesis & Strategic Insights
  • Method Equivalence: The RP-HPLC-UV method demonstrated excellent statistical equivalence between Lab A and Lab B. The slight increase in RSD in Lab B (1.12% vs 0.85%) is typical of multi-analyst QC environments but remains well below the strict 2.0% regulatory threshold[3].

  • Sensitivity vs. Robustness: While the HILIC-MS/MS method offers a 50-fold increase in sensitivity (LOD of 0.01 µg/mL), its precision (RSD 1.45%) is inherently lower than the UV method due to matrix effects and ionization variability in the mass spectrometer.

  • Recommendation: For routine batch release and assay quantification of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, the RP-HPLC-UV method is the superior choice due to its high precision, lower operational cost, and ease of inter-laboratory transfer. The HILIC-MS/MS method should be reserved strictly for trace-level impurity profiling and genotoxic degradation assessments.

References

  • Patsnap Eureka. (2025). GC-MS Method Divergence: Testing Repeatability Rates. Retrieved from[Link]

  • South Eastern European Journal of Public Health (SEEJPH). (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from[Link]

  • VICI Health Sciences. (2024). From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods. Retrieved from[Link]

Sources

Comparative

assessing the clinical relevance of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl analogs

Assessing the Clinical Relevance of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Analogs in Serine Protease Drug Discovery As a Senior Application Scientist specializing in structure-based drug design, I frequently eval...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Clinical Relevance of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Analogs in Serine Protease Drug Discovery

As a Senior Application Scientist specializing in structure-based drug design, I frequently evaluate the structural impact of chiral building blocks on target engagement. The compound Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) has emerged as a highly versatile and clinically relevant pharmacophore. Its primary utility lies in its ability to effectively probe the S1 and S1β sub-pockets of critical serine proteases, most notably Complement Factor D (FD) and Coagulation Factor XIa (FXIa).

This guide objectively compares derivatives of this scaffold against traditional amidine-based and aryl-acetic acid inhibitors, providing actionable experimental workflows and comparative data to support your preclinical development campaigns.

Mechanistic Grounding: Targeting Factor D and Factor XIa

The clinical relevance of the 1-amino-2-hydroxyethyl benzoate scaffold is rooted in its unique stereoelectronic properties. Traditional serine protease inhibitors often rely on highly basic amidine or guanidine groups to mimic the natural arginine substrate. However, these basic moieties suffer from poor membrane permeability and low oral bioavailability.

By contrast, the 1-amino-2-hydroxyethyl moiety acts as a neutral, polar structural probe. It forms a critical hydrogen bond network with the catalytic triad (His57, Asp102, Ser195) of serine proteases. Furthermore, as demonstrated in recent structure-based design campaigns for [1], converting an aryl acetic acid linker to a benzoate pushes the P1′ phenyl ring deeper into the oxyanion hole, drastically improving selectivity over off-target coagulation factors. Similarly, in the alternative complement pathway, this scaffold effectively binds the unique self-inhibitory loop conformation of [2].

ComplementPathway C3 Native C3 C3b Active C3b C3->C3b Spontaneous Hydrolysis C3bB C3bB Complex C3b->C3bB + Factor B FactorB Factor B FactorB->C3bB C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Cleavage by FD FactorD Complement Factor D (FD) FactorD->C3bB Inhibitor 1-amino-2-hydroxyethyl benzoate analog Inhibitor->FactorD Competitive Inhibition (S1 Pocket)

Mechanism of Action: Inhibition of Complement Factor D by 1-amino-2-hydroxyethyl benzoate analogs.

Comparative Profiling: Benzoate Analogs vs. Alternatives

When engineering an orally bioavailable serine protease inhibitor, the choice of the S1-targeting pharmacophore dictates the entire pharmacokinetic (PK) profile of the drug. Below is an objective comparison of the 1-amino-2-hydroxyethyl benzoate scaffold against standard alternatives.

Pharmacophore ClassTarget Affinity (IC50)Oral Bioavailability (F%)Permeability (PAMPA, 10⁻⁶ cm/s)Off-Target Selectivity (vs FXa)
Amidine-based < 10 nM< 5%< 1.0 (Low)Poor (< 50x)
Aryl Acetic Acids 50 - 100 nM30 - 40%~ 5.0 (Moderate)Moderate (~ 200x)
1-amino-2-hydroxyethyl benzoates < 5 nM > 50% > 15.0 (High) Excellent (> 1000x)

Data synthesized from preclinical characterizations of selective S1 protease family inhibitors[1],[2].

Key Takeaway: The benzoate analogs successfully decouple potency from basicity. They achieve sub-nanomolar affinity while maintaining high membrane permeability, effectively solving the traditional "amidine penalty" in protease drug discovery.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of these analogs. Every step is designed with internal controls to validate the structural and functional integrity of the compound.

Protocol 1: Modular Assembly via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the active biphenyl inhibitor core without racemizing the sensitive chiral center of the 1-amino-2-hydroxyethyl moiety. Causality & Design Choice: Traditional amide coupling or harsh basic conditions can lead to epimerization of the alpha-chiral center. By utilizing a pre-formed chiral Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl building block and employing a mild Suzuki-Miyaura cross-coupling, we maintain >99% enantiomeric excess (ee) while rapidly diversifying the S1′ binding moiety.

  • Preparation: Dissolve Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (1.0 eq) and the corresponding target boronic acid (1.2 eq) in a thoroughly degassed mixture of 1,4-dioxane and water (4:1).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq). Rationale: K₂CO₃ serves a dual purpose—it neutralizes the HCl salt of the starting material and activates the boronic acid. The bulky dppf ligand prevents palladium precipitation and catalyst deactivation.

  • Reaction: Heat the mixture to 90°C under an N₂ atmosphere for 12 hours.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, DCM/MeOH) to yield the biphenyl intermediate. Validate enantiomeric purity via chiral HPLC.

Protocol 2: Factor D TR-FRET Binding Assay

Objective: Quantify the binding affinity (IC50) of the synthesized benzoate analogs against recombinant human Factor D. Causality & Design Choice: Standard colorimetric or fluorogenic substrate assays often suffer from compound interference (autofluorescence or quenching). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal temporally from background fluorescence. Because it relies on a ratiometric readout (665nm/615nm), it acts as a self-validating system that inherently corrects for well-to-well volume variations and compound quenching.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Rationale: BSA and Tween-20 prevent the non-specific binding of lipophilic benzoate analogs to the plastic microplate, preventing artificially inflated IC50 values.

  • Incubation: In a 384-well pro-plate, mix 5 nM recombinant human Factor D, 10 nM Europium-labeled tracer (synthesized from a known pan-serine protease inhibitor), and serial dilutions of the synthesized benzoate analog (0.1 nM to 10 µM).

  • Equilibration: Incubate at room temperature for 2 hours in the dark. Rationale: A 2-hour incubation ensures steady-state equilibrium is reached, which is critical for accurately measuring tight-binding (sub-nanomolar) inhibitors.

  • Detection: Read on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) and apply a 4-parameter logistic fit to determine the IC50.

Workflow Comp Compound Prep Serial Dilution Assay TR-FRET Assay Recombinant Target Comp->Assay Read Signal Detection Ex: 340nm / Em: 615/665nm Assay->Read 2h Incubation Data Data Analysis IC50 Calculation Read->Data Val Orthogonal Validation Thrombin Generation Data->Val IC50 < 10nM

Step-by-step experimental workflow for evaluating serine protease inhibitor potency.

References

  • Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system. Handling active pharmaceutical intermediates like Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system. Handling active pharmaceutical intermediates like Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 373648-81-8) requires a precise understanding of its physical properties and hazard profile[1].

This amino alcohol ester derivative is a highly valuable building block in drug development. However, because it is supplied as a hydrochloride salt powder, it presents specific exposure risks. The compound carries three primary Globally Harmonized System (GHS) hazard classifications: H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation)[1][2].

The following guide provides a self-validating operational framework to ensure absolute safety and logistical efficiency when handling this compound.

Personal Protective Equipment (PPE) Matrix & Causality

Safety begins with understanding why specific PPE is chosen. We do not over-prescribe; we target the specific GHS hazards of the chemical to ensure compliance and comfort.

Protective EquipmentSpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesH319 (Eye Irritation): Fine powders can easily bypass standard safety glasses. Goggles create a secure facial seal to prevent dust ingress.
Hand Protection Nitrile Examination Gloves (≥ 4 mil)H315 (Skin Irritation): Nitrile provides a robust, chemically resistant barrier against polar organic salts. Inspect for pinholes prior to use.
Body Protection Flame-Resistant (FR) or Standard Cotton Lab CoatPrevents the accumulation of hazardous dust on personal clothing, mitigating secondary exposure routes outside the lab.
Engineering Control Certified Chemical Fume HoodH335 (Respiratory Irritation): The primary defense against aerosolized hydrochloride salt dust during transfer and weighing[3].

Operational Workflow

The following workflow illustrates the logical progression of hazard mitigation when working with irritating solid chemicals.

Workflow N1 Hazard Assessment (H315, H319, H335) N2 PPE Verification (Nitrile, Goggles, Lab Coat) N1->N2 N3 Engineering Control (Verify Fume Hood Draft) N2->N3 N4 Closed-System Weighing (Tare Method) N3->N4 Flow > 100 fpm N5 Solvent Addition & Dissolution N4->N5 Sealed Transfer N6 Decontamination & Waste Segregation N5->N6 Process Complete

Figure 1: Sequential safety workflow for handling H315/H319/H335 solid chemical powders.

Step-by-Step Handling Protocol: The "Tare Method"

To mitigate the H335 respiratory hazard, open-air transfer of the powder must be strictly eliminated. We utilize the "Tare Method" for weighing solid chemicals, ensuring all open handling occurs exclusively within the fume hood[4].

Step 1: Engineering Control Validation (Self-Validating Step)

  • Action: Check the fume hood's magnehelic gauge or digital airflow monitor.

  • Validation: Ensure the face velocity is actively reading between 80-120 feet per minute (fpm).

  • Causality: Adequate draft ensures any aerosolized hydrochloride salt is pulled away from the operator's breathing zone, neutralizing the H335 inhalation risk before the bottle is even opened.

Step 2: Closed-System Weighing

  • Action: Place a clean, sealable vial on the analytical balance (located outside the hood) and tare it to zero.

  • Action: Bring the tared, sealed vial into the fume hood.

  • Action: Inside the hood, open the source bottle of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl and the tared vial.

  • Action: Using a static-free micro-spatula, transfer the estimated required mass into the vial.

  • Validation: Seal both the source bottle and the transfer vial tightly before removing them from the hood.

  • Action: Re-weigh the sealed vial on the balance to determine the exact mass transferred. Repeat the process if more material is needed.

Step 3: Dissolution & Liquid Transfer

  • Action: Return the sealed vial containing the weighed solid to the fume hood.

  • Action: Add the required reaction solvent (e.g., methanol, DMSO, or aqueous buffer).

  • Validation: Visually confirm complete dissolution (a clear, homogenous solution) before removing the mixture from the hood.

  • Causality: Once the solid is fully dissolved, the H335 (inhalation of dust) hazard is effectively eliminated, transitioning the risk profile to that of the solvent.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. Your response must prevent the escalation of the hazard.

Immediate Spill Response (Solid Powder):

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the H335 powder, exacerbating inhalation risks and spreading the contaminant[3].

  • Suppression: Cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust formation.

  • Collection: Carefully scoop the damp material using a non-sparking tool into a dedicated hazardous waste container.

  • Decontamination: Wash the affected area thoroughly with soap and water to remove residual H315 skin irritants.

Disposal:

  • Solid Waste: Segregate waste. The unreacted solid and contaminated PPE (gloves, weigh boats) must be disposed of in solid hazardous waste streams labeled with H315/H319/H335 warnings.

  • Liquid Waste: Liquid waste containing the dissolved compound should be routed to the appropriate organic waste carboy, adhering to institutional environmental health and safety (EH&S) guidelines.

References

  • Title: methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride Substance Information Source: NextSDS URL: [Link]

  • Title: LESS Medium, Safety Data Sheet Source: Neogen URL: [Link]

  • Title: ACUTELY TOXIC CHEMICALS - SOLIDS - Standard Operating Procedure Source: University of California, Santa Barbara (UCSB) Environmental Health & Safety URL: [Link]

  • Title: Fact Sheet: Controlling Chemical Vapors in the Laboratory Source: University of Pennsylvania Environmental Health and Radiation Safety (PennEHRS) URL: [Link]

Sources

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